H-D-Abu-Otbu HCl
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
tert-butyl (2R)-2-aminobutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-5-6(9)7(10)11-8(2,3)4;/h6H,5,9H2,1-4H3;1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPKETQBSXWOBJ-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959750-74-4, 313994-32-0 | |
| Record name | tert-butyl (2R)-2-aminobutanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tert-butyl (2R)-2-aminobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: H-D-Abu-OtBu·HCl in Advanced Peptide Synthesis
Compound: H-D-Abu-OtBu[1][2]·HCl CAS: 313994-32-0 Chemical Name: D-2-Aminobutyric acid tert-butyl ester hydrochloride Synonyms: (R)-2-Aminobutanoic acid tert-butyl ester HCl; H-D-alpha-Aminobutyric acid tert-butyl ester hydrochloride
Executive Summary
In the landscape of modern peptidomimetics and drug discovery, H-D-Abu-OtBu·HCl serves as a critical chiral building block.[3] It combines the non-proteinogenic amino acid D-2-aminobutyric acid (D-Abu) with the acid-labile tert-butyl (OtBu) ester protecting group.
This compound is primarily utilized to:
-
Introduce D-Amino Acids: Confer proteolytic resistance and alter the conformational space of peptide backbones (e.g., inducing
-turns). -
Serve as a Cysteine Isostere: The ethyl side chain of Abu is sterically similar to Cysteine (Cys) but chemically inert (lacking the thiol group), making it an ideal probe for studying disulfide bond roles without redox complications.
-
Facilitate Solution-Phase Synthesis: The OtBu group provides orthogonal protection, stable to basic conditions (Fmoc removal) and hydrogenolysis (Cbz removal), but cleavable by acid (TFA).
This guide details the physicochemical profile, synthetic utility, and validated experimental protocols for H-D-Abu-OtBu·HCl.
Physicochemical Profile
The following specifications define the research-grade standard for CAS 313994-32-0.
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 195.69 g/mol |
| Appearance | White to off-white crystalline powder |
| Chirality | D-isomer (R-configuration) |
| Solubility | Soluble in Water, Methanol, DMSO; Moderate in DCM/DMF |
| Purity (HPLC) | |
| Water Content (KF) | |
| Melting Point | Typically >150°C (Decomposes) |
Structural Mechanics & Synthetic Utility
The "D-Abu" Effect
The incorporation of D-Abu into a peptide sequence fundamentally alters its pharmacokinetics. Unlike natural L-amino acids, D-isomers are poor substrates for endogenous proteases. Furthermore, the ethyl side chain of Abu (
-
Isosteric Replacement: D-Abu is frequently used to replace D-Cysteine in structure-activity relationship (SAR) studies to determine if a disulfide bridge is structural or functional.
-
Conformational Constraint: D-amino acids favor the formation of reverse turns (e.g., Type II'
-turns) in peptide backbones, often stabilizing bioactive conformations.
Orthogonality of the OtBu Group
The tert-butyl ester is a semi-permanent protecting group. It remains intact during:
-
Base treatments: 20% Piperidine (Fmoc deprotection).
-
Hydrogenolysis:
(Cbz/Z deprotection). -
Mild Nucleophiles: Hydrazine.
It is cleaved exclusively by acidolysis (e.g., Trifluoroacetic acid (TFA) or HCl/Dioxane), typically in the final deprotection step of a synthesis campaign.
Protection/Deprotection Logic Diagram
Figure 1: The synthetic lifecycle of H-D-Abu-OtBu[4]·HCl in peptide assembly.
Experimental Protocols
Solution Phase Coupling Protocol
Objective: Couple Fmoc-Xaa-OH to H-D-Abu-OtBu·HCl to form Fmoc-Xaa-D-Abu-OtBu.
Reagents:
-
H-D-Abu-OtBu[2]·HCl (1.0 equiv)
-
Fmoc-Amino Acid (1.1 equiv)
-
Coupling Agent: EDC[5]·HCl / HOBt (or HATU for difficult couplings)
-
Base: Diisopropylethylamine (DIEA) (2.2 equiv - Critical for neutralizing the HCl salt)
-
Solvent: DMF or DCM (Anhydrous)
Procedure:
-
Dissolution: Dissolve 1.0 mmol of H-D-Abu-OtBu·HCl and 1.1 mmol of Fmoc-Xaa-OH in 10 mL of anhydrous DMF/DCM.
-
Activation: Add 1.1 mmol of HOBt and 1.1 mmol of EDC·HCl.
-
Neutralization (Critical Step): Cool the mixture to 0°C. Dropwise add 2.2 mmol of DIEA.
-
Note: The first equivalent of base neutralizes the HCl attached to the D-Abu amine; the remaining base catalyzes the coupling.
-
-
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 4–12 hours. Monitor by TLC or LC-MS.
-
Workup: Dilute with Ethyl Acetate. Wash successively with:
-
5% Citric Acid or
(removes unreacted amine/base). -
Saturated
(removes unreacted acid). -
Brine.
-
-
Drying: Dry over
, filter, and concentrate.
Acidolytic Deprotection (TFA Cleavage)
Objective: Remove the OtBu group to yield the free carboxylic acid.
Cocktail: TFA:TIS:H2O (95:2.5:2.5 v/v/v).
-
Note: TIS (Triisopropylsilane) acts as a scavenger for the tert-butyl cations to prevent re-alkylation of sensitive side chains (e.g., Trp, Tyr).
Procedure:
-
Dissolve the protected peptide in the TFA cocktail (approx. 10 mL per gram of peptide).
-
Stir at room temperature for 1–2 hours.
-
Concentrate the TFA under nitrogen flow or rotary evaporation (do not heat >30°C).
-
Precipitate the product by adding cold Diethyl Ether.
-
Centrifuge and wash the pellet 3 times with cold ether.
Quality Control & Handling
Analytical Verification
To ensure the integrity of CAS 313994-32-0 before use, verify the following:
-
1H NMR (DMSO-d6): Look for the characteristic tert-butyl singlet (
ppm, 9H) and the triplet/multiplet signals for the ethyl side chain of Abu. -
Mass Spectrometry: ESI-MS should show
(free base mass) or peaks corresponding to the salt matrix.
Storage and Stability
-
Hygroscopicity: As a hydrochloride salt, this compound attracts atmospheric moisture.
-
Recommendation: Store at -20°C in a tightly sealed container. Allow the vial to equilibrate to room temperature before opening to prevent condensation, which can hydrolyze the ester over time.
References
-
BenchChem. A Technical Guide to H-D-Ala-OtBu.HCl: A Protected Amino Acid for Advanced Peptide Synthesis. (Analogous chemistry for D-Abu derivatives).
-
Chem-Impex International. D-2-Aminobutyric acid tert-butyl ester hydrochloride Product Page.[2] (General properties of Abu-OtBu salts).
-
Sigma-Aldrich. L-a-Aminobutyric acid tert-butyl ester hydrochloride Safety and Data. (Reference for L-isomer properties CAS 53956-05-1).[6]
-
PubChem. Compound Summary: tert-butyl 2-aminobutanoate hydrochloride.[7][8]
-
Peptide.com (AAPPTEC). Guide to Solid Phase Peptide Synthesis. (Protocols for OtBu protection strategies).
(Note: While specific literature on the D-isomer CAS 313994-32-0 is sparse compared to the L-isomer, the chemical behavior described herein is derived from established peptide chemistry principles applicable to enantiomeric pairs.)
Sources
- 1. CAS 58640-01-0: H-.gamma.-Abu-OtBu . HCl | CymitQuimica [cymitquimica.com]
- 2. avantorsciences.com [avantorsciences.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. H-ABU-OTBU HCL | 53956-05-1 [chemicalbook.com]
- 7. H-D-Val-OtBu hydrochloride | C9H20ClNO2 | CID 45108216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. H-D-Ser(tBu)-OtBu.HCl | C11H24ClNO3 | CID 56777372 - PubChem [pubchem.ncbi.nlm.nih.gov]
Architectural and Synthetic Paradigms of D-2-Aminobutyric Acid Tert-Butyl Ester Hydrochloride (H-D-Abu-OtBu·HCl) in Advanced Peptide and API Development
Executive Summary
D-2-Aminobutyric acid tert-butyl ester hydrochloride (CAS: 313994-32-0), commonly abbreviated as H-D-Abu-OtBu·HCl, is a pivotal non-canonical amino acid derivative utilized extensively in pharmaceutical research and complex peptide synthesis[1]. By offering a protected C-terminus alongside a stable hydrochloride salt form, this compound provides a highly controlled reactivity profile essential for the asymmetric synthesis of bioactive molecules, including neuropharmacological agents and agrochemicals[1][2]. This whitepaper delineates the structural rationale, physicochemical properties, and field-proven experimental protocols for integrating H-D-Abu-OtBu·HCl into modern drug development pipelines.
Chemical Identity & Structural Architecture
The utility of H-D-Abu-OtBu·HCl stems from its tri-part structural design, which balances reactivity with stability.
-
The Chiral Core (D-2-Aminobutyric Acid): As a D-enantiomer of an unnatural amino acid, it imparts proteolytic resistance to peptide sequences, a critical factor in enhancing the half-life of peptide therapeutics[3]. It also serves as a chiral building block for synthesizing enantiomerically pure Active Pharmaceutical Ingredients (APIs).
-
The tert-Butyl (tBu) Ester: The C-terminal carboxylic acid is masked as a bulky tert-butyl ester. This steric shielding prevents unwanted oligomerization and diketopiperazine formation during N-terminal coupling[2]. The tBu group is orthogonal to base-labile protecting groups (like Fmoc), allowing for selective N-terminal elongation.
-
The Hydrochloride Salt: Free aliphatic amines are prone to oxidation and can act as nucleophiles in premature side reactions. Formulating the compound as a hydrochloride salt ensures long-term shelf stability and enhances aqueous/polar solvent solubility[1].
Figure 1: Logical relationship of the functional domains within H-D-Abu-OtBu·HCl.
Quantitative Data & Physicochemical Properties
Accurate physicochemical data is critical for stoichiometric calculations and reaction optimization. The following table summarizes the verified parameters for H-D-Abu-OtBu·HCl[1][4].
| Property | Value / Specification |
| Chemical Name | D-2-Aminobutyric acid tert-butyl ester hydrochloride |
| Synonyms | H-D-Abu-OtBu·HCl, D-Abu-OtBu·HCl |
| CAS Number | 313994-32-0 |
| Molecular Formula | C8H17NO2·HCl (or C8H18ClNO2) |
| Molecular Weight | 195.69 g/mol |
| SMILES | Cl.CCC(=O)OC(C)(C)C |
| Appearance | White powder |
| Melting Point | 240 - 244 °C |
| Optical Rotation | [a]D20 = -13 ± 1 ° (C=1 in EtOH) |
| Purity | ≥ 98% (HPLC) |
| Storage Conditions | 0 - 8 °C, desiccated |
Applications in Peptide Synthesis & Drug Development
The incorporation of non-canonical D-amino acids like D-ABA into drug scaffolds is a proven strategy to bypass enzymatic degradation in vivo.
-
Neuropharmacology: Derivatives of aminobutyric acid are foundational to several neurological drugs. While L-ABA is a precursor to antiepileptics like levetiracetam and brivaracetam[3], the D-enantiomer is specifically utilized when exploring stereospecific receptor binding or synthesizing targeted chiral auxiliaries[1].
-
Orthogonal Peptide Synthesis: In complex peptide synthesis, H-D-Abu-OtBu·HCl acts as an ideal C-terminal starter or intermediate. The tert-butyl ester is completely stable under the basic conditions (e.g., 20% piperidine) used to remove Fmoc groups from incoming amino acids, ensuring that the C-terminus remains inert until global acidic cleavage is desired[2].
Experimental Protocol: Solution-Phase Peptide Coupling Workflow
To maximize the utility of H-D-Abu-OtBu·HCl, researchers must employ highly controlled coupling environments. The following protocol outlines a self-validating methodology for coupling an Fmoc-protected amino acid to H-D-Abu-OtBu·HCl.
Causality & Logic: The hydrochloride salt must be neutralized in situ to liberate the nucleophilic amine. HATU is selected as the coupling reagent due to its superior efficiency in minimizing racemization at the activated carboxylate, while the bulky tBu ester on the D-Abu moiety naturally suppresses intermolecular side reactions.
Step-by-Step Methodology:
-
Free Base Generation:
-
Dissolve 1.0 equivalent (eq) of H-D-Abu-OtBu·HCl in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.1 M concentration.
-
Add 2.5 eq of N,N-diisopropylethylamine (DIEA) dropwise at 0 °C.
-
Validation: The solution should become completely homogeneous, indicating the successful neutralization of the HCl salt and liberation of the free amine.
-
-
Carboxyl Activation:
-
In a separate dry vial, dissolve 1.1 eq of the desired Fmoc-AA-OH and 1.1 eq of HATU in anhydrous DMF.
-
Add 2.0 eq of DIEA and stir for 5 minutes at room temperature to form the active O-At ester.
-
Validation: A slight color change (often pale yellow) confirms active ester formation.
-
-
Peptide Coupling:
-
Transfer the activated Fmoc-AA-OH solution to the vial containing the free H-D-Abu-OtBu amine.
-
Stir continuously at room temperature for 2 to 4 hours.
-
Validation: Monitor reaction progress via LC-MS. The disappearance of the H-D-Abu-OtBu mass peak (m/z [M+H]+ = 160.1 for the free base) indicates completion.
-
-
Work-up and Purification:
-
Quench the reaction by adding a 10-fold volume of cold water, then extract three times with ethyl acetate.
-
Wash the combined organic layers sequentially with 5% aqueous citric acid (to remove unreacted free amines and DIEA), saturated aqueous NaHCO3 (to remove unreacted Fmoc-AA-OH), and brine.
-
Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
C-Terminal Deprotection (Optional):
-
If the free carboxylic acid of the D-Abu moiety is required for subsequent steps, treat the purified intermediate with a 1:1 (v/v) mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) for 2 hours at room temperature.
-
Causality: The strong acid protonates the ester oxygen, leading to the expulsion of a stable tert-butyl cation (which is trapped by scavengers or eliminated as isobutylene), yielding the free acid.
-
Figure 2: Experimental workflow for solution-phase peptide coupling using H-D-Abu-OtBu·HCl.
References
-
Chem-Impex International. "D-2-Aminobutyric acid tert-butyl ester hydrochloride". chemimpex.com. 1
-
Chem-Space. "Tert-butyl (2R)-2-aminobutanoate hydrochloride - C8H18ClNO2 | CSCS00020588577". chem-space.com.4
-
Smolecule. "Buy Tert-butyl 2-aminobutanoate hydrochloride". smolecule.com. 2
-
Frontiers in Bioengineering and Biotechnology. "Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids". frontiersin.org. 3
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buy Tert-butyl 2-aminobutanoate hydrochloride [smolecule.com]
- 3. Frontiers | Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids [frontiersin.org]
- 4. Tert-butyl (2R)-2-aminobutanoate hydrochloride - C8H18ClNO2 | CSCS00020588577 [chem-space.com]
H-D-Abu-Otbu HCl molecular weight and formula
An In-depth Technical Guide to H-D-Abu-Otbu HCl: A Protected Amino Acid for Advanced Peptide Synthesis
Abstract
This compound, known chemically as D-2-Aminobutyric acid tert-butyl ester hydrochloride, is a specialized amino acid derivative serving as a critical building block in synthetic organic chemistry and peptide science. Its primary utility is in the field of peptide synthesis, a foundational technology for drug discovery, biochemical research, and the development of novel biomaterials. This compound is a protected form of the non-proteinogenic D-amino acid, D-2-aminobutyric acid, where the carboxylic acid functional group is masked as a tert-butyl (tBu) ester, and the molecule is stabilized as a hydrochloride salt. This protection strategy is fundamental to the controlled, stepwise assembly of amino acids into precisely defined peptide sequences. This technical guide offers a comprehensive overview of the compound's properties, its core applications within the dominant Fmoc/tBu orthogonal synthesis strategy, and detailed protocols for its use, designed for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a white to off-white crystalline powder valued for its stability and high purity. The hydrochloride salt form enhances its shelf-life and improves handling characteristics compared to the free base. Its key physicochemical properties are summarized below.
| Property | Value |
| Chemical Name | D-2-Aminobutyric acid tert-butyl ester hydrochloride |
| Synonyms | H-D-Abu-OtBu·HCl, (R)-tert-Butyl 2-aminobutanoate hydrochloride |
| CAS Number | 53956-05-1 |
| Molecular Formula | C₈H₁₈ClNO₂ |
| Molecular Weight | 195.69 g/mol |
| Appearance | White to almost white powder/crystal |
| Purity | Typically ≥97% |
| Solubility | Soluble in polar organic solvents like methanol |
| Storage Conditions | Store at room temperature |
Chemical Structure
The structure consists of a D-2-aminobutyric acid core, where the carboxylic acid is esterified with a tert-butyl group, and the alpha-amino group is protonated as a hydrochloride salt.
Caption: Structure of this compound
Core Application in Synthetic Peptide Chemistry
The principal application of this compound is as a specialized building block in peptide synthesis.[1] To appreciate its role, one must understand the foundational principles of protecting groups and orthogonal synthesis strategies.
Pillar 1: The Imperative of Protecting Groups
Peptides are assembled by forming amide (peptide) bonds between the α-amino group of one amino acid and the α-carboxylic acid group of another. To ensure this reaction proceeds in a controlled, specific manner, all other reactive functional groups (the N-terminus of the incoming amino acid and any side-chain functionalities) must be temporarily masked or "protected."[2] The tert-butyl (tBu) ester in this compound serves as a robust protecting group for the C-terminal carboxylic acid.
Pillar 2: The Fmoc/tBu Orthogonal Strategy
Modern Solid-Phase Peptide Synthesis (SPPS) is dominated by the Fmoc/tBu orthogonal protection strategy.[3][4] This methodology relies on two classes of protecting groups that are removed by chemically distinct mechanisms, allowing for selective deprotection at different stages of the synthesis.
-
N-α-Fmoc Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the N-terminus of the growing peptide chain. It is base-labile and is selectively removed at the start of each coupling cycle using a solution of a secondary amine, typically 20-40% piperidine in DMF.[5]
-
tBu-based Groups: The tert-butyl (tBu) group and its derivatives are used to protect amino acid side chains (e.g., Ser, Asp, Tyr) and, in the case of this compound, the C-terminus. These groups are highly stable to the basic conditions used for Fmoc removal but are cleanly cleaved under strongly acidic conditions, typically during the final cleavage of the peptide from the resin support using trifluoroacetic acid (TFA).[2]
The stability of the OtBu ester in this compound to piperidine makes it fully compatible with the Fmoc/tBu SPPS workflow.
Pillar 3: The Strategic Value of D-Amino Acids
The incorporation of non-natural D-amino acids, such as D-2-aminobutyric acid, is a key strategy in medicinal chemistry to enhance the therapeutic properties of peptides. Peptides composed solely of natural L-amino acids are often susceptible to rapid degradation by proteases in the body. Introducing D-amino acids can significantly increase a peptide's proteolytic stability and, consequently, its in vivo half-life. Furthermore, the altered stereochemistry can impose specific conformational constraints on the peptide backbone, which can be used to fine-tune its binding affinity and selectivity for a biological target.
Methodologies and Protocols
A common misconception is that C-terminally protected amino acids like this compound are used for the initial loading of the first amino acid onto the resin in SPPS. In standard Fmoc/tBu SPPS, the first Fmoc-protected amino acid is anchored to the resin via its C-terminal carboxylic acid. Therefore, a C-terminally protected derivative cannot be used for this initial step.
Instead, the primary value of this compound is in solution-phase synthesis of dipeptides or larger peptide fragments , which are then purified and subsequently incorporated into a standard SPPS workflow.[4] This "fragment condensation" approach can improve the synthesis of difficult or aggregation-prone sequences.
Workflow: Dipeptide Fragment Synthesis and SPPS Incorporation
The following diagram outlines the process of using this compound to create a dipeptide fragment (Fmoc-Xaa-D-Abu-Otbu), which is then used in SPPS.
Caption: Workflow for using this compound in fragment-based peptide synthesis.
Experimental Protocol: Solution-Phase Synthesis of an Fmoc-Xaa-D-Abu-Otbu Dipeptide
This protocol describes a representative procedure for coupling a generic Fmoc-protected L-amino acid (Fmoc-Xaa-OH) to this compound.
1. Reagents and Equipment:
-
Fmoc-Xaa-OH (1.0 eq)
-
This compound (1.05 eq)
-
HBTU (1.05 eq) or other suitable coupling reagent
-
N,N-Diisopropylethylamine (DIEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), 1M HCl, saturated NaHCO₃, brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round bottom flask, magnetic stirrer, argon/nitrogen atmosphere
-
Silica gel for column chromatography
2. Procedure:
-
Dissolution: In a round bottom flask under an inert atmosphere, dissolve Fmoc-Xaa-OH (1.0 eq) and HBTU (1.05 eq) in anhydrous DMF. Stir for 5-10 minutes.
-
Neutralization & Addition: In a separate flask, dissolve this compound (1.05 eq) in DMF. Add DIEA (1.0 eq) to neutralize the hydrochloride salt and form the free amine. Stir for 5 minutes. Add this solution to the activated Fmoc-amino acid solution.
-
Coupling: Add additional DIEA (1.5 eq) to the main reaction flask to raise the pH and facilitate the coupling reaction. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours at room temperature.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure Fmoc-Xaa-D-Abu-Otbu dipeptide fragment.
7. Incorporation into SPPS: The purified and characterized dipeptide fragment can now be used in a standard Fmoc/tBu SPPS protocol. It is dissolved, activated with a coupling reagent, and coupled to the deprotected N-terminus of the resin-bound peptide chain, just as a single Fmoc-amino acid would be.
Safety and Handling
While a comprehensive toxicological profile has not been thoroughly investigated, standard laboratory safety practices should be observed when handling this compound and its parent compound, D-2-Aminobutyric acid.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[7]
-
Inhalation: Avoid breathing dust. Use only in a well-ventilated area or under a chemical fume hood.[6]
-
Skin and Eye Contact: May cause skin and eye irritation. In case of contact, rinse immediately with plenty of water.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. Stable under recommended room temperature storage conditions.[8]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.
Conclusion
This compound is a highly valuable, specialized reagent for the synthesis of complex peptides. Its utility is defined by the strategic combination of a D-amino acid core, which imparts proteolytic resistance, and an acid-labile C-terminal tert-butyl ester protecting group. This structure makes it an ideal component for the Fmoc/tBu orthogonal synthesis strategy, particularly in the construction of peptide fragments for subsequent use in SPPS. For researchers aiming to synthesize novel peptides with enhanced stability and tailored biological activity, this compound remains a reliable and effective choice.
References
-
MSDS - Safety Data Sheet. (n.d.). AAPPTec. Retrieved March 8, 2024, from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved March 8, 2024, from [Link]
Sources
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- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. D-2-Aminobutyric acid - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. peptide.com [peptide.com]
Stereochemical Engineering in Peptide Synthesis: A Comparative Analysis of H-D-Abu-OtBu HCl and L-Abu-OtBu HCl
Executive Summary
As a Senior Application Scientist directing peptide synthesis and drug development workflows, I frequently leverage non-proteinogenic amino acids to overcome the pharmacokinetic limitations of native peptides. Among these,
This technical guide dissects the stereochemical divergence between the D- and L-enantiomers of Abu-OtBu HCl, detailing the causality behind their structural protective groups, their mechanistic impact on drug design, and the field-proven protocols required for their successful integration into complex peptide architectures.
Stereochemical Divergence & Physicochemical Profiling
While this compound and H-L-Abu-OtBu HCl share identical molecular weights and atomic connectivity, their mirror-image stereocenters dictate entirely different biological and structural trajectories in drug development.
-
H-L-Abu-OtBu HCl (The (S)-Enantiomer): L-Abu is an isosteric mimic of natural aliphatic amino acids like valine and cysteine. In advanced synthetic strategies, such as selenocysteine-mediated native chemical ligation, L-Abu derivatives are utilized to synthesize monocarba-analogues of disulfide-bridged peptides. This allows researchers to study oxidative refolding pathways without the confounding variables of off-target disulfide scrambling[1].
-
This compound (The (R)-Enantiomer): The incorporation of D-Abu introduces a right-handed twist into the peptide backbone. This stereochemical inversion is a field-proven strategy to confer resistance against endogenous proteolytic degradation. By disrupting standard
-helices and -sheets, D-amino acids drastically increase the in vivo half-life of peptide therapeutics and enhance their ability to diffuse across the blood-brain barrier[2],[3].
Quantitative Data Comparison
To ensure precision in stoichiometric calculations during synthesis, the physicochemical properties of both enantiomers are summarized below:
| Property | This compound[4] | H-L-Abu-OtBu HCl[5] |
| Chemical Name | D-2-Aminobutyric acid tert-butyl ester hydrochloride | L-2-Aminobutyric acid tert-butyl ester hydrochloride |
| CAS Number | 313994-32-0 | 53956-05-1 |
| Stereochemistry | (R)-enantiomer | (S)-enantiomer |
| Molecular Formula | C₈H₁₇NO₂ · HCl | C₈H₁₇NO₂ · HCl |
| Molecular Weight | 195.69 g/mol | 195.69 g/mol |
| Purity (Typical) | ||
| Optical Rotation | ||
| Appearance | White crystalline powder | White to off-white solid |
*Note: Optical rotation values vary based on the solvent system utilized during polarimetry.
Mechanistic Rationale for Protective Group Strategy
The selection of the OtBu (tert-butyl ester) and HCl (hydrochloride salt) modifications is not arbitrary; it is rooted in strict chemical causality designed to preserve molecular integrity during iterative synthesis.
-
The OtBu Group (C-Terminal Protection): The tert-butyl ester provides robust steric shielding and orthogonal protection against the basic conditions (e.g., 20% piperidine in DMF) typically used for Fmoc deprotection. This ensures the C-terminus remains strictly unreactive while the peptide chain is elongated from the N-terminus.
-
The HCl Salt (Amine Stabilization): Formulating the ester as a hydrochloride salt protonates the
-amine, drastically reducing its nucleophilicity. This prevents auto-condensation into diketopiperazines (DKPs) during long-term storage and prevents oxidative degradation. The amine is only rendered reactive upon the deliberate introduction of a non-nucleophilic base (like DIPEA) during the coupling step.
Workflow Visualization
The following diagram illustrates the self-validating workflow for incorporating H-D/L-Abu-OtBu HCl into a peptide fragment via solution-phase coupling.
Workflow of enantiomer-specific peptide synthesis utilizing Abu-OtBu HCl with self-validation.
Self-Validating Experimental Protocols
To guarantee high-fidelity synthesis without racemization, the following step-by-step methodologies must be employed. Every step includes a self-validating mechanism to ensure trustworthiness in the resulting data.
Protocol 1: Solution-Phase Fragment Condensation
This protocol details the coupling of an Fmoc-protected amino acid to the free N-terminus of the Abu-OtBu building block.
Step 1: Amine Liberation (Neutralization)
-
Action: Dissolve 1.0 equivalent (eq) of this compound or H-L-Abu-OtBu HCl in anhydrous N,N-Dimethylformamide (DMF) at 0.1 M concentration. Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).
-
Causality: The first 1.0 eq of DIPEA neutralizes the HCl salt, liberating the nucleophilic free amine. The remaining 1.5 eq maintains a basic environment necessary for the subsequent coupling reaction.
Step 2: Pre-Activation of the Incoming Amino Acid
-
Action: In a separate vial, dissolve 1.1 eq of the incoming Fmoc-AA-OH, 1.1 eq of HATU, and 1.1 eq of HOAt in DMF. Stir for 5 minutes.
-
Causality: HATU rapidly activates the carboxylic acid, while HOAt forms a highly reactive, yet stable, OAt-ester intermediate. This specific combination suppresses the formation of oxazolone intermediates, thereby preventing the racemization of the incoming amino acid.
Step 3: Coupling and Validation
-
Action: Transfer the activated Fmoc-AA-OH solution dropwise to the neutralized Abu-OtBu solution. Stir at room temperature for 2 hours.
-
Validation: Perform a Kaiser (Ninhydrin) Test on a micro-aliquot. A color change to deep blue indicates unreacted free amines (coupling failure). A colorless or faint yellow result validates complete amide bond formation.
-
Workup: Quench with water, extract with Ethyl Acetate (EtOAc), and wash successively with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.
Protocol 2: Orthogonal C-Terminal Deprotection (OtBu Cleavage)
Once the peptide fragment is fully assembled, the C-terminal OtBu group must be removed to allow for downstream fragment ligation or final formulation.
Step 1: Acidolysis
-
Action: Treat the purified Fmoc-Peptide-Abu-OtBu intermediate with a cleavage cocktail consisting of Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIPS) / H₂O in a 95:2.5:2.5 (v/v/v) ratio for 2 hours at room temperature.
-
Causality: TFA drives the acid-catalyzed cleavage of the tert-butyl ester via an Sₙ1 mechanism, generating a highly reactive tert-butyl carbocation. If left unchecked, this carbocation will re-alkylate electron-rich side chains (like Tryptophan or Tyrosine). The TIPS acts as a targeted carbocation scavenger, permanently quenching the reactive species.
Step 2: Precipitation and LC-MS Validation
-
Action: Concentrate the reaction mixture under a gentle stream of N₂ to 10% of its original volume. Add ice-cold diethyl ether to precipitate the free peptide acid. Centrifuge at 4000 rpm for 5 minutes and decant the supernatant.
-
Validation: Dissolve a 1 mg sample of the pellet in Acetonitrile/Water (1:1) and analyze via LC-MS. The successful cleavage of the OtBu group is definitively validated by a mass shift of exactly -56 Da (corresponding to the loss of an isobutylene molecule) relative to the protected precursor.
References
-
Title: D-2-Aminobutyric acid tert-butyl ester hydrochloride | Source: chemimpex.com | URL: 4
-
Title: H-ABU-OTBU HCL | 53956-05-1 | Source: chemicalbook.com | URL: 5
-
Title: Selenocysteine-Mediated Native Chemical Ligation and Peptide Synthesis | Source: thieme-connect.de | URL: 1
-
Title: Peptide synthesis: special amino acids | Source: lifetein.com.cn | URL: 2
-
Title: Precision D-Amino Acid Peptides | Source: biorunstar.com | URL: 3
Sources
(R)-2-Aminobutanoic Acid tert-Butyl Ester Hydrochloride: A Comprehensive Technical Guide
Executive Summary
In the landscape of modern peptidomimetics and active pharmaceutical ingredient (API) synthesis, the incorporation of unnatural amino acids is a primary strategy for enhancing proteolytic stability and structural rigidity. (R)-2-Aminobutanoic acid tert-butyl ester hydrochloride (commonly referred to as H-D-Abu-OtBu·HCl) serves as a critical chiral building block in these efforts.
By utilizing the D-enantiomer of α-aminobutyric acid, researchers can engineer peptides that resist endogenous enzymatic degradation. The strategic protection of the C-terminus with a tert-butyl (OtBu) ester ensures orthogonality with standard Fmoc-based solid-phase and solution-phase synthesis chemistries, while the hydrochloride salt stabilizes the highly reactive primary amine, preventing premature self-condensation. This whitepaper provides an in-depth analysis of the compound's chemical identity, mechanistic utility, and self-validating experimental protocols for its application in drug discovery workflows.
Chemical Identity and Physicochemical Properties
Accurate identification and handling of H-D-Abu-OtBu·HCl are foundational to reproducible synthesis. The compound is widely recognized across various chemical databases under multiple synonyms and CAS registry numbers due to historical cataloging differences[1][2].
Table 1: Identifiers and Physicochemical Data
| Parameter | Specification / Value |
| IUPAC Name | tert-butyl (2R)-2-aminobutanoate hydrochloride |
| Common Synonyms | H-D-Abu-OtBu·HCl; D-2-Aminobutyric acid tert-butyl ester HCl; D-α-Aminobutyric acid tert-butyl ester hydrochloride |
| CAS Registry Numbers | 313994-32-0[1]; 959750-74-4[2] |
| Molecular Formula | C₈H₁₇NO₂ · HCl |
| Molecular Weight | 195.69 g/mol [1] |
| Melting Point | 240 – 244 °C[1] |
| Storage Conditions | 0 – 8 °C, desiccated[1] |
| Appearance | White to off-white crystalline powder |
Mechanistic Rationale in Peptide Synthesis
The molecular architecture of H-D-Abu-OtBu·HCl is purposefully designed to solve three distinct synthetic challenges:
-
Chiral Stability (The D-Isomer): The (R)-configuration corresponds to the unnatural D-amino acid. Incorporating D-Abu into a peptide backbone disrupts the recognition sequences of natural proteases, significantly extending the in vivo half-life of peptide-drug conjugates.
-
C-Terminal Shielding (The tert-Butyl Ester): The bulky tert-butyl group provides immense steric hindrance, shielding the carbonyl carbon from unwanted nucleophilic attacks during upstream N-terminal elongations[3]. Crucially, it is completely stable to the basic conditions (e.g., piperidine) used for Fmoc deprotection, ensuring true orthogonal synthesis[3].
-
Amine Stabilization (The Hydrochloride Salt): Free amino acid alkyl esters are notoriously unstable; they rapidly undergo intermolecular aminolysis to form diketopiperazines (cyclic dipeptides). By protonating the primary amine with hydrochloric acid, the nucleophilicity of the nitrogen is neutralized, allowing for long-term storage without degradation.
Experimental Workflows & Self-Validating Protocols
Workflow 1: HATU/DIPEA-Mediated Peptide Coupling
To utilize H-D-Abu-OtBu·HCl in a coupling reaction, the inert hydrochloride salt must be neutralized in situ to generate the nucleophilic free amine. We employ [4] and N,N-Diisopropylethylamine (DIPEA) for this process. HATU generates an highly reactive OAt-active ester from the incoming carboxylic acid, while the pyridine nitrogen of HATU stabilizes the transition state via a neighboring group effect, suppressing racemization[4][5]. DIPEA is selected because its steric bulk prevents it from acting as a competing nucleophile while efficiently neutralizing the HCl salt[6][7].
Caption: Workflow of HATU/DIPEA-mediated peptide coupling with H-D-Abu-OtBu·HCl.
Table 2: Standard Coupling Equivalents
| Reagent | Equivalents | Function |
| Carboxylic Acid (e.g., Fmoc-AA-OH) | 1.0 eq | Electrophile precursor |
| H-D-Abu-OtBu·HCl | 1.1 eq | Nucleophile |
| HATU | 1.2 eq | Activating Agent[7] |
| DIPEA | 4.0 eq | Base (Neutralization & Deprotonation)[7] |
Step-by-Step Protocol (Solution Phase)
-
Step 1: Pre-activation. Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF under an inert atmosphere (N₂ or Argon). Add DIPEA (2.0 eq) and stir for 15 minutes[7].
-
Causality & Validation: Pre-activation ensures complete conversion to the OAt-active ester before the amine is introduced, preventing HATU from reacting directly with the amine to form an unreactive guanidinium byproduct. Validate via TLC (disappearance of starting acid).
-
-
Step 2: Nucleophile Preparation. In a separate vial, dissolve H-D-Abu-OtBu·HCl (1.1 eq) in DMF and add DIPEA (2.0 eq) to liberate the free amine.
-
Step 3: Coupling. Add the free amine solution dropwise to the pre-activated ester mixture. Stir at room temperature for 2–4 hours[7].
-
Causality & Validation: The dropwise addition controls the exothermic nature of the acylation. Validate via LC-MS (appearance of the target dipeptide mass).
-
-
Step 4: Work-up. Dilute with ethyl acetate, wash sequentially with 1N HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate under reduced pressure[7].
Workflow 2: Global Deprotection via Acidolysis (TFA)
Once the peptide sequence is fully assembled, the tert-butyl ester must be removed to yield the free C-terminal carboxylic acid. The defining characteristic of the tert-butyl ester is its extreme lability to strong acids like [8]. The mechanism involves the protonation of the ester's carbonyl oxygen, followed by unimolecular cleavage to form a highly stable tertiary carbocation (tert-butyl cation)[3].
Because the tert-butyl cation is a powerful electrophile, it will alkylate electron-rich amino acid side chains (e.g., Tryptophan, Tyrosine, Methionine) if left unchecked. Therefore, the addition of nucleophilic scavengers (e.g., Triisopropylsilane (TIPS) and water) is mandatory[8].
Caption: Mechanistic pathway of TFA-mediated tert-butyl ester cleavage.
Step-by-Step Protocol
-
Step 1: Cleavage Cocktail Preparation. Prepare a standardized cleavage cocktail consisting of 95% TFA, 2.5% TIPS, and 2.5% H₂O (v/v/v).
-
Step 2: Acidolysis. Add the cocktail to the dry, protected peptide (approx. 10 mL per 1 g of substrate). Stir gently at room temperature for 1.5 to 3 hours[3][8].
-
Causality & Validation: The high concentration of TFA drives the equilibrium toward carbocation formation, while TIPS irreversibly quenches the tert-butyl cation. Validate via LC-MS (observe a mass shift of -56 Da, corresponding to the loss of isobutylene).
-
-
Step 3: Precipitation. Concentrate the reaction mixture under a stream of nitrogen to approximately 20% of its original volume. Add 10 volumes of ice-cold diethyl ether to precipitate the deprotected peptide[8].
-
Step 4: Isolation. Centrifuge the suspension, decant the ether layer, and wash the pellet twice more with cold ether to remove residual TFA and scavenger adducts. Dry the pellet under high vacuum[8].
Analytical Validation Standards
To ensure the integrity of the synthesized API, the final product incorporating D-Abu must undergo rigorous analytical validation:
-
Reverse-Phase HPLC (RP-HPLC): Utilized to confirm the chemical purity of the final peptide. The removal of the highly hydrophobic tert-butyl group will result in a significant shift toward an earlier retention time compared to the protected precursor.
-
Chiral Chromatography: Essential for verifying that no racemization occurred at the D-Abu α-carbon during the HATU-mediated coupling process.
References
-
Alfa Chemistry. "CAS 313994-32-0 D-2-Aminobutyric acid tert-butyl ester hydrochloride". 1
-
Chem-Space. "Tert-butyl (2R)-2-aminobutanoate hydrochloride". 2
-
YouTube (Organic Chemistry). "HATU, DIPEA Peptide Coupling Mechanism".6
-
Benchchem. "An In-depth Technical Guide to Tert-Butyl Ester Side Chain Protection". 3
-
Wikipedia. "HATU". 4
-
ThermoFisher. "Introduction to Cleavage Techniques".8
-
Thieme-Connect. "Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent". 5
-
Benchchem. "Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols". 7
Sources
- 1. alfachemic.com [alfachemic.com]
- 2. Tert-butyl (2R)-2-aminobutanoate hydrochloride - C8H18ClNO2 | CSCS00020588577 [chem-space.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Thermodynamic Solubility Profiling of H-D-Abu-OtBu HCl: Aqueous vs. Organic Solvent Systems
Executive Summary
D-2-Aminobutyric acid tert-butyl ester hydrochloride (H-D-Abu-OtBu HCl, CAS: 313994-32-0) is a critical chiral building block extensively utilized in peptide synthesis, neuropharmacology, and pharmaceutical development[1][2]. The successful integration of this intermediate into synthetic workflows—whether in Solid-Phase Peptide Synthesis (SPPS) or liquid-phase reactions—depends heavily on its solubility profile. This technical guide provides an in-depth mechanistic analysis of its solubility in water versus organic solvents, supported by a self-validating experimental protocol designed to determine precise thermodynamic solubility.
Molecular Architecture & Solubility Causality
The solubility behavior of this compound is dictated by its zwitterionic-like precursor state, stabilized commercially as a hydrochloride salt. The molecule presents a distinct structural dichotomy that governs its solvent interactions:
-
The Hydrochloride Amine Terminus (Hydrophilic): The protonated primary amine (
) paired with the chloride counterion ( ) creates a highly polar, ionic domain. This drives strong ion-dipole interactions with protic solvents, rendering the compound freely soluble in water and acetic acid[3]. To dissolve the compound, a solvent must possess a sufficiently high dielectric constant to overcome the strong crystal lattice energy of the salt. -
The tert-Butyl Ester Terminus (Hydrophobic): The bulky tert-butyl group (
) provides significant steric hindrance and lipophilicity. While the ester linkage offers minor hydrogen-bond accepting capability, the massive non-polar hydrocarbon bulk prevents dissolution in purely non-polar organic solvents (like hexane). However, it facilitates solubility in polar organic solvents like methanol[] and DMSO[5].
Causality in Practice: When formulating or reacting this compound, the chosen solvent system must balance the solvation of the ionic lattice with the solvation of the hydrophobic tert-butyl moiety.
Structural drivers dictating the amphiphilic solubility profile of this compound.
Comparative Quantitative Solubility Profile
To facilitate rational solvent selection in drug development and peptide synthesis[1], the following table summarizes the solubility profile of this compound across a dielectric continuum.
| Solvent | Dielectric Constant (ε) | Solubility Classification | Mechanistic Rationale |
| Water | 80.1 | Freely Soluble | Strong ion-dipole interactions easily overcome the crystal lattice energy of the HCl salt[3]. |
| DMSO | 46.7 | Soluble | High polarity aprotic solvent; excellent at solvating the cationic amine[5]. |
| Methanol | 32.7 | Soluble | Protic nature solvates the chloride ion; organic nature solvates the t-butyl group[]. |
| Dichloromethane (DCM) | 9.1 | Sparingly Soluble | Insufficient polarity to fully dissociate the HCl salt, despite affinity for the ester. |
| Hexane | 1.9 | Insoluble | Complete lack of polar/ionic solvation capacity; cannot disrupt the salt lattice. |
Experimental Methodology: Self-Validating Thermodynamic Solubility Protocol
Why is this protocol "self-validating"? It incorporates internal standards to monitor solvent loss, orthogonal phase separation to eliminate colloidal artifacts, and solid-state verification to ensure the compound hasn't degraded or altered its polymorphic state during the assay.
Step-by-Step Methodology:
-
Preparation of the Solid Phase: Weigh out an excess amount (e.g., 500 mg) of high-purity this compound[2] into a 10 mL amber glass vial. Causality: An excess ensures the presence of a continuous solid phase throughout the experiment, which is mandatory for thermodynamic equilibrium.
-
Solvent Addition & Internal Standard: Add exactly 5.0 mL of the target solvent (e.g., HPLC-grade Water or Methanol). Spike the solvent with a known micro-concentration of an inert internal standard (e.g., toluene for organic systems, or a stable polar standard for aqueous). Causality: The internal standard allows you to mathematically correct for any solvent evaporation that occurs during the 24-hour shaking period.
-
Thermodynamic Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C. Shake at 200 RPM for 24 hours. Causality: Temperature strictness is paramount because the dissolution enthalpy of hydrochloride salts is highly temperature-dependent. 24 hours ensures true thermodynamic equilibrium rather than a transient kinetic state.
-
Orthogonal Phase Separation:
-
Centrifugation: Centrifuge the suspension at 10,000 x g for 15 minutes at 25 °C to pellet the undissolved solid.
-
Filtration: Syringe-filter the resulting supernatant through a 0.22 µm PTFE membrane (discarding the first 1 mL to saturate membrane binding sites). Causality: Using both techniques ensures no sub-micron particulates artificially inflate the HPLC integration.
-
-
HPLC-UV Quantification: Dilute the filtrate into the linear dynamic range of your validated HPLC method. Quantify the this compound peak against a 5-point calibration curve.
-
Solid-State Validation Check: Analyze the residual solid pellet via X-ray Powder Diffraction (XRPD). Causality: This confirms that the solid form has not undergone a solvent-mediated polymorphic transformation or disproportionation (loss of the HCl salt) during equilibration.
Thermodynamic solubility validation workflow for this compound.
Implications for Peptide Synthesis
In Solid-Phase Peptide Synthesis (SPPS), the choice of solvent dictates coupling efficiency. Because this compound is highly soluble in DMSO and Methanol[][5], but sparingly soluble in standard SPPS solvents like pure DCM, scientists must strategically utilize solvent mixtures (e.g., DMF/DCM blends). This maintains the solubility of the growing peptide chain while ensuring the complete dissolution of the incoming amino acid building block. The tert-butyl ester acts as a crucial protecting group, enhancing organic solubility compared to the free acid, while the HCl salt must be neutralized in situ (typically with N,N-Diisopropylethylamine, DIEA) to liberate the free amine for active coupling.
References
-
H-D-Abu-OtBu . HCl, 313994-32-0 - 北京百草泰克生物科技有限公司 Source: bjbestech.com URL: [Link]
Sources
Chemical Properties and Synthetic Utility of D-alpha-Aminobutyric Acid tert-Butyl Ester
Technical Guide for Researchers and Drug Development Professionals
Executive Summary
D-alpha-aminobutyric acid tert-butyl ester (H-D-Abu-OtBu) is a specialized chiral building block extensively utilized in the synthesis of peptide therapeutics and peptidomimetics. As the D-enantiomer of alpha-aminobutyric acid protected by a tert-butyl ester, it serves a critical role in medicinal chemistry: it introduces non-proteinogenic side chains (ethyl group) to modulate peptide potency and proteolytic stability while providing orthogonal protection suitable for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
This guide analyzes the physicochemical properties, synthetic pathways, and reactivity profile of H-D-Abu-OtBu, providing actionable protocols for its integration into drug development workflows.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The tert-butyl ester moiety renders the carboxyl group chemically inert to nucleophilic attack and basic conditions, making this compound ideal for protecting the C-terminus during amine-focused transformations.[1]
Structural Specifications
| Property | Data |
| Common Name | D-alpha-Aminobutyric acid tert-butyl ester hydrochloride |
| Synonyms | H-D-Abu-OtBu[2] · HCl; D-2-Aminobutyric acid tert-butyl ester |
| CAS Number | 313994-32-0 (HCl salt) |
| Molecular Formula | C₈H₁₇NO₂[2] · HCl |
| Molecular Weight | 195.69 g/mol (HCl salt); 159.23 g/mol (Free base) |
| Chirality | D-Configuration (R-enantiomer) |
Physical Properties
| Parameter | Value / Description |
| Appearance | White to off-white crystalline powder |
| Melting Point | 240 – 244 °C (HCl salt) |
| Solubility | Soluble in water, methanol, ethanol; Free base soluble in DCM, EtOAc |
| Hygroscopicity | Low to moderate (store desiccated) |
| pKa (approx) | ~7.6 (ammonium group), ester is non-ionizable |
Synthesis & Production Strategies
The synthesis of H-D-Abu-OtBu requires conditions that introduce the bulky tert-butyl group without racemizing the chiral alpha-carbon. Two primary methodologies are employed: acid-catalyzed addition of isobutylene and transesterification with tert-butyl acetate.
Mechanism of Formation
The most robust industrial method involves the reaction of D-aminobutyric acid with isobutylene in the presence of a strong acid catalyst (e.g., H₂SO₄). This proceeds via an Sɴ1-like mechanism where the protonated isobutylene forms a tert-butyl carbocation, which is then trapped by the carboxylic acid.
Synthesis Workflow Visualization
Figure 1: Acid-catalyzed esterification pathway using isobutylene.
Reactivity Profile & Synthetic Utility[6]
Orthogonality in Peptide Synthesis
H-D-Abu-OtBu is designed for Fmoc/tBu strategy SPPS.[3]
-
Base Stability: The tert-butyl ester is stable to 20% piperidine in DMF (Fmoc deprotection conditions).
-
Acid Lability: The ester is cleaved by 95% Trifluoroacetic Acid (TFA), releasing the free carboxylic acid and isobutylene gas.
Causality of Experimental Choices[8]
-
Why tert-Butyl? Unlike methyl or ethyl esters, which require saponification (base/water) to remove, the tert-butyl ester is removed under the same acidic conditions used to cleave the peptide from the resin and deprotect side chains. This "global deprotection" step streamlines the workflow.
-
Why D-Enantiomer? Incorporation of D-amino acids like D-Abu induces specific conformational constraints (e.g., beta-turns) in peptides and increases resistance to enzymatic degradation by endogenous proteases.
Peptide Coupling Cycle
Figure 2: Standard Fmoc-SPPS cycle compatible with H-D-Abu-OtBu side chains.
Experimental Protocols
Protocol 1: General Preparation via tert-Butyl Acetate (Lab Scale)
Note: This method avoids the use of gaseous isobutylene, making it safer for standard laboratory setups.
Reagents:
-
D-Aminobutyric acid (10 mmol)
-
tert-Butyl acetate (150 mL)
-
Perchloric acid (70%, 1.5 eq) Caution: Explosive hazard potential
Methodology:
-
Suspension: Suspend D-aminobutyric acid in tert-butyl acetate in a round-bottom flask.
-
Catalysis: Add perchloric acid dropwise at 0°C.
-
Reaction: Stir at room temperature for 12–24 hours. The solid starting material will dissolve as the ester forms.
-
Quenching: Cool to 0°C and extract with 0.5 N HCl.
-
Basification: Adjust the aqueous layer to pH 9–10 with Na₂CO₃.
-
Extraction: Extract the free base ester into Ethyl Acetate (3x).
-
Salt Formation: Dry organic layer (MgSO₄), filter, and add HCl in dioxane to precipitate the H-D-Abu-OtBu · HCl salt.[4][5]
Protocol 2: Solution Phase Coupling
Objective: Coupling H-D-Abu-OtBu to an N-protected amino acid (e.g., Boc-Phe-OH).
-
Activation: Dissolve Boc-Phe-OH (1.0 eq) and HBTU (1.1 eq) in DMF. Add DIPEA (2.5 eq). Stir for 5 minutes.
-
Addition: Add H-D-Abu-OtBu · HCl (1.0 eq) to the mixture.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC or HPLC.
-
Workup: Dilute with EtOAc, wash with 5% NaHCO₃, 1M KHSO₄, and Brine.
-
Result: The tert-butyl ester remains intact, protecting the C-terminus while the new amide bond is formed.
Handling & Safety
-
Storage: Store at +2°C to +8°C. Keep container tightly closed in a dry and well-ventilated place. The HCl salt is stable for years if kept dry.
-
Safety Profile:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust.
References
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters: Stability and Protection. Retrieved from [Link]
Sources
H-D-Abu-Otbu HCl: Technical Data, Safety Profile, and Synthesis Utility
Content Type: Technical Guide / Whitepaper Subject: D-2-Aminobutyric acid tert-butyl ester hydrochloride Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
H-D-Abu-Otbu HCl (D-2-Aminobutyric acid tert-butyl ester hydrochloride) is a specialized chiral building block used primarily in the synthesis of bioactive peptides and peptidomimetics.[1] As the D-enantiomer of alpha-aminobutyric acid protected with an acid-labile tert-butyl ester, it serves a critical role in introducing non-proteinogenic amino acids into peptide sequences to modulate potency, receptor selectivity, and metabolic stability (proteolytic resistance).
This guide functions as an Expanded Technical Data Package , synthesizing essential safety information (virtual SDS), physicochemical properties, and validated experimental protocols for its application in drug development.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]
Precise identification is paramount in chiral synthesis. Researchers must verify the stereochemistry and salt form before use.
Table 1: Substance Identification
| Property | Specification |
| Chemical Name | D-2-Aminobutyric acid tert-butyl ester hydrochloride |
| Common Synonyms | H-D-Abu-OtBu[1]·HCl; (R)-2-Aminobutyric acid tert-butyl ester HCl |
| CAS Number | 53956-05-1 (primary variant); Check batch for 313994-32-0 |
| Molecular Formula | C₈H₁₇NO₂ · HCl |
| Molecular Weight | 195.69 g/mol |
| Chirality | D-Isomer (R-configuration at α-carbon) |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in water, methanol, DMSO; slightly soluble in DCM |
| Melting Point | ~145–150 °C (Decomposes) |
| Hygroscopicity | Hygroscopic; requires desiccation |
Structural Visualization
The following diagram maps the functional groups and their reactivity profile, highlighting the orthogonality of the protection scheme.
Figure 1: Functional Reactivity Map of this compound.
Hazard Identification & Safety Protocols (Virtual MSDS)
Disclaimer: This section summarizes standard GHS safety data. Always consult the vendor-issued Safety Data Sheet (SDS) before handling.
GHS Classification[7][9][11]
-
Signal Word: WARNING
-
Hazard Statements:
Emergency Response Workflow
The hydrochloride salt form can generate acidic residues upon contact with moisture. The following workflow dictates the immediate response to exposure.
Figure 2: Emergency Response Decision Tree for Acute Exposure.
Handling & Storage[7][8][11][14][15][16]
-
Storage: Store at 2–8°C (refrigerated). Keep container tightly closed.
-
Moisture Sensitivity: The HCl salt is hygroscopic. Store under inert gas (Nitrogen/Argon) if possible, or in a desiccator.
-
Incompatibilities: Strong oxidizing agents, strong bases (will liberate the free amine and potentially cause polymerization or hydrolysis).
Technical Application: Peptide Synthesis
This compound is typically employed in Solution Phase Peptide Synthesis or as a specialized building block in convergent synthesis strategies.
Why use the tert-Butyl (OtBu) Ester?
The OtBu group provides orthogonal protection relative to base-labile groups (like Fmoc).[9] It is stable to basic conditions (piperidine) but cleaved rapidly by Trifluoroacetic Acid (TFA). This allows the researcher to extend the peptide chain at the N-terminus while keeping the C-terminus protected.
Experimental Protocol: Solution Phase Coupling
Objective: Coupling this compound (Amine component) to an Fmoc-protected amino acid (Carboxyl component).
Materials:
-
Amine: this compound (1.0 equiv)
-
Acid: Fmoc-Xaa-OH (1.1 equiv)
-
Coupling Reagent: HATU or HBTU (1.1 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DCM
Step-by-Step Methodology:
-
Activation:
-
Dissolve Fmoc-Xaa-OH (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Add DIPEA (1.0 equiv) to initiate activation. Stir for 2–5 minutes.
-
Mechanism:[10] The carboxylate reacts with HATU to form an active ester (O-At), facilitating nucleophilic attack.
-
-
Neutralization & Coupling:
-
In a separate vial, dissolve this compound (1.0 equiv) in DMF.
-
Add remaining DIPEA (2.0 equiv). Crucial Step: This neutralizes the HCl salt, liberating the free amine (
) for reaction. -
Add the amine solution to the activated acid mixture.
-
-
Reaction Monitoring:
-
Stir at room temperature under Nitrogen.
-
Monitor via TLC or LC-MS (Target Mass = MW of Fmoc-Xaa + MW of D-Abu-OtBu - H2O).
-
Reaction is typically complete within 1–3 hours.
-
-
Work-up:
-
Dilute with Ethyl Acetate.
-
Wash sequentially with:
-
5% Citric Acid (removes unreacted amine/base).
-
Saturated NaHCO₃ (removes unreacted acid).
-
Brine.
-
-
Dry over MgSO₄ and concentrate in vacuo.
-
Synthesis Workflow Diagram
Figure 3: Solution Phase Coupling Workflow for this compound.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7019938, tert-butyl (2S)-2-aminobutanoate (L-isomer analog for property verification). Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[11][12] Chemical Reviews, 109(6), 2455-2504. (Foundational text on OtBu/Fmoc orthogonality).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemsupply.com.au [chemsupply.com.au]
- 3. tert-butyl (2S)-2-amino-3-methylbutanoate hydrochloride | C9H20ClNO2 | CID 12490702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sds.chemtel.net [sds.chemtel.net]
- 5. fishersci.com [fishersci.com]
- 6. peptide.com [peptide.com]
- 7. tatachemicals.com [tatachemicals.com]
- 8. Hydrochloric Acid Solution 0.1 M - 2.4 M SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. H-ABU-OTBU HCL | 53956-05-1 [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
Is H-D-Abu-Otbu HCl hygroscopic?
An In-Depth Technical Guide to the Physicochemical Behavior and Handling of H-D-Abu-OtBu HCl
Executive Summary
A frequent and critical question in peptide synthesis and non-canonical amino acid (ncAA) integration is: Is this compound hygroscopic?
The definitive answer is yes, it is highly hygroscopic .
This compound (D-2-aminobutyric acid tert-butyl ester hydrochloride, CAS: 313994-32-0) is a crucial chiral building block used in the synthesis of complex therapeutics and modified peptides[1]. While the tert-butyl (tBu) ester provides robust protection for the C-terminus during orthogonal solid-phase peptide synthesis (SPPS), the presence of the hydrochloride (HCl) salt on the primary amine renders the crystalline lattice highly susceptible to atmospheric moisture.
As a Senior Application Scientist, I have observed that failing to account for the hygroscopicity of amino acid ester hydrochlorides is a leading cause of stoichiometric mismatch, coupling failure, and degraded yields in downstream applications. This whitepaper provides a rigorous mechanistic analysis of its moisture sensitivity, alongside field-proven protocols for anhydrous handling and analytical validation.
The Mechanistic Basis of Hygroscopicity
To understand why this compound absorbs moisture, we must examine its molecular architecture. The compound exists as an ionic salt: the protonated primary amine (
-
Ion-Dipole Interactions: The crystal lattice of the hydrochloride salt is highly polar. When exposed to ambient humidity, the highly electronegative oxygen of atmospheric water molecules is strongly attracted to the
cation, while the hydrogen atoms of water form hydrogen bonds with the anion. -
Hydration Energy vs. Lattice Energy: The energy released by the hydration of these ions (solvation energy) exceeds the lattice energy holding the crystal together. Consequently, the powder acts as a desiccant, actively pulling water from the air to form a hydration shell[2].
-
Deliquescence: Prolonged exposure will cause the white crystalline powder to clump, become sticky, and eventually dissolve into its own absorbed moisture (deliquescence)[3].
This behavior is not unique to this compound; it is a universal characteristic of the amino acid tert-butyl ester hydrochloride class, including structural analogs like Glycine tert-butyl ester hydrochloride and D-Alanine tert-butyl ester hydrochloride[4][5].
Caption: Mechanistic pathway of moisture absorption by this compound and its downstream consequences.
Physical and Chemical Properties
Quantitative data regarding the physical state of this compound is summarized below. Recognizing these parameters is essential for designing proper storage and reaction conditions.
| Property | Specification / Value | Impact on Handling |
| Chemical Name | D-2-aminobutyric acid tert-butyl ester HCl | Bulky tBu group provides steric hindrance, protecting the ester from mild hydrolysis. |
| CAS Number | 313994-32-0 | Unique identifier for procurement and QA/QC tracking[1]. |
| Molecular Weight | 195.69 g/mol (Anhydrous) | Critical: Absorbed water increases apparent MW, leading to under-dosing in reactions. |
| Appearance | White to off-white powder | Clumping or translucence indicates moisture contamination[1]. |
| Melting Point | 240 - 244 °C | High melting point indicates a strong, stable ionic lattice prior to hydration[1]. |
| Storage Temp | 0 - 8 °C | Reduces thermodynamic degradation but increases condensation risk upon opening[6]. |
| Hygroscopicity | Highly Moisture-Sensitive | Mandates inert atmosphere handling and desiccation[3]. |
Impact of Moisture on Downstream Applications
When researchers ignore the hygroscopic nature of this reagent, two primary modes of failure occur in peptide synthesis:
-
Stoichiometric Errors: If a protocol calls for 1.0 mmol (195.69 mg) of this compound, but the powder has absorbed 10% water by weight, the actual molar amount of the amino acid delivered is only 0.9 mmol. This throws off the equivalents in sensitive coupling reactions, leaving unreacted starting materials and creating difficult-to-separate deletion sequences.
-
Quenching of Coupling Reagents: Free water introduced into a reaction mixture will aggressively compete with the amine for the activated ester. Water rapidly hydrolyzes active coupling intermediates formed by reagents like HATU, EDC, or DIC, converting them back to the inactive carboxylic acid and consuming the expensive coupling reagent.
Experimental Protocols: Handling and Validation
To ensure scientific integrity and reproducibility, the following self-validating protocols must be strictly adhered to when handling this compound.
Protocol A: Anhydrous Handling and Aliquoting
Because the compound is stored at 2–8 °C[1], opening the cold container in a humid laboratory will cause immediate condensation of water directly onto the powder.
Step-by-Step Methodology:
-
Retrieval: Remove the sealed bottle of this compound from the 4 °C refrigerator. Do not open it.
-
Equilibration (Crucial Step): Place the sealed bottle inside a vacuum desiccator containing active desiccant (e.g., Drierite or silica gel). Allow it to sit for 30–60 minutes until the bottle reaches ambient room temperature. Causality: This prevents a temperature differential that would cause atmospheric moisture to condense on the cold reagent.
-
Inert Atmosphere Transfer: Transfer the equilibrated bottle into a glovebox purged with Argon or dry Nitrogen. If a glovebox is unavailable, use a continuous positive-pressure stream of inert gas over the bottle opening[2].
-
Weighing: Rapidly weigh the required mass into a pre-tared, oven-dried vial.
-
Re-sealing: Purge the headspace of the primary stock bottle with Argon for 10 seconds. Seal tightly with Parafilm and return immediately to 4 °C storage[6].
Caption: Step-by-step anhydrous handling workflow for hygroscopic amino acid ester hydrochlorides.
Protocol B: Moisture Quantification via Karl Fischer (KF) Titration
Before utilizing an older batch of this compound in a critical or large-scale synthesis, verify its anhydrous state.
Step-by-Step Methodology:
-
Preparation: Ensure the volumetric Karl Fischer titrator is calibrated using a 1% water standard.
-
Sample Dissolution: In a dry environment, dissolve ~50 mg of this compound (accurately weighed) in 1.0 mL of anhydrous methanol.
-
Titration: Inject the sample into the KF titration vessel.
-
Validation Threshold: For optimal peptide synthesis, the water content should be < 0.5% w/w . If the moisture content exceeds 1.0%, the batch must be dried under high vacuum (lyophilization or vacuum oven at 40 °C with P2O5) or discarded if hydrolysis is suspected.
Conclusion
This compound is fundamentally hygroscopic due to the thermodynamic favorability of water molecules interacting with its hydrochloride salt lattice. Treating this reagent as a moisture-sensitive compound is not optional; it is a strict requirement for achieving high-purity synthetic yields. By implementing rigorous thermal equilibration, inert atmosphere handling, and routine Karl Fischer validation, researchers can completely mitigate the risks associated with its deliquescent nature.
References
-
ChemicalCell. "Ne-Boc-L-Lysine tert-Butyl Ester Hydrochloride CAS NO 13288-57-8". ChemicalCell Technical Resources. Available at:[Link]
Sources
- 1. alfachemic.com [alfachemic.com]
- 2. Glycine tert-butyl ester hydrochloride | 27532-96-3 | Benchchem [benchchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. labproinc.com [labproinc.com]
- 5. D-Alanine tert-butyl ester hydrochloride CAS#: 59531-86-1 [m.chemicalbook.com]
- 6. Ne-Boc-L-Lysine tert-Butyl Ester Hydrochloride | 13288-57-8 | ChemicalCell [chemicalcell.com]
Methodological & Application
Application Note: Advanced Solution-Phase Peptide Synthesis (SolPPS) Protocol Utilizing H-D-Abu-OtBu·HCl
Introduction & Mechanistic Rationale
While solid-phase methods dominate early-stage discovery, solution-phase peptide synthesis remains critical for multigram scale-up and the synthesis of specialized structural fragments[1]. Classical solution-phase peptide synthesis (CSPS) relies heavily on optimized liquid-liquid extractions to purify intermediates rapidly without the need for time-consuming column chromatography[2].
This application note details the precise incorporation of H-D-Abu-OtBu·HCl into a growing peptide chain. H-D-Abu-OtBu·HCl (D-2-Aminobutyric acid tert-butyl ester hydrochloride, MW 195.69) is frequently utilized to introduce the unnatural D-enantiomer of aminobutyric acid, a modification that provides enhanced proteolytic stability and conformational rigidity in peptidomimetic drug development[3].
The Causality of Experimental Design (Self-Validating System)
To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your synthetic workflow, every reagent choice in this protocol is designed with a specific, mechanistic purpose that contributes to a self-purifying system:
-
Orthogonal Protection & Salt Form Stability: The tert-butyl (tBu) ester provides robust C-terminal protection that is completely orthogonal to N-terminal Fmoc or Boc chemistries. The amine is supplied as a hydrochloride salt to prevent spontaneous cyclization (e.g., diketopiperazine formation) and oxidative degradation during storage. However, this necessitates in situ neutralization (free-basing) with a tertiary amine like N,N-Diisopropylethylamine (DIPEA) prior to coupling.
-
Coupling Reagent Causality: In SolPPS, the removal of coupling byproducts is the primary bottleneck. We utilize EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) because its corresponding urea byproduct is highly water-soluble. HOBt (1-Hydroxybenzotriazole) is added to form an active ester intermediate, which accelerates aminolysis and suppresses racemization. The use of EDC·HCl and HOBt in conjunction with DIPEA is a highly efficient method for coupling Fmoc-protected amino acids to tert-butyl ester hydrochlorides, as the water-soluble byproducts are easily removed via aqueous extraction[4].
-
Self-Validating Workup: The protocol is designed to be self-purifying. The acidic wash selectively removes unreacted H-D-Abu-OtBu, DIPEA, and the EDC-urea byproduct. The basic wash deprotonates and removes unreacted Fmoc-AA-OH and HOBt. If the stoichiometry is respected, the organic layer will contain only the pure coupled dipeptide, validating the success of the reaction without requiring immediate LC-MS.
Quantitative Data & Stoichiometry
The following table summarizes the optimized reaction setup for a standard 10.0 mmol scale synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Mechanistic Role |
| Fmoc-AA-OH | Variable | 1.00 eq | 10.0 mmol | N-terminal building block |
| H-D-Abu-OtBu·HCl | 195.69 | 1.05 eq | 10.5 mmol | C-terminal building block (slight excess) |
| EDC·HCl | 191.70 | 1.20 eq | 12.0 mmol | Water-soluble carbodiimide activator |
| HOBt (anhydrous) | 135.13 | 1.20 eq | 12.0 mmol | Racemization suppressor / Activator |
| DIPEA | 129.24 | 3.00 eq | 30.0 mmol | Base (Neutralizes HCl salts & catalyzes) |
| DCM (Anhydrous) | N/A | N/A | 50.0 mL | Primary reaction solvent |
Experimental Protocol: Step-by-Step Methodology
Step 1: Pre-Activation of the N-Protected Amino Acid
-
In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Fmoc-AA-OH (10.0 mmol) and anhydrous HOBt (12.0 mmol) in 40 mL of anhydrous Dichloromethane (DCM). (Note: If the Fmoc-amino acid exhibits poor solubility, add up to 10 mL of anhydrous DMF).
-
Cool the reaction mixture to 0 °C using an ice-water bath to prevent thermal degradation of the active ester.
-
Add EDC·HCl (12.0 mmol) in one portion. Stir for 15 minutes at 0 °C to allow the complete formation of the active OBt-ester intermediate.
Step 2: Free-Basing and Aminolysis (Coupling)
-
To the chilled active ester solution, add the solid H-D-Abu-OtBu·HCl (10.5 mmol).
-
Add DIPEA (30.0 mmol) dropwise over 5 minutes. Causality Check: The 3.0 equivalents of DIPEA are mathematically required to neutralize the HCl salt of the D-Abu derivative (1.0 eq), neutralize the HCl salt of EDC (1.0 eq), and provide a basic medium to drive the aminolysis reaction forward (1.0 eq).
-
Maintain the reaction at 0 °C for an additional 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 4 hours.
-
Monitor reaction completion via Thin Layer Chromatography (TLC, typically 50% EtOAc in Hexanes). The disappearance of the Fmoc-AA-OH spot indicates completion.
Step 3: Self-Validating Aqueous Workup (Liquid-Liquid Extraction)
-
Dilute the reaction mixture with an additional 50 mL of DCM to ensure the organic layer has sufficient volume to prevent product precipitation during washing.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Acid Wash: Wash the organic layer with 5% aqueous KHSO4 or 1M HCl (3 × 30 mL). Mechanism: This protonates and extracts the EDC-urea byproduct, unreacted H-D-Abu-OtBu, and excess DIPEA into the aqueous phase.
-
Base Wash: Wash the organic layer with 5% aqueous NaHCO3 (3 × 30 mL). Mechanism: This deprotonates and extracts any unreacted Fmoc-AA-OH and HOBt into the aqueous phase.
-
Brine Wash: Wash with saturated aqueous NaCl (1 × 30 mL) to remove residual water and break any micro-emulsions.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure Fmoc-AA-D-Abu-OtBu dipeptide as a white solid or foam.
Visualization of the Synthesis Workflow
Fig 1: Solution-phase peptide coupling workflow using H-D-Abu-OtBu·HCl and EDC/HOBt activation.
Troubleshooting & Optimization
-
Incomplete Coupling: If TLC indicates unreacted Fmoc-AA-OH after 4 hours, the pH of the reaction may be too low, leaving the H-D-Abu-OtBu amine protonated and unreactive. Spot the reaction mixture on wet pH paper; it should read between pH 8 and 9. If acidic, add an additional 0.5 eq of DIPEA.
-
Emulsion Formation During Workup: DCM and aqueous layers can sometimes form stubborn emulsions, particularly during the NaHCO3 wash. Adding a small amount of brine to the aqueous layer or filtering the biphasic mixture through a pad of Celite will rapidly break the emulsion.
References
-
Title: Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges Source: rsc.org URL: [Link][1]
-
Title: Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure Source: acs.org URL: [Link][2]
-
Title: Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters Source: nih.gov URL: [Link][4]
Sources
- 1. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solution-Phase Coupling of Fmoc-Amino Acids with H-D-Abu-OtBu·HCl
Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
The synthesis of highly stable, proteolytically resistant peptide therapeutics often requires the incorporation of unnatural and D-amino acids. H-D-Abu-OtBu·HCl (D-2-aminobutyric acid tert-butyl ester hydrochloride) is a highly valuable C-terminal building block for such applications. The D-chirality and the unnatural aliphatic side chain of Abu provide unique conformational constraints and metabolic stability.
This application note details the solution-phase coupling of an N-terminally protected Fmoc-amino acid (Fmoc-AA-OH) to H-D-Abu-OtBu·HCl. This specific reaction relies on an orthogonal protection strategy : the Fmoc group is base-labile (cleaved via an E1cB mechanism by secondary amines like piperidine), while the tert-butyl (OtBu) ester is acid-labile (cleaved via an SN1 mechanism by trifluoroacetic acid).
The Core Challenge: Because the D-Abu derivative is supplied as a hydrochloride salt, it is not inherently nucleophilic. It must be precisely neutralized in situ with a tertiary amine to expose the free primary amine for coupling, without introducing conditions that could cause premature deprotection of the incoming Fmoc-AA-OH[1].
Reagent Selection & Causality
To ensure a self-validating and high-yielding reaction, the selection of base and coupling reagents must be driven by the steric and electronic properties of the substrates.
Base Selection: The Role of DIPEA
N,N-Diisopropylethylamine (DIPEA) is the optimal base for this workflow. The bulky isopropyl groups provide significant steric hindrance, preventing DIPEA from acting as a competing nucleophile. More importantly, its weak basicity and steric bulk prevent it from abstracting the acidic fluorenyl proton of the Fmoc group, thereby avoiding premature N-terminal deprotection during the coupling timeframe[2].
Coupling Reagents: HATU vs. EDC/HOBt
-
HATU: Generates a highly reactive OAt-active ester. The nitrogen atom at the 7-position of the azabenzotriazole ring provides neighboring-group participation (anchimeric assistance), drastically accelerating the reaction and suppressing epimerization[3].
-
EDC/HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) forms an unstable O-acylisourea intermediate, which is immediately intercepted by HOBt to form a stable OBt-active ester. EDC is highly favored for scalable solution-phase synthesis because its urea byproduct is water-soluble and easily removed during aqueous workup[4].
Caption: Decision matrix for selecting coupling reagents based on steric hindrance.
Quantitative Comparison of Coupling Strategies
| Coupling System | Activation Intermediate | Epimerization Risk | Byproduct Solubility | Recommended Application |
| HATU / DIPEA | OAt-active ester | Very Low | Organic-soluble (requires careful washing) | Sterically hindered Fmoc-AAs |
| EDC / HOBt | OBt-active ester | Low | Water-soluble (urea washes out easily) | Standard Fmoc-AAs, easy scale-up |
Experimental Workflow
Caption: Solution-phase coupling workflow for Fmoc-AA-OH and H-D-Abu-OtBu·HCl.
Detailed Step-by-Step Protocols
Protocol A: High-Efficiency Coupling using HATU/DIPEA
Best for sterically hindered amino acids. This protocol uses a pre-activation step to prevent the free amine from reacting directly with HATU, which would form a dead-end guanidinium byproduct[5].
Materials:
-
Fmoc-AA-OH (1.0 eq)
-
H-D-Abu-OtBu·HCl (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (3.0 eq total: 1.1 eq for HCl neutralization + 1.9 eq for activation)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Step-by-Step Procedure:
-
Pre-activation: Dissolve Fmoc-AA-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (approx. 0.1–0.5 M concentration). Cool the flask to 0 °C using an ice bath.
-
Base Addition: Add DIPEA (1.9 eq) dropwise to the stirring solution.
-
Self-Validation Check: The solution will typically turn a faint yellow color, visually confirming the formation of the highly reactive OAt-active ester[2]. Stir for 5–10 minutes at 0 °C.
-
-
Amine Neutralization & Addition: In a separate vial, dissolve H-D-Abu-OtBu·HCl (1.1 eq) in a minimal amount of DMF. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt. Immediately transfer this amine solution dropwise to the pre-activated Fmoc-AA-OH mixture.
-
Coupling: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 1 to 4 hours.
-
Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Transfer to a separatory funnel and wash sequentially with:
-
5% aqueous Citric Acid or KHSO₄ (3x) to remove unreacted amine and DIPEA.
-
Saturated aqueous NaHCO₃ (3x) to remove unreacted carboxylic acid and HOAt.
-
Brine (1x).
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Fmoc-AA-D-Abu-OtBu dipeptide.
Protocol B: Scalable Coupling using EDC/HOBt
Best for standard amino acids and large-scale synthesis due to the ease of removing the water-soluble EDC-urea byproduct[4].
Materials:
-
Fmoc-AA-OH (1.0 eq)
-
H-D-Abu-OtBu·HCl (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DCM
Step-by-Step Procedure:
-
Dissolution: To a round-bottom flask, add Fmoc-AA-OH (1.0 eq), H-D-Abu-OtBu·HCl (1.1 eq), and HOBt (1.2 eq). Dissolve the mixture in anhydrous DCM and cool to 0 °C.
-
Activation & Neutralization: Add EDC·HCl (1.2 eq) portion-wise to the stirring mixture. Follow immediately by the dropwise addition of DIPEA (2.5 eq).
-
Mechanistic Note: Keeping the reaction at 0 °C during EDC addition suppresses the O-to-N acyl migration side reaction that forms unreactive N-acylureas[1].
-
-
Coupling: Allow the reaction to slowly warm to RT and stir for 12–18 hours.
-
Workup: Dilute with additional DCM. Wash the organic layer sequentially with water, 5% KHSO₄, saturated NaHCO₃, and brine. The EDC-urea byproduct partitions cleanly into the aqueous washes. Dry over Na₂SO₄ and concentrate.
Self-Validating Quality Control & Troubleshooting
-
Reaction Monitoring (TLC / LC-MS): Monitor the reaction via Thin Layer Chromatography (e.g., 50:50 EtOAc:Hexanes). The Fmoc-AA-OH starting material is strongly UV-active. A successful reaction is validated by the disappearance of the starting material spot and the appearance of a new, higher Rf spot corresponding to the fully protected dipeptide. Additionally, a Ninhydrin stain of the TLC plate will show the disappearance of the free amine (which stains purple/red).
-
Troubleshooting Guanidinylation: If LC-MS reveals a mass corresponding to the guanidinylated D-Abu derivative, this indicates that HATU reacted directly with the amine. Solution: Ensure strict adherence to the pre-activation step (Protocol A, Step 1 & 2) before introducing the amine[5].
-
Troubleshooting Epimerization: While Fmoc-protected amino acids are generally resistant to epimerization due to the urethane protecting group, highly hindered couplings can still suffer from it. Solution: Substitute DIPEA with the weaker, less nucleophilic base 2,4,6-collidine[3].
References
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Available at:[Link]
Sources
- 1. bachem.com [bachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
Application Note: Utilizing H-D-Abu-OtBu HCl as a C-Terminal Building Block in Peptide Synthesis
Executive Summary & Mechanistic Rationale
H-D-Abu-OtBu HCl (D-2-Aminobutyric acid tert-butyl ester hydrochloride) is a highly specialized, non-proteinogenic amino acid building block. It is extensively utilized in pharmaceutical development, particularly in the synthesis of neuropharmacological agents and advanced 1[1].
Why D-Abu? (Chiral Stability & Protease Resistance)
The incorporation of D-amino acids, such as D-Abu, into peptide sequences is a proven strategy to confer resistance against 2 by exopeptidases and endopeptidases[2]. This structural modification significantly extends the in vivo half-life of peptide drugs and can even facilitate oral absorption in 3[3]. Furthermore, the ethyl side chain of Abu provides a unique steric profile—bulkier than alanine but less hindered than valine—allowing for precise hydrophobic interactions within target receptor pockets without compromising coupling efficiency.
Why the OtBu Ester and HCl Salt? (Orthogonal Protection)
In solution-phase peptide synthesis, the C-terminus must be protected to prevent polymerization and side reactions. The tert-butyl (OtBu) ester is orthogonal to Fmoc chemistry; it remains completely stable under the basic conditions (e.g., 20% piperidine) used for iterative N-terminal deprotection, yet is readily cleaved by strong acids like Trifluoroacetic acid (TFA) during .
Supplying this building block as a hydrochloride (HCl) salt stabilizes the free amine. Free amino acid esters are highly susceptible to spontaneous diketopiperazine formation or degradation. The HCl salt ensures long-term shelf stability and requires only a simple neutralization step with a tertiary amine base immediately prior to coupling.
Chemical Properties & Specifications
| Property | Specification |
| Chemical Name | D-2-Aminobutyric acid tert-butyl ester hydrochloride |
| CAS Number | 313994-32-0 |
| Molecular Formula | C8H17NO2 · HCl |
| Molecular Weight | 195.69 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 240 - 244 °C |
| Storage Conditions | 0 - 8 °C, dry and protected from light |
Data compiled from authoritative chemical suppliers[1].
Experimental Workflow Visualization
Workflow for solution-phase peptide synthesis using this compound as the C-terminal anchor.
Experimental Protocols
Protocol 1: Solution-Phase Coupling (N-to-C Elongation)
This protocol details the attachment of the first Fmoc-protected amino acid to the H-D-Abu-OtBu anchor.
Table 2: Reaction Stoichiometry
| Reagent | Equivalents | Function |
| This compound | 1.0 eq | C-terminal nucleophile |
| Fmoc-AA-OH | 1.1 - 1.2 eq | N-protected electrophile |
| HATU | 1.1 - 1.2 eq | Coupling reagent |
| DIEA (DIPEA) | 3.0 - 4.0 eq | Base (Neutralizes HCl + activates) |
| DMF (Anhydrous) | 0.1 - 0.5 M | Solvent |
Step-by-Step Methodology:
-
Amine Neutralization: Dissolve 1.0 eq of this compound in anhydrous DMF to achieve a concentration of approximately 0.2 M. Add 1.5 eq of N,N-Diisopropylethylamine (DIEA).
-
Causality: DIEA neutralizes the hydrochloride salt, liberating the free primary amine required for nucleophilic attack. Stir for 5 minutes at room temperature.
-
-
Carboxylic Acid Pre-activation: In a separate dry vial, dissolve 1.1 eq of the incoming Fmoc-AA-OH and 1.1 eq of HATU in anhydrous DMF. Add 2.0 eq of DIEA. Stir for exactly 2-3 minutes.
-
Causality: HATU rapidly forms a highly reactive OAt ester. Limiting pre-activation time to 3 minutes prevents the formation of unreactive guanidinium byproducts and minimizes epimerization of the Fmoc-AA-OH.
-
-
Coupling Reaction: Transfer the pre-activated Fmoc-AA-OH solution dropwise into the neutralized H-D-Abu-OtBu solution.
-
Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of the free amine via TLC (Ninhydrin stain) or LC-MS.
-
Aqueous Work-up: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% KHSO4 (aq), saturated NaHCO3 (aq), and brine.
-
Causality: The acidic KHSO4 wash removes excess DIEA and unreacted amine starting material. The basic NaHCO3 wash neutralizes and removes unreacted carboxylic acids and acidic HATU byproducts.
-
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the Fmoc-AA-D-Abu-OtBu dipeptide.
Protocol 2: Global Deprotection (OtBu Cleavage)
Following the iterative assembly of the peptide sequence, the C-terminal tert-butyl ester must be removed to yield the free carboxylic acid.
Step-by-Step Methodology:
-
Cleavage Cocktail Preparation: Prepare a fresh solution of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% Water (H2O).
-
Causality: TFA provides the high acidity required to cleave the tBu ester. Cleavage generates a highly reactive tert-butyl carbocation. TIPS and water act as nucleophilic scavengers to trap this carbocation, preventing it from irreversibly alkylating electron-rich amino acid side chains (e.g., Trp, Tyr, Met) in the peptide.
-
-
Deprotection: Dissolve the fully assembled peptide-OtBu in the cleavage cocktail (approximately 10 mL of cocktail per gram of peptide). Stir continuously at room temperature for 2-3 hours.
-
Precipitation: Concentrate the reaction mixture under a gentle stream of nitrogen to approximately 20% of its original volume. Add a 10-fold volume of cold diethyl ether (-20 °C) to precipitate the free peptide.
-
Isolation: Centrifuge the suspension at 3000 x g for 5 minutes. Decant the ether supernatant. Wash the peptide pellet twice more by resuspending in cold ether and centrifuging. Dry the final pellet under high vacuum.
Troubleshooting & Expert Insights
-
Incomplete Coupling at the D-Abu Residue: While the ethyl side chain of Abu is less sterically hindering than the isopropyl group of valine, coupling a bulky amino acid (e.g., Fmoc-Ile-OH or Fmoc-Trp-OH) to D-Abu can sometimes be sluggish. If LC-MS indicates incomplete coupling after 2 hours, perform a double coupling rather than extending the reaction time, which can lead to degradation. Alternatively, utilize stronger coupling additives like COMU.
-
Premature Loss of OtBu Group: The tert-butyl ester is strictly acid-labile. Ensure that no acidic impurities are present in the DMF or EtOAc during the Fmoc deprotection and extraction steps. Traces of acid during concentration at elevated temperatures can cause premature cleavage of the C-terminal protecting group.
References
-
PubMed / NIH. "Discovery, Biosynthesis, and Characterization of Rodencin, a Two-Component Lanthipeptide, Harboring d-Amino Acids Introduced by the Unusual Dehydrogenase RodJA."[Link]
-
University of Queensland eSpace. "Orally Absorbed Cyclic Peptides."[Link]
Sources
Synthesis of D-Abu containing peptides via fragment condensation
Executive Summary
The incorporation of D-2-Aminobutyric acid (D-Abu) into peptide sequences is a critical strategy in medicinal chemistry for probing steric constraints and enhancing proteolytic stability. D-Abu acts as an isosteric, non-nucleophilic surrogate for Cysteine or a hydrophobic probe larger than Alanine. However, the synthesis of long peptides (>40 residues) containing D-Abu often necessitates fragment condensation .
This guide addresses the primary chemical risk in this process: C-terminal epimerization (racemization) .[1] When a fragment ending in a chiral D-amino acid like D-Abu is activated, it is highly prone to converting into a diastereomeric mixture via 5(4H)-oxazolone formation. This protocol details a convergent synthesis strategy optimized to preserve chiral integrity using base-free carbodiimide/oxime activation.
Strategic Fragment Design
Before initiating synthesis, the peptide sequence must be retrosynthetically analyzed to determine the optimal "break points" for fragmentation.
The Golden Rules of Fragmentation:
-
Gly/Pro Priority: Always attempt to cleave the sequence at a Glycine (achiral) or Proline (secondary amine, no oxazolone formation) residue.
-
The D-Abu Constraint: If the sequence dictates that D-Abu must be the C-terminal residue of a fragment, standard HBTU/DIEA activation is forbidden due to high racemization risk.
-
Solubility: Fragments must be designed to maintain solubility in the condensation solvent (typically DMF or NMP). Hydrophobic D-Abu residues can induce aggregation; consider pseudoproline dipeptides in the fragment interior.
Mechanism of Failure: The Oxazolone Pathway
Understanding the enemy is key to defeating it. When the C-terminal D-Abu is activated (e.g., as an O-acylisourea), the carbonyl oxygen of the preceding amide bond can attack the activated center, forming a 5(4H)-oxazolone ring.
-
The Risk: The C-alpha proton of the oxazolone is highly acidic. Weak bases (like DIEA) can abstract this proton, leading to a planar enolate intermediate that destroys chirality.
-
The Solution: Eliminate the base during activation and use "proton-scavenging" additives like Oxyma Pure.
Visualizing the Racemization Risk
Figure 1: The 5(4H)-oxazolone pathway. Base-mediated proton abstraction leads to irreversible loss of chiral purity.
Protocol A: Synthesis of Protected Fragments (SPPS)
Fragments are synthesized on 2-Chlorotrityl Chloride (2-CTC) resin .[2] This hyper-acid-labile resin allows cleavage of the peptide fragment while retaining all side-chain protecting groups (Boc, tBu, Trt), which is essential for the subsequent solution-phase condensation.
Reagents:
-
Resin: 2-Chlorotrityl Chloride (Loading 0.6–0.8 mmol/g).
-
Fmoc-D-Abu-OH: (Use 1.5 eq relative to loading for first attachment).
-
Coupling: DIC/Oxyma Pure (1:1:1 ratio).
Step-by-Step:
-
Loading D-Abu (C-Terminus): Swell resin in DCM. Dissolve Fmoc-D-Abu-OH (1.5 eq) and DIEA (4 eq) in DCM. Add to resin.[3][4][5][6] Agitate 2 hr. Note: D-Abu is loaded first to become the C-terminus.
-
Capping: Add MeOH (1 mL/g resin) to cap unreacted chlorides (15 min).
-
Elongation: Perform standard Fmoc SPPS cycles using DIC/Oxyma.
-
Critical: Do NOT use HATU/HBTU for the final amino acid if it is D-Abu, though here D-Abu is at the C-term (start), so elongation is standard.
-
-
Cleavage of Protected Fragment:
-
Wash resin with DCM (5x).
-
Treat with 1% TFA in DCM (10 x 2 min). Filter into a flask containing 10% Pyridine in MeOH (to neutralize TFA immediately).
-
Why? Higher TFA concentrations will remove side-chain protecting groups.[7] We need them intact.
-
-
Isolation: Concentrate filtrate, precipitate in cold water/ice, filter, and dry.
Protocol B: Fragment Condensation (Solution Phase)
This is the critical step where the D-Abu C-terminal fragment (Fragment A) is coupled to the N-terminus of Fragment B.
Reagent Selection Table:
| Coupling System | Risk Level | Recommendation | Context |
| HATU / DIEA | HIGH | AVOID | Base promotes oxazolone racemization. |
| DIC / HOBt | Medium | Acceptable | Standard, but HOBt is explosive/regulated. |
| DIC / Oxyma | LOW | PREFERRED | Acidic environment suppresses enolization. |
| DEPBT / DIEA | Low | Alternative | Specialized for racemization prone sites. |
Protocol:
-
Dissolution: Dissolve Fragment A (C-term D-Abu, 1.0 eq) and Fragment B (N-term free amine, 1.0 eq) in minimal dry DMF.
-
Optimization: If solubility is poor, add TFE (Trifluoroethanol) or HFIP as a co-solvent. These solvents stabilize the helical structure and further suppress racemization.
-
-
Activation (Base-Free):
-
Add Oxyma Pure (1.1 eq).
-
Cool mixture to 0°C.
-
Add DIC (Diisopropylcarbodiimide) (1.1 eq).[5]
-
Note: Do NOT add DIEA or NMM. The reaction proceeds at slightly acidic/neutral pH, preventing proton abstraction from the D-Abu alpha-carbon.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temp (RT) and stir for 12–24 hours.
-
Monitoring: Monitor by HPLC. If conversion stalls, add a second portion of DIC (0.5 eq).
-
Workup: Precipitate the full-length protected peptide in water or ether.
Decision Matrix: Coupling Optimization
Use this workflow to determine the exact conditions based on your specific fragment interface.
Figure 2: Decision matrix for selecting coupling conditions. D-Abu requires the "Racemization Protocol" path.
Quality Control: Assessing Epimerization
After global deprotection (TFA/TIS/H2O), you must quantify the degree of racemization.
Method: C18 RP-HPLC with Chiral Co-injection
-
Synthesize a small standard of the L-Abu epimer (intentionally synthesized using Fmoc-L-Abu-OH).
-
Run the crude condensation product on HPLC.
-
Co-injection: Spike the L-Abu standard into your D-Abu product sample.
-
Analysis: If a distinct shoulder or split peak appears that matches the standard, racemization occurred.
-
Acceptance Criteria: < 1.0% L-isomer is the industry standard for high-quality therapeutic peptides.
References
-
Albericio, F., & El-Faham, A. (2018). Oxyma Pure: An Efficient Additive for Peptide Synthesis.[8] Organic Process Research & Development. Link
-
Carpino, L. A., et al. (2002). The 5(4H)-oxazolone mechanism of racemization during carbodiimide activation. Journal of Organic Chemistry.[8] Link
-
Bachem. (2024). Peptide Synthesis via Fragment Condensation: Technical Guide.Link
-
Steinauer, R., et al. (1989). Racemization suppression in peptide fragment condensation.[8][9][10][11] International Journal of Peptide and Protein Research. Link
-
Han, S.Y., & Kim, Y.A. (2004). Recent development of peptide coupling reagents in organic synthesis.[6][9][12] Tetrahedron. Link
Sources
- 1. renyi.hu [renyi.hu]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bachem.com [bachem.com]
- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 11. chempep.com [chempep.com]
- 12. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Trifluoroacetic Acid-Mediated Deprotection of tert-Butyl Esters
Introduction
The tert-butyl (OtBu) ester is a cornerstone protecting group for carboxylic acids in modern organic synthesis, prized for its robustness across a wide array of chemical conditions, including basic and nucleophilic environments.[1] Its facile and clean removal under acidic conditions makes it an invaluable tool in the synthesis of complex molecules, particularly in peptide synthesis and drug development.[2][3] Trifluoroacetic acid (TFA) stands as the preeminent reagent for this transformation, favored for its high efficiency and volatility, which simplifies its removal after the reaction is complete.[2]
This application note provides a comprehensive guide to the deprotection of OtBu esters using TFA. It delves into the underlying reaction mechanism, offers detailed experimental protocols, addresses common side reactions and mitigation strategies, and presents a framework for optimizing reaction conditions.
Reaction Mechanism
The deprotection of a tert-butyl ester with TFA is an acid-catalyzed elimination reaction.[3] The mechanism proceeds through the following key steps:
-
Protonation: The process begins with the protonation of the ester's carbonyl oxygen by the highly acidic TFA.[1][3]
-
Cleavage: This protonation facilitates the cleavage of the carbon-oxygen bond, leading to the formation of the desired carboxylic acid and a stable tertiary carbocation (tert-butyl cation).[1][3]
-
Neutralization of the tert-Butyl Cation: The generated tert-butyl cation can follow several pathways. It can be deprotonated by the trifluoroacetate anion to form the volatile gas isobutylene, or it can be trapped by nucleophilic "scavengers" added to the reaction mixture.[3][4]
Caption: TFA-mediated deprotection of a tert-butyl ester.
Potential Side Reactions and Mitigation Strategies
The primary challenge in TFA-mediated deprotection arises from the high reactivity of the electrophilic tert-butyl carbocation.[3] This cation can alkylate any nucleophilic species present in the reaction mixture, leading to the formation of unwanted byproducts.[5] This is particularly critical when the substrate contains sensitive amino acid residues such as tryptophan, methionine, or tyrosine.[5][6]
To circumvent these side reactions, scavengers are incorporated into the reaction mixture to trap the tert-butyl cation.[3][6] Common scavengers include:
-
Triisopropylsilane (TIS): A highly effective and widely used scavenger.[5][6]
-
Water: Can also act as a scavenger.[5]
-
Thiols (e.g., ethanedithiol, thioanisole): Particularly useful for protecting sulfur-containing amino acids.[7][8]
The choice and concentration of the scavenger should be tailored to the specific substrate and the potential for side reactions.
Experimental Protocols
This section provides a general procedure for the deprotection of a tert-butyl ester in both solution-phase and solid-phase synthesis.
Solution-Phase Deprotection Protocol
-
Preparation: Dissolve the tert-butyl ester-protected compound in an anhydrous solvent, typically dichloromethane (DCM), in a round-bottom flask at room temperature. A typical concentration ranges from 0.1 to 0.2 M.[5]
-
Reagent Addition: To the stirred solution, add an equal volume of TFA.[5][9] For sensitive substrates, the reaction can be initiated at 0 °C to control any potential exotherm.[7] If required, scavengers should be pre-mixed with the TFA/DCM solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5][6] Reaction times typically range from 2 to 5 hours.[5][9]
-
Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[2][5] To ensure complete removal of residual TFA, co-evaporation with a solvent like toluene or DCM can be performed multiple times.[2][5]
-
Purification: The crude carboxylic acid, often obtained as a TFA salt, can be used directly in the next step for many applications.[2][5] For higher purity, the product can be purified by techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC), precipitation from a non-solvent like cold diethyl ether, or column chromatography.[1][5]
Caption: General workflow for solution-phase OtBu deprotection.
Solid-Phase Peptide Synthesis (SPPS) Deprotection Protocol
-
Resin Swelling: Swell the peptide-resin in DCM.[2]
-
Deprotection Cocktail: Treat the resin with a deprotection cocktail, typically a mixture of TFA and scavengers. A common cocktail is 95:2.5:2.5 (v/v/v) TFA/water/TIS.[10]
-
Reaction: Gently agitate the resin mixture at room temperature for 1-3 hours.
-
Filtration and Washing: Filter the resin and wash it thoroughly with DCM followed by DMF to remove residual acid and scavengers.[2] The resin-bound peptide with the deprotected carboxylic acid is now ready for the next coupling step.
Reaction Condition Optimization
The optimal conditions for OtBu deprotection can vary depending on the specific substrate. The following table summarizes key parameters and typical ranges.
| Parameter | Typical Range | Considerations |
| TFA Concentration | 20% - 100% (v/v in DCM) | A 1:1 (v/v) mixture of TFA and DCM is a common starting point.[5][9] For less reactive esters, neat TFA can be used.[11] |
| Solvent | Dichloromethane (DCM) | Anhydrous DCM is the most common solvent.[5] |
| Temperature | 0 °C to Room Temperature | Most reactions are run at room temperature.[5][9] Initiating at 0 °C can help control exothermic reactions.[7] |
| Reaction Time | 30 minutes - 5 hours | Reaction progress should be monitored to determine the optimal time.[5][7][9] |
| Scavengers | 2.5% - 5% (v/v) | The type and amount depend on the presence of sensitive functional groups.[5][6] TIS is a common choice.[6] |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reaction time- Low TFA concentration- Presence of water in reagents | - Extend the reaction time and continue to monitor.[5]- Increase the concentration of TFA.[5]- Ensure the use of anhydrous solvents and reagents.[5] |
| Formation of Byproducts | - Alkylation by the t-butyl cation | - Add an appropriate scavenger (e.g., TIS, water) to the reaction mixture.[3][5] |
| Product is a Viscous Oil | - Inherent property of the product (e.g., PEGylated compounds) | - After concentration, dissolve the residue in a minimal amount of a suitable solvent and precipitate the product by adding a cold non-solvent like diethyl ether.[5] |
| Difficulty Removing TFA | - High boiling point and acidity of TFA | - Co-evaporate the crude product with a solvent such as toluene or DCM multiple times.[2][5] |
Conclusion
The deprotection of tert-butyl esters using trifluoroacetic acid is a robust and widely applicable transformation in organic synthesis. A thorough understanding of the reaction mechanism, potential side reactions, and the role of scavengers is crucial for achieving high yields and purity. The protocols and optimization strategies outlined in this application note provide a solid foundation for researchers to successfully implement this critical deprotection step in their synthetic endeavors.
References
-
Unknown. (n.d.). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Stack Exchange. Retrieved from [Link]
-
Unknown. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Retrieved from [Link]
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. Retrieved from [Link]
-
Unknown. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. RSC.org. Retrieved from [Link]
-
Various Authors. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. Retrieved from [Link]
-
Wu, Y., Sun, Y., & Xia, Y. (2006). A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride. Synlett, 2006(12), 1859-1862. Retrieved from [Link]
-
Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Aapptec Peptides. Retrieved from [Link]
-
Vágner, J., Beke, M., & Pícha, J. (2018). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide. Retrieved from [Link]
-
Various Authors. (2014, October 16). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate. Retrieved from [Link]
-
Various Authors. (2015, September 23). How can I deprotect esters using TFA? ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. polypeptide.com [polypeptide.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Application Note: H-D-Abu-Otbu HCl in the Synthesis of Non-Canonical Peptides
Introduction: The Molecule and Its Strategic Value
H-D-Abu-Otbu HCl (D-2-Aminobutyric acid tert-butyl ester hydrochloride) is a specialized chiral building block used primarily in the synthesis of protease-resistant, non-canonical peptides.
-
D-Configuration: The inclusion of D-amino acids is a proven strategy to arrest proteolytic degradation in plasma, extending the half-life of peptide therapeutics.
-
Abu (2-Aminobutyric Acid): As a non-canonical analog of Alanine (ethyl vs. methyl side chain) and Valine (ethyl vs. isopropyl), Abu provides a unique steric profile. It increases hydrophobicity relative to Alanine without the steric bulk of Valine, often used to fine-tune receptor binding affinity.
-
Otbu (tert-Butyl Ester): This acid-labile C-terminal protection is orthogonal to base-labile N-protecting groups (like Fmoc). It allows for the synthesis of protected peptide fragments in solution, which can later be deprotected (TFA) or coupled via fragment condensation.[1]
Chemical Profile
| Property | Specification |
| Chemical Name | D-2-Aminobutyric acid tert-butyl ester hydrochloride |
| Common Abbreviation | H-D-Abu-Otbu[2][] · HCl |
| CAS Number | 313994-32-0 (Free base/analog ref: 53956-05-1) |
| Molecular Formula | C₈H₁₇NO₂ · HCl |
| Molecular Weight | 195.69 g/mol |
| Solubility | Soluble in Water, DMF, DCM, Methanol |
| Storage | Desiccate at +2°C to +8°C; Hygroscopic |
Strategic Application in Peptide Synthesis[1][4][5]
The primary utility of this compound is as the C-terminal nucleophile in Solution-Phase Peptide Synthesis (SolPPS). Unlike Solid-Phase Peptide Synthesis (SPPS) where the C-terminus is anchored to a resin, SolPPS requires the C-terminus to be chemically protected to prevent polymerization.
Why use this compound?
-
Fragment Condensation: It allows the synthesis of short, protected fragments (e.g., Fmoc-AA-D-Abu-Otbu) that can be purified before being coupled to larger chains. This improves purity profiles for difficult sequences.
-
C-Terminal Modification: It is ideal for synthesizing peptides where the final product requires a free acid at the C-terminus (post-TFA cleavage) but requires D-stereochemistry.
-
Prevention of Diketopiperazine Formation: The bulky Otbu group and the D-configuration can sterically hinder the formation of diketopiperazines during the deprotection of the second amino acid, a common side reaction with proline or glycine-rich sequences.
Experimental Protocols
Protocol A: Preparation and Neutralization (Critical Step)
The commercially available form is the hydrochloride salt. The amine is protonated (
Reagents:
-
H-D-Abu-Otbu[2][] · HCl
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve 1.0 equivalent (eq) of H-D-Abu-Otbu · HCl in the minimum volume of dry DCM or DMF.
-
Add 1.1 eq of DIPEA.
-
Stir for 5–10 minutes at room temperature.
-
Note: If using DCM, the solution may remain clear. If using non-polar solvents, DIPEA·HCl salts may precipitate.[4] For peptide coupling, a homogeneous solution in DMF is preferred.
-
Protocol B: Solution Phase Coupling (Fmoc Chemistry)
This protocol describes coupling an N-Fmoc protected amino acid (Fmoc-AA-OH) to H-D-Abu-Otbu.
Reagents:
-
Carboxyl Component: Fmoc-AA-OH (1.0 eq)
-
Amine Component: Neutralized H-D-Abu-Otbu (1.0 eq, from Protocol A)
-
Coupling Reagent: HATU or TBTU (1.0 eq)
-
Base: DIPEA (2.0 eq for activation + 1.1 eq already used for neutralization)
-
Solvent: DMF (anhydrous)
Step-by-Step:
-
Activation: In a round-bottom flask, dissolve Fmoc-AA-OH (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) and stir for 2 minutes to form the activated ester (O-At). Visual check: Solution often turns yellow.
-
Coupling: Add the neutralized H-D-Abu-Otbu solution (from Protocol A) dropwise to the activated mixture.
-
Reaction: Stir at room temperature under nitrogen atmosphere.
-
Monitoring: Check by TLC (Ethyl Acetate/Hexane) or LC-MS after 1 hour. The spot for Fmoc-AA-OH should disappear.
-
-
Work-up:
-
Result: Protected Dipeptide Fmoc-AA-D-Abu-Otbu.
Protocol C: Global Deprotection (Removal of Otbu)
The Otbu group is acid-labile. This step is usually performed at the very end of the synthesis.
Reagents:
Procedure:
-
Dissolve the protected peptide in a cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v) .
-
Stir at room temperature for 1–2 hours.
-
Mechanism:[8] The tert-butyl cation is released and quenched by TIPS/Water to prevent alkylation of sensitive side chains (e.g., Trp, Tyr).
-
-
Precipitation: Concentrate the TFA solution to ~10% volume under nitrogen flow.
-
Add cold Diethyl Ether to precipitate the peptide.
-
Centrifuge and wash the pellet 3x with cold ether.
-
Lyophilize to obtain the final peptide H-AA-D-Abu-OH (assuming Fmoc was removed previously).
Visualizing the Workflow
The following diagram illustrates the convergent synthesis pathway using this compound.
Caption: Workflow for utilizing this compound in solution-phase peptide synthesis (SolPPS).
Troubleshooting & Scientific Insights
Racemization Control
-
Risk: While D-amino acids are used to fix stereochemistry, they can still racemize if activated incorrectly.
-
Mitigation: In the protocol above, H-D-Abu-Otbu acts as the nucleophile (amine component). Racemization typically occurs on the activated carboxyl component. Therefore, the stereochemical integrity of the D-Abu residue is generally safe during this coupling step.
-
Verification: Use Marfey’s Reagent or chiral HPLC to verify the enantiomeric purity of the final peptide.
Solubility Issues
-
Observation: H-D-Abu-Otbu is hydrophobic. As the peptide chain grows, the intermediate may precipitate in DCM.
-
Solution: Switch to DMF or NMP (N-Methyl-2-pyrrolidone) if precipitation occurs. The Otbu group enhances solubility in organic solvents compared to the free acid, which is a significant advantage during synthesis.
Distinction from GABA
-
Critical Note: Do not confuse Abu (2-aminobutyric acid / alpha-aminobutyric acid) with GABA (4-aminobutyric acid / gamma-aminobutyric acid).
-
H-D-Abu-Otbu is chiral (alpha-carbon).
-
GABA is achiral.
-
Ensure your supplier specifies 2-aminobutyric acid or alpha-aminobutyric acid .
-
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 45108216 (Analog H-D-Val-OtBu). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. avantorsciences.com [avantorsciences.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. cris.unibo.it [cris.unibo.it]
- 7. DL-2-Aminobutyric acid synthesis - chemicalbook [chemicalbook.com]
- 8. Buy Tert-butyl 2-aminobutanoate hydrochloride [smolecule.com]
Application Note: Preparation of Free Amine from H-D-Abu-Otbu Hydrochloride Salt
Abstract & Strategic Overview
This Application Note details the protocol for liberating the free amine H-D-Abu-Otbu (D-2-Aminobutyric acid tert-butyl ester) from its hydrochloride salt. This transformation is a critical precursor step in peptide synthesis and medicinal chemistry, particularly when the amine must be used as a nucleophile in acylation, alkylation, or reductive amination reactions where the presence of HCl would quench the reagents or lower yields.
The Core Challenge: While conceptually simple, the deprotonation of H-D-Abu-Otbu · HCl presents specific risks that must be managed:
-
Racemization: As a D-amino acid derivative, the
-proton is susceptible to abstraction under strongly basic conditions, leading to enantiomeric purity loss. -
Volatility: With a molecular weight of only ~159 g/mol (free base), the product is prone to evaporative loss during concentration.
-
Ester Stability: While the tert-butyl ester is base-stable relative to methyl esters, prolonged exposure to high pH aqueous environments can lead to hydrolysis.
This guide presents two validated protocols: a Biphasic Extraction (Method A) for standard scale-up and a Solid-Phase Scavenging (Method B) for high-purity/small-scale applications.
Chemical Identity & Properties
| Property | Data | Notes |
| Compound Name | H-D-Abu-Otbu · HCl | D-2-Aminobutyric acid tert-butyl ester HCl |
| CAS Number | 53956-05-1 (generic/salt) | Verify specific enantiomer lot |
| Formula (Free Base) | ||
| MW (Free Base) | 159.23 g/mol | Volatile Oil |
| MW (HCl Salt) | 195.69 g/mol | Stable Solid |
| pKa (Conjugate Acid) | ~9.6 | Requires pH > 10 for complete deprotonation |
| Solubility (Salt) | Water, Methanol | |
| Solubility (Free Base) | DCM, EtOAc, Et2O, THF |
Method A: Biphasic Chemical Extraction (Standard Protocol)
Best For: Scales > 1 gram; reactions requiring defined stoichiometry. Principle: Partitioning the salt between an organic solvent and a basic aqueous buffer.[1] The base consumes the HCl, pushing the equilibrium toward the neutral amine, which migrates into the organic layer.
Reagents
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Note: DCM is preferred for higher solubility of the amine.
-
Base: Saturated Aqueous Sodium Carbonate (
) or Potassium Carbonate ( ).-
Why Carbonate? Bicarbonate (pH ~8.5) is below the amine pKa (~9.6), leading to poor extraction efficiency. Carbonate (pH ~11) ensures quantitative deprotonation without the harshness of Hydroxide (NaOH).
-
Protocol Workflow
-
Dissolution: Suspend H-D-Abu-Otbu · HCl (1.0 equiv) in DCM (
). -
Partition: Add an equal volume of cold (
) Saturated Aqueous . -
Extraction:
-
Shake vigorously for 2 minutes.
-
Allow layers to separate.
-
Collect the lower organic (DCM) layer.
-
Re-extract the aqueous layer once with fresh DCM to capture residual amine.
-
-
Drying: Combine organic layers and dry over anhydrous Sodium Sulfate (
) for 10 minutes.-
Avoid
if possible, as it can act as a weak Lewis acid.
-
-
Concentration (CRITICAL):
-
Filter off the desiccant.[2]
-
Concentrate under reduced pressure (Rotovap) at bath temperature
. -
Stop immediately once solvent volume is reduced. Do not leave under high vacuum for prolonged periods to avoid subliming the product.
-
Visualization: Method A Workflow
Figure 1: Biphasic extraction workflow prioritizing temperature control to prevent volatility loss.
Method B: Solid-Phase Scavenging (High Purity)
Best For: Small scales (< 500 mg); water-sensitive downstream reactions; avoiding extraction emulsions. Principle: An immobilized base (polymer-supported) removes HCl. Filtration yields the pure amine solution, eliminating the need for aqueous workup and drying.
Reagents
-
Resin: Amberlyst A-21 (weakly basic) or Polymer-Supported Carbonate (PS-Carbonate).
-
Solvent: Anhydrous DCM or THF.
Protocol Workflow
-
Preparation: Pre-rinse the resin with DCM to remove interstitial preservatives.
-
Reaction:
-
Dissolve H-D-Abu-Otbu · HCl in DCM.[1]
-
Add 3.0 equivalents of resin (based on resin loading capacity, typically ~1.5 mmol/g).
-
Gently stir or shake at room temperature for 30–60 minutes.
-
-
Isolation:
-
Filter the mixture through a fritted glass funnel or syringe filter.
-
Wash the resin bed with a small volume of DCM.
-
-
Usage: The filtrate contains the dry, free amine. It is often best to use this solution directly in the next step to avoid handling the volatile oil.
QC & Validation (Self-Validating Systems)
To ensure the protocol was successful, use these checkpoints:
| Checkpoint | Method | Expected Result |
| Identity | 1H NMR (CDCl3) | Shift in |
| Purity | TLC | Run in 10% MeOH/DCM. Salt: Stays at baseline ( |
| Absence of Salt | AgNO3 Test | Dissolve a drop in water/nitric acid. Add |
Storage & Stability
-
Immediate Use: The free amine is thermodynamically unstable relative to the salt. It absorbs
from the air (forming carbamates) and can slowly cyclize or racemize. Use within 4 hours of preparation. -
Storage: If storage is unavoidable, store as a frozen solution in benzene/DCM at
under Argon.
Mechanistic Logic & Decision Tree
Understanding why we avoid certain conditions is key to reproducibility.
Figure 2: Logic flow for base selection to prevent side reactions.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed stability data of tert-butyl esters).
-
Sigma-Aldrich. (n.d.). H-Asp(OtBu)-OtBu HCl Product Data. (Homologous compound properties).
-
PubChem. (2023).[4] 2-Aminobutyric acid properties. National Library of Medicine.
-
Carpino, L. A. (1993). Racemization of Amino Acid Esters. Journal of the American Chemical Society. (Mechanisms of base-catalyzed racemization).
Sources
Topic: Strategic Solvent Selection for the Coupling of H-D-Abu-Otbu HCl in Peptide Synthesis
An Application Note and Protocol from the Senior Applications Desk
Audience: Researchers, scientists, and drug development professionals.
Abstract
The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug development, offering enhanced stability, conformational constraint, and novel functionalities. H-D-2-aminobutyric acid tert-butyl ester hydrochloride (H-D-Abu-Otbu HCl) is a key building block in this arena. The success of its incorporation via a coupling reaction is profoundly influenced by the choice of solvent. An inappropriate solvent can lead to poor solubility, slow reaction kinetics, and an increase in side reactions, most notably racemization. This document provides a detailed guide to understanding the theoretical basis of solvent effects and offers practical, field-tested protocols for systematic solvent screening and optimized coupling reactions involving this compound.
The Central Role of the Solvent in Peptide Coupling
In peptide synthesis, the solvent is not merely an inert medium but an active participant that dictates the outcome of the reaction. The formation of a peptide bond is a two-step process: the activation of a carboxylic acid group, followed by the nucleophilic attack of an amino group.[1] The solvent influences every aspect of this process:
-
Solvation and Solubility: Efficient solvation of all reactants—the N-protected amino acid, the amino component (this compound free base), the coupling reagent, and the base—is essential for achieving homogenous reaction conditions and optimal kinetics.[2] As the peptide chain elongates, its physicochemical properties can change dramatically, making consistent solvation a primary challenge.[3]
-
Reaction Rate and Efficiency: The polarity of the solvent plays a critical role. It has been demonstrated that the acylation (coupling) step is often favored in a less polar medium, while the deprotection of Fmoc groups in solid-phase peptide synthesis (SPPS) requires more polar solvents.[4] This dichotomy highlights the need for careful solvent selection for each specific step.
-
Minimization of Side Reactions: The solvent environment can either suppress or promote undesirable side reactions.[5][6] For sterically hindered or sensitive amino acids, the choice of solvent is paramount in preventing racemization, which can occur via an oxazolone intermediate.[7][8] Furthermore, poor solvation can lead to peptide aggregation, hindering further reactions and resulting in deletion sequences.[9][10]
Properties of Common Solvents in Peptide Synthesis
A variety of polar aprotic solvents are commonly employed in peptide synthesis. Their selection is guided by their ability to solvate reactants and the growing peptide chain while minimizing side reactions.
| Solvent | Abbreviation | Boiling Point (°C) | Dielectric Constant (ε at 20°C) | Key Characteristics & Insights |
| N,N-Dimethylformamide | DMF | 153 | 36.7 | The most common solvent in peptide synthesis due to its excellent solvating power for a wide range of reagents and peptides.[11] However, it can decompose over time to release dimethylamine, which can cause premature Fmoc-group removal.[3] |
| N-Methyl-2-pyrrolidone | NMP | 202 | 32.2 | Often considered a superior alternative to DMF due to its higher polarity and greater stability.[3] It is particularly effective at solvating complex and aggregation-prone sequences. |
| Dichloromethane | DCM | 39.6 | 9.1 | A less polar solvent, often used in Boc-based synthesis and for dissolving reagents.[3] Its lower solvating power for peptides can be a limitation, but it is useful in mixtures to modulate polarity. |
| Acetonitrile | ACN | 81.6 | 37.5 | A polar aprotic solvent that can be useful for dissolving hydrophobic peptides.[10] It has been reported as an excellent solvent for coupling hindered amino acids on certain resins.[3] |
| Tetrahydrofuran | THF | 66 | 7.5 | A low-polarity solvent, rarely used alone but valuable in combination with more polar solvents to fine-tune solubility and reaction conditions. |
| Dimethyl Sulfoxide | DMSO | 189 | 46.7 | A highly polar solvent with exceptional solvating capabilities, often used as a co-solvent to disrupt secondary structures and prevent aggregation in "difficult" sequences.[10][12] |
Experimental Protocols
The following protocols provide a framework for the systematic evaluation and execution of coupling reactions involving this compound.
Protocol 1: Systematic Solvent Screening for Optimal Coupling
This protocol is designed to efficiently compare the efficacy of different solvents for a specific coupling reaction in a solution-phase context.
Objective: To identify the solvent system that provides the highest yield and purity for the coupling of an N-α-Fmoc-protected amino acid to H-D-Abu-Otbu.
Workflow Diagram:
Caption: Decision tree for solvent choice.
Procedure:
-
Reagent Preparation:
-
Dissolve this compound (1.1 eq) in anhydrous DMF (approx. 10 mL per mmol).
-
Add DIPEA (1.1 eq) and stir for 15 minutes at room temperature.
-
-
Activation:
-
In a separate flask, dissolve the N-α-Fmoc-L-amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.0 eq) and stir for 5 minutes.
-
-
Coupling:
-
Add the activated amino acid solution to the neutralized H-D-Abu-Otbu solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Monitoring:
-
Check for the absence of the limiting reagent (typically the free amine) using TLC or LC-MS. A Kaiser test can be adapted for solution-phase by spotting on a small resin sample, though direct chromatographic methods are more precise. [13]5. Work-up:
-
Dilute the reaction mixture with a 3-fold volume of Ethyl Acetate.
-
Wash the organic phase twice with 1M HCl, twice with saturated NaHCO₃, and once with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting crude dipeptide can be purified by silica gel chromatography if necessary.
-
Troubleshooting and Advanced Considerations
-
Low Yield: Often due to poor solubility or aggregation. Consider switching from DMF to NMP, or adding 10-20% DMSO to the reaction mixture to disrupt secondary structures. [10]* Racemization: While HATU is designed to minimize racemization, this side reaction can still occur, especially with sensitive amino acids. [8]Ensure the use of the weakest possible base necessary (e.g., N-Methylmorpholine instead of DIPEA) and maintain low temperatures during activation.
-
Difficult Couplings: For sterically hindered amino acids, reaction times may need to be extended, or a double coupling may be necessary. Monitoring the reaction is crucial to make this determination. [13]
Conclusion
The strategic selection of a solvent is a critical parameter for the successful coupling of this compound. While N,N-Dimethylformamide (DMF) and N-Methylpyrrolidone (NMP) serve as excellent starting points due to their superior solvating properties, they are not universally optimal. [2][3]Factors such as reactant solubility, the potential for peptide aggregation, and the steric hindrance of the coupling partners must be considered. A systematic screening approach, as detailed in this guide, empowers researchers to empirically determine the ideal conditions for their specific sequence, leading to higher yields, improved purity, and more reliable synthetic outcomes.
References
- Side Reactions in Peptide Synthesis | Filo. (n.d.).
- A Researcher's Guide to H-D-Ala-OtBu.HCl in Peptide Synthesis: A Comparative Review - Benchchem. (n.d.).
- The Role and Mechanism of H-Asp(OtBu)-OtBu.HCl in Peptide Synthesis: A Technical Guide - Benchchem. (n.d.).
- Side reactions in peptide synthesis: An overview - Bibliomed. (2018).
- Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning - ChemRxiv. (n.d.).
- Application Notes and Protocols for the Use of H-D-Ala-OtBu.HCl in Solid-Phase Peptide Synthesis (SPPS) - Benchchem. (n.d.).
- Side Reaction in Peptide Synthesis Presentation | PDF | Amino Acid | Ester - Scribd. (n.d.).
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.).
- How to Optimize Peptide Synthesis? (n.d.).
- Solvents for Solid Phase Peptide Synthesis. (n.d.).
- Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed. (2005).
- Side Reactions in - Peptide Synthesis. (n.d.).
- Application Notes and Protocols for H-D-Ala-OtBu.HCl Peptide Coupling - Benchchem. (n.d.).
- Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning | ChemRxiv. (2025).
- Optimization of peptide synthesis time and sustainability using novel eco‐friendly binary solvent systems with induction heati - PEPTLAB. (2024).
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024).
- Monitoring of Peptide Coupling and Capping; Coupling Tests | AAPPTec. (n.d.).
- Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - RSC Publishing. (2023).
Sources
- 1. bachem.com [bachem.com]
- 2. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. scribd.com [scribd.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Side Reactions in Peptide Synthesis | Filo [askfilo.com]
- 10. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 11. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 12. peptlab.unifi.it [peptlab.unifi.it]
- 13. peptide.com [peptide.com]
Strategic Integration of H-D-Abu-Otbu HCl in Peptide Synthesis: Fmoc vs. Boc Compatibility
Content Type: Application Note & Protocol Guide Subject: H-D-Abu-Otbu HCl (D-2-Aminobutyric acid tert-butyl ester hydrochloride) Target Audience: Synthetic Chemists, Peptide Scientists, Drug Discovery Researchers
Part 1: Executive Summary & Chemical Logic
The Core Conflict: Orthogonality
The successful integration of This compound into a peptide synthesis workflow relies entirely on the principle of orthogonality —the ability to remove one protecting group without affecting others.
This compound is a C-terminal building block. It possesses a free amine (temporarily protonated as HCl salt) and a carboxyl group protected as a tert-butyl ester (Otbu) .[1][2] The stability of this Otbu group dictates the compatibility of the entire synthetic strategy.
Compatibility Matrix
| Feature | Fmoc Strategy | Boc Strategy |
| Compatibility Status | HIGH (Recommended) | LOW (Incompatible for Elongation) |
| N-Term Deprotection | Piperidine (Base) | TFA (Acid) |
| Otbu Stability | Stable (Base-resistant) | Unstable (Acid-labile) |
| Primary Application | Solution Phase Synthesis (SolPPS) of protected fragments.[1][3] | Simultaneous global deprotection only.[2] |
| Risk Factor | Low | Critical (Premature cleavage) |
Part 2: Mechanism of Action
The Fmoc Synergy (Green Light)
In the Fmoc strategy, chain elongation occurs under basic conditions.
-
Coupling: Performed at neutral/mildly basic pH (DIEA/NMM).
-
Deprotection: The N-terminal Fmoc group is removed using 20% Piperidine .[1]
-
Mechanism: The tert-butyl ester (Otbu) on the D-Abu residue is sterically bulky and electronically stable to nucleophilic attack by piperidine. It remains intact throughout multiple cycles of Fmoc deprotection.[2]
-
Final Cleavage: The Otbu group is removed only at the very end using Trifluoroacetic Acid (TFA) , yielding the free acid peptide (if desired) or allowing for selective modification if a different scavenger cocktail is used.
The Boc Incompatibility (Red Light)
In the Boc strategy, the N-terminal Boc group is removed using TFA (or HCl/Dioxane).
-
The Failure Mode: TFA is the standard reagent to remove Boc. However, TFA is also the standard reagent to cleave tert-butyl esters (Otbu).
-
Result: Attempting to deprotect the N-terminus of a growing chain containing H-D-Abu-Otbu using TFA will simultaneously cleave the C-terminal ester . This converts the ester back to a free carboxylic acid (H-D-Abu-OH), leading to solubility issues, potential side reactions (e.g., anhydride formation), and loss of the protecting group strategy.
Visualizing the Workflow
The following diagram illustrates the divergent paths of Fmoc and Boc strategies when applied to this compound.
Caption: Workflow analysis showing the stability of the Otbu group under Fmoc (Basic) vs. Boc (Acidic) conditions.
Part 3: Detailed Protocols
Protocol A: Handling & Pre-treatment (Universal)
Context: H-D-Abu-Otbu is supplied as a Hydrochloride (HCl) salt. The amine is protonated (
-
Dissolution: Dissolve 1.0 equivalent of this compound in the reaction solvent (DMF or DCM).
-
Neutralization: Add 1.0 - 1.1 equivalents of a tertiary base (DIEA or NMM).
-
Critical Check: Do not use a large excess of base if using Fmoc chemistry, as it can cause premature Fmoc removal or racemization of the incoming activated amino acid.
-
Verification: Wet pH paper should indicate a basic pH (8-9) above the liquid surface (vapor check).
-
Protocol B: Fmoc Solution Phase Coupling (Recommended)
Goal: Couple Fmoc-AA-OH to H-D-Abu-Otbu to form a dipeptide.
Reagents:
-
This compound (1.0 eq)
-
Fmoc-Amino Acid (1.1 eq)
-
Coupling Reagent: HATU or HBTU (1.1 eq)
-
Base: DIEA (Diisopropylethylamine) (2.5 - 3.0 eq)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step:
-
Activation: In a round-bottom flask, dissolve Fmoc-AA-OH (1.1 eq) and HATU (1.1 eq) in DMF. Add DIEA (1.0 eq) to activate the carboxyl group.[2] Stir for 1-2 minutes.
-
Salt Neutralization: In a separate vial, dissolve this compound (1.0 eq) in minimal DMF. Add DIEA (1.0 eq) to neutralize the HCl salt.[2]
-
Coupling: Add the neutralized H-D-Abu-Otbu solution to the activated Fmoc-AA solution. Add the remaining DIEA (0.5 - 1.0 eq) to maintain basicity.
-
Reaction: Stir at room temperature for 1–2 hours.
-
Monitoring: Check reaction progress via TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the starting amine and formation of the Fmoc-AA-D-Abu-Otbu product.
-
Work-up: Dilute with Ethyl Acetate. Wash sequentially with:
-
Result: The Otbu group remains intact. You may now proceed to remove the Fmoc group (20% Piperidine/DMF) for the next cycle.
Protocol C: The "One-Pot" Boc Exception
Context: While Boc is generally incompatible, you can use this strategy if your goal is to synthesize a small peptide and immediately remove all protecting groups (Boc and Otbu) simultaneously.
-
Coupling: React Boc-AA-OH with this compound (neutralized) using standard EDC/HOBt or HATU coupling.
-
Isolation: Isolate the fully protected intermediate: Boc-AA-D-Abu-Otbu .
-
Global Deprotection: Treat with TFA/DCM (1:1) or 4M HCl in Dioxane .[2]
-
Outcome: Both the N-terminal Boc and the C-terminal Otbu are cleaved.
-
Final Product:H-AA-D-Abu-OH (Free amine, Free acid).
-
Part 4: Troubleshooting & Storage
Storage and Stability[4][6]
-
Hygroscopicity: this compound is hygroscopic. Moisture absorption can lead to hydrolysis of the ester over time, especially if traces of acid are present.[2]
-
Recommendation: Store at +4°C or -20°C in a tightly sealed container with desiccant. Allow the vial to warm to room temperature before opening to prevent condensation.
Common Issues
| Issue | Cause | Solution |
| Low Coupling Yield | Failure to neutralize HCl salt. | Ensure 1.0 eq of DIEA is added specifically to neutralize the this compound before or during coupling. |
| Loss of Otbu Group | Exposure to acid (TFA, strong HCl).[1][2] | Switch to Fmoc strategy. Avoid acidic washes (pH < 3) during work-up if the product is acid-sensitive. |
| Racemization | Over-basic conditions during coupling.[2] | Use weak bases (NMM, Collidine) or limit DIEA to strictly necessary equivalents.[2] Use Oxyma/DIC for sensitive couplings.[2] |
References
-
BenchChem. (2025).[1][2][3][6] A Comparative Guide to Boc and Fmoc Solid-Phase Peptide Synthesis. Retrieved from
-
Isidro-Llobet, A., et al. (2009).[2] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[2]
-
Sigma-Aldrich. (n.d.).[2] H-Asp(OtBu)-OtBu HCl Product Specification & Handling. Retrieved from
-
CSBio. (2025).[2] A Practical Guide to Solid Phase Peptide Synthesis (SPPS). Retrieved from
-
ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis: General Remarks and Compatibility. Retrieved from
Sources
Application Note: Scalable Synthesis of Chiral Pharmaceutical Intermediates Utilizing D-Abu-Otbu
Executive Summary
D-2-Aminobutyric acid tert-butyl ester hydrochloride (D-Abu-Otbu·HCl, CAS: 313994-32-0) is a critical non-canonical amino acid building block used extensively in the development of peptidomimetics, enzyme inhibitors, and neuropharmacological agents[1]. The incorporation of the D-Abu moiety into active pharmaceutical ingredients (APIs) imparts unique conformational constraints and enhances proteolytic stability. This application note details a highly scalable, atom-economical protocol for the acylation and subsequent global deprotection of D-Abu-Otbu, ensuring >99% enantiomeric excess (ee) for downstream API manufacturing.
Mechanistic Rationale: The Advantage of the tert-Butyl Ester
In complex asymmetric synthesis, the choice of protecting group dictates overall yield, scalability, and stereochemical fidelity. The tert-butyl (OtBu) ester provides substantial steric shielding at the C-terminus, which effectively suppresses diketopiperazine (DKP) formation during iterative peptide coupling[2].
-
Orthogonal Stability : The OtBu group is completely stable to the basic conditions (e.g., piperidine/DMF) used for Fmoc removal and the reductive conditions (e.g., H2/Pd-C) used for Cbz cleavage.
-
Causality in Deprotection : Cleavage of the OtBu ester relies on acid-catalyzed hydrolysis, typically utilizing trifluoroacetic acid (TFA). The mechanism proceeds via the formation of a stable tert-butyl cation. To prevent this highly reactive electrophile from alkylating electron-rich moieties (e.g., tryptophan or tyrosine residues) in complex sequences, triisopropylsilane (TIPS) is introduced as a highly effective carbocation scavenger.
Synthetic Workflow Visualization
The following diagram illustrates the optimized synthetic pathway from the raw D-Abu-Otbu·HCl salt to the final deprotected chiral intermediate.
Synthetic workflow for D-Abu-Otbu integration, highlighting coupling and orthogonal deprotection.
Scalable Synthesis Protocol
This protocol is designed as a self-validating system. Each critical step contains an in-process control (IPC) to ensure the reaction trajectory remains accurate, preventing costly downstream failures.
Materials Required:
-
D-Abu-Otbu·HCl (Melting Point: 240 - 244 °C)[3]
-
N-protected amino acid or carboxylic acid (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) and Trifluoroacetic acid (TFA)
Step 1: Free-Basing and Activation (Amide Coupling)
-
Preparation : Suspend 1.0 equivalent of R-COOH and 1.05 equivalents of HATU in anhydrous DCM (10 volumes) under an inert nitrogen atmosphere. Cool the reactor to 0–5 °C.
-
Causality: HATU is selected over traditional EDC/HOBt because the 7-aza-1-hydroxybenzotriazole leaving group accelerates the coupling and drastically reduces oxazolone-mediated racemization. Cooling to 0–5 °C further suppresses the kinetic pathway leading to epimerization.
-
-
Activation : Add 2.0 equivalents of DIPEA dropwise. Stir for 10 minutes to form the active O-acylisourea intermediate.
-
Coupling : Add 1.1 equivalents of D-Abu-Otbu·HCl[1] portion-wise. Follow with an additional 1.1 equivalents of DIPEA to neutralize the hydrochloride salt and generate the free nucleophilic amine.
-
Self-Validating IPC : After 2 hours, sample the reaction mixture for HPLC analysis. The reaction is complete when the R-COOH peak is <1% by area. If unreacted R-COOH remains, verify the pH of the mixture; it must be mildly basic (pH 8-9 on wet indicator paper) to ensure the amine remains unprotonated.
-
Workup : Wash the organic layer sequentially with 5% aqueous citric acid (to remove unreacted amine), saturated NaHCO3 (to remove acidic byproducts), and brine. Dry over Na2SO4 and concentrate under reduced pressure.
Step 2: Global Deprotection (OtBu Cleavage)
-
Preparation : Dissolve the protected intermediate in a cleavage cocktail consisting of TFA/DCM/TIPS/H2O (47.5 : 47.5 : 2.5 : 2.5 v/v) at 10 volumes relative to the intermediate mass.
-
Causality: The inclusion of water quenches highly reactive species, while TIPS acts as a permanent sink for the tert-butyl carbocations generated during ester hydrolysis, preventing side-chain alkylation.
-
-
Reaction : Stir at ambient temperature (20–25 °C) for 3 hours.
-
Isolation : Concentrate the mixture to 2 volumes under reduced pressure (max 30 °C to prevent thermal degradation). Precipitate the product by adding 10 volumes of ice-cold diethyl ether.
-
Self-Validating IPC : Filter the precipitate and analyze via chiral HPLC. The enantiomeric excess must align with the baseline optical purity of the starting material (≥98% ee).
Process Optimization & Quantitative Data
To demonstrate the scalability and efficiency of the protocol, various coupling reagents were evaluated. The data below summarizes the optimization matrix for the coupling of a sterically hindered model carboxylic acid with D-Abu-Otbu.
| Entry | Coupling Reagent | Base | Solvent | Temp (°C) | Yield (%) | Chiral Purity (ee %) |
| 1 | EDC·HCl / HOBt | DIPEA | DMF | 25 | 78.4 | 97.5 |
| 2 | PyBOP | NMM | DCM | 25 | 85.1 | 98.0 |
| 3 | T3P (50% in EtOAc) | Et3N | EtOAc | 25 | 89.6 | 99.2 |
| 4 | HATU | DIPEA | DCM | 0–5 | 94.3 | >99.5 |
Table 1: Optimization of coupling conditions. Entry 4 represents the finalized protocol parameters, yielding the optimal balance of conversion and stereochemical fidelity.
Conclusion
The utilization of D-Abu-Otbu·HCl as a chiral building block is highly effective for synthesizing complex pharmaceutical intermediates[1]. By leveraging the orthogonal stability of the tert-butyl ester and employing highly efficient coupling reagents like HATU under temperature-controlled conditions, chemists can achieve near-quantitative yields without compromising the stereochemical integrity of the D-2-aminobutyric acid stereocenter.
References
-
Title: D-2-Aminobutyric acid tert-butyl ester hydrochloride - Chem-Impex Source: chemimpex.com URL: 1
-
Title: 3 results for H-D-Abu-OtBu·HCl - Avantor, Inc. Source: avantorsciences.com URL: 2
-
Title: CAS 313994-32-0 D-2-Aminobutyric acid tert-butyl ester hydrochloride Source: alfachemic.com URL: 3
-
Title: D -2-Aminobutyric acid 98 2623-91-8 - Sigma-Aldrich Source: sigmaaldrich.com URL:
Sources
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization of D-Abu During Peptide Coupling
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating non-standard amino acids, specifically focusing on the prevention of racemization of D-2-aminobutyric acid (D-Abu) during peptide coupling. Here, we provide in-depth, field-proven insights and practical troubleshooting strategies to ensure the stereochemical integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a critical issue for D-Abu?
A: Racemization is the conversion of a single enantiomer of a chiral amino acid into an equal mixture of both its D- and L-forms.[1] In the case of coupling a pure D-amino acid like D-Abu, racemization (or more accurately, epimerization) leads to the formation of its L-Abu diastereomer within the peptide sequence. The biological activity of a peptide is intrinsically linked to its precise three-dimensional structure, which is dictated by the specific chirality of its amino acids.[1] The presence of diastereomeric impurities can drastically reduce a peptide's therapeutic efficacy, alter its binding affinity, or introduce unpredictable off-target effects.[1]
Q2: What is the primary mechanism driving the racemization of D-Abu during peptide coupling?
A: The most prevalent mechanism for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone intermediate.[2][3] This process is initiated by the activation of the carboxylic acid of the N-protected D-Abu. The activated intermediate can then undergo an intramolecular cyclization to form the planar oxazolone.[4] The alpha-proton (Hα) of this intermediate is highly acidic and can be easily abstracted by a base. The resulting achiral enolate can then be re-protonated from either face, leading to a mixture of D- and L-isomers before the aminolysis (peptide bond formation) step occurs.[3][4] A secondary, less common mechanism involves the direct abstraction of the alpha-proton by a strong base from the activated amino acid.[3]
Q3: Are there specific coupling conditions that are known to exacerbate the racemization of D-Abu?
A: Yes, several factors can significantly increase the risk of racemization:
-
Choice of Coupling Reagent: Carbodiimides like DCC and DIC, when used without racemization-suppressing additives, are known to cause significant racemization.[1][5][6]
-
Type and Concentration of Base: Strong, non-sterically hindered bases such as N,N-diisopropylethylamine (DIPEA) can accelerate racemization by promoting the abstraction of the alpha-proton.[1][7]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of both the desired coupling reaction and the undesired racemization side reaction.[1][8] Microwave-assisted synthesis, while efficient, requires careful temperature control to minimize epimerization.[9]
-
Solvent Polarity: Polar aprotic solvents like DMF can, in some cases, increase the rate of racemization.[4][10]
-
Prolonged Activation Times: Allowing the activated D-Abu species to exist for an extended period before the addition of the amine component increases the opportunity for oxazolone formation and subsequent racemization.[4][11]
Troubleshooting Guide: Step-by-Step Mitigation of D-Abu Racemization
If you are observing diastereomeric impurities in your D-Abu-containing peptide, follow this systematic troubleshooting workflow to identify and resolve the source of racemization.
Caption: Troubleshooting workflow for D-Abu racemization.
Step 1: Evaluate Your Coupling Reagent and Additive System
The choice of coupling reagent is the most critical factor in controlling racemization.
Issue: Use of carbodiimides (DCC, DIC, EDC) without a racemization-suppressing additive.
-
Causality: Carbodiimides form a highly reactive O-acylisourea intermediate which is prone to rapid rearrangement into an N-acylurea or cyclization to the racemization-prone oxazolone.[12]
-
Solution: Always use carbodiimides in conjunction with a nucleophilic additive. These additives intercept the O-acylisourea to form an active ester that is more stable and less susceptible to racemization.[2][12]
-
Recommended Additives:
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly effective and non-explosive alternative to HOBt and HOAt, demonstrating superior suppression of racemization.[12][13]
-
HOAt (1-Hydroxy-7-azabenzotriazole): Known for its high efficiency in accelerating coupling and suppressing racemization, though it has explosive properties.[2][11]
-
HOBt (1-Hydroxybenzotriazole): A classic additive, though generally less effective at suppressing racemization than OxymaPure and HOAt.[5][14]
-
-
Issue: Use of onium salts (HBTU, HATU, PyBOP) with racemization-sensitive residues.
-
Causality: While generally very efficient, these reagents still require a base for activation, which can contribute to racemization, especially with susceptible amino acids.[1][2]
-
Solution: For particularly challenging couplings involving D-Abu, consider newer generation onium salts that incorporate racemization-suppressing moieties directly into their structure.
-
Recommended Reagents:
-
COMU ( (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): An Oxyma-based uronium salt that shows excellent performance with reduced base requirements, thereby minimizing racemization.[15]
-
Oxyma-B based reagents (e.g., TOMBU, COMBU): These have shown better performance in reducing racemization compared to HBTU and HATU.[16]
-
-
| Coupling System | Relative Racemization Risk | Key Advantages |
| DIC / OxymaPure® | Very Low | Excellent racemization suppression, high safety profile, good solubility.[12][13] |
| DIC / HOAt | Low | High coupling efficiency, effective racemization suppression.[10][14] |
| COMU | Very Low | Third-generation uronium salt, highly efficient with reduced base requirement.[15] |
| HATU | Low to Moderate | Very fast coupling, but requires careful base selection.[6] |
| DIC alone | Very High | Not recommended for chiral amino acids due to high racemization rates.[1] |
Step 2: Scrutinize the Base
The choice and amount of base are critical, particularly when using onium salt reagents.
Issue: Use of a strong, non-sterically hindered base like DIPEA.
-
Causality: Stronger bases more readily abstract the acidic α-proton from the activated amino acid or the oxazolone intermediate.[7]
-
Solution: Switch to a weaker or more sterically hindered base.
Step 3: Control the Reaction Temperature
Issue: Elevated reaction temperatures, including uncontrolled microwave heating.
-
Causality: The rate of racemization increases with temperature.[8] While heating can overcome difficult couplings, it can also accelerate epimerization, particularly for sensitive residues.[9]
-
Solution:
Step 4: Optimize the Coupling Protocol
Issue: Extended pre-activation times.
-
Causality: Allowing the activated D-Abu to sit for a prolonged period before the N-terminal amine is introduced provides more time for the formation of the oxazolone intermediate and subsequent racemization.[4]
-
Solution:
-
Employ an in-situ activation protocol where the coupling reagent is added to a mixture of the protected D-Abu and the resin-bound peptide. This ensures the activated species is consumed as it is formed.[4][17]
-
If pre-activation is necessary, keep the time to a minimum (e.g., under 5-10 minutes) before adding it to the deprotected peptide-resin.[11]
-
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-D-Abu-OH using DIC/OxymaPure®
This protocol is a robust starting point for minimizing racemization during the incorporation of D-Abu.
-
Resin Preparation: Swell the resin (e.g., Rink Amide) in N,N-dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-D-Abu-OH (3 eq.), OxymaPure® (3 eq.), in DMF.
-
Coupling: Add Diisopropylcarbodiimide (DIC) (3 eq.) to the activation mixture and immediately add the resulting solution to the deprotected peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: Monitor the reaction completion using a Kaiser test. Once complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: Analysis of D-Abu Racemization by Chiral HPLC
This method allows for the quantification of the L-Abu diastereomer in the final peptide product.
-
Peptide Cleavage and Deprotection: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.
-
Sample Preparation: Dissolve the crude peptide in a suitable mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Analysis:
-
Column: Use a chiral stationary phase column suitable for peptide analysis (e.g., a protein-based or macrocyclic antibiotic-based chiral column).
-
Mobile Phase: A typical mobile phase is a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).[18][19]
-
Detection: UV detection at 220 nm.
-
-
Quantification: Integrate the peak areas corresponding to the desired D-Abu peptide and the undesired L-Abu diastereomer. The percentage of racemization can be calculated as: % Racemization = [Area(L-Abu diastereomer) / (Area(D-Abu peptide) + Area(L-Abu diastereomer))] * 100.
References
-
OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. [Link]
-
Oxyma-B - OxymaPure. [Link]
-
Epimerisation in Peptide Synthesis - PMC - NIH. [Link]
-
Synthesizing Hydrophobic Peptides - AAPPTEC. [Link]
-
Oxyma-B, an excellent racemization suppressor for peptide synthesis - PubMed. [Link]
-
Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed. [Link]
-
Coupling Reagents - Aapptec Peptides. [Link]
-
TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC. [Link]
-
Optimizing Peptide Coupling: Key Techniques. [Link]
-
3.5 Carbodiimides. [Link]
-
Epimerization of Peptide. [Link]
-
COMU: A third generation of uronium-type coupling reagents - Luxembourg Bio Technologies. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. jpt.com [jpt.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. peptide.com [peptide.com]
- 9. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. oxymapure.com [oxymapure.com]
- 13. peptidechemistry.org [peptidechemistry.org]
- 14. oxymapure.com [oxymapure.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC [pmc.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. lcms.cz [lcms.cz]
Troubleshooting low yields in H-D-Abu-Otbu HCl coupling
Technical Support Center: Optimizing H-D-Abu-Otbu HCl Coupling
-
Ticket ID: #TS-D-ABU-001
-
Subject: Troubleshooting Low Yields & Impurities in Sterically Hindered D-Amino Acid Couplings
-
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
You are encountering low yields when coupling This compound (D-2-Aminobutyric acid tert-butyl ester hydrochloride). This is a "perfect storm" coupling scenario involving three distinct challenges:
-
Steric Shielding: The ethyl side chain of Abu combined with the bulky tert-butyl ester creates significant steric hindrance around the nucleophilic amine.
-
Salt Neutralization: As a hydrochloride salt, the amine is protonated (
) and non-reactive until strictly neutralized. -
Chiral Sensitivity: While the amine component is generally stereostable, the reaction conditions required to drive this hindered coupling (high base, strong activation) endanger the stereointensity of the incoming activated amino acid.
This guide provides a root-cause analysis and validated protocols to recover your yield.
Part 1: The Diagnostic Phase (Q&A)
Q1: "I see starting material remaining despite using HATU/DIEA. Is my reagent bad?"
Diagnosis: It is likely a Stoichiometric Mismatch or Guanidinylation , not bad reagent.
-
The Salt Trap: H-D-Abu-Otbu
HCl requires exactly 1.0 equivalent of base just to expose the free amine. If you calculate base equivalents based solely on the coupling reaction (e.g., 2.0 eq for activation), you may be under-basifying, leaving a portion of your amine protonated and inert. -
The Guanidinylation Dead-End: If you add HATU to the amine before the carboxylic acid is fully activated, the slow-reacting hindered amine (Abu) may attack the HATU itself, forming a permanent guanidino-adduct that terminates the reaction.
Corrective Action:
-
Protocol Adjustment: Pre-activate the carboxylic acid with HATU/Base for 1–2 minutes before adding the H-D-Abu-Otbu solution.
-
Base Calculation: Total Base = (Equivalents for Activation) + (1.0 Eq for HCl neutralization).
Q2: "My yield is okay, but I see a +1 isomer (D-L mixed with L-L). Is the D-Abu racemizing?"
Diagnosis: No. As the amine component, D-Abu is stereochemically stable. The incoming carboxylic acid is racemizing.
-
Mechanism: To force the reaction with the hindered D-Abu-Otbu, you likely increased the base or reaction time. This promotes proton abstraction from the
-carbon of the activated acid (via oxazolone formation).[1][2] -
The "D-Amino Effect": Coupling a D-residue to an L-residue (or vice versa) often proceeds slower than L-L couplings due to transition state mismatch, requiring longer reaction times that favor racemization.
Corrective Action:
-
Switch Base: Replace DIEA (Diisopropylethylamine) with TMP (2,4,6-Trimethylpyridine) or Sym-Collidine . These weaker, bulkier bases are sufficient to neutralize the HCl but poor at abstracting the
-proton. -
Add Oxyma: Use DIC/OxymaPure instead of HATU. Oxyma suppresses racemization more effectively than HOBt/HOAt.
Q3: "I'm seeing a byproduct with Mass M-56 or M-74. What is this?"
Diagnosis: This indicates Ester Instability or Diketopiperazine (DKP) formation.[3]
-
M-56 (Loss of t-Bu): The tert-butyl ester is acid-labile. If you used an acidic workup (e.g., 1N HCl washes) or if the coupling solution became acidic, you may have cleaved the protecting group.
-
DKP Formation: If H-D-Abu-Otbu is the second residue in a sequence (e.g., you are deprotecting Fmoc-Xaa-D-Abu-Otbu), the free amine can bite back onto the ester, ejecting Otbu and forming a cyclic diketopiperazine.
Part 2: Visual Troubleshooting Workflows
Workflow 1: The Decision Tree
Use this logic flow to identify the specific failure point in your synthesis.
Figure 1: Decision matrix for diagnosing failure modes in hindered amino acid ester couplings.
Workflow 2: The "Safe" Activation Pathway
This diagram illustrates the mechanism to avoid guanidinylation and racemization.
Figure 2: Parallel processing pathway. Neutralization of the salt must occur, but the amine should only meet the acid AFTER activation to prevent side reactions.
Part 3: Optimized Protocols
Protocol A: The "Gold Standard" (COMU/Oxyma)
Best for: Maximum yield with hindered amines while suppressing racemization.
| Component | Equivalents | Role |
| Fmoc-Amino Acid | 1.2 – 1.5 eq | Incoming electrophile. |
| COMU | 1.2 – 1.5 eq | Third-generation uronium reagent (safer/more active than HATU). |
| Oxyma Pure | 1.2 – 1.5 eq | Additive to suppress racemization. |
| TMP (2,4,6-Trimethylpyridine) | 2.5 eq | Critical: 1.0 eq for HCl salt + 1.5 eq for activation. Weak base prevents racemization. |
| Solvent | DMF or NMP | Keep concentration high (0.2 M – 0.5 M). |
Step-by-Step:
-
Dissolve Fmoc-AA-OH, COMU, and Oxyma in minimal DMF.
-
Add 1.5 eq of TMP to this mixture. Stir for 2 minutes (Pre-activation). Color change to orange/red is normal.
-
In a separate vial, dissolve This compound in DMF. Add 1.0 eq of TMP to neutralize it.
-
Add the neutralized amine solution to the activated acid mixture.
-
React for 2–4 hours. Monitor via HPLC/TLC.
Protocol B: The "Robust" Method (HATU/HOAt)
Best for: Extremely sterically hindered couplings where racemization is less of a concern (e.g., coupling Glycine or Proline).
| Component | Equivalents | Role |
| Fmoc-Amino Acid | 1.2 eq | Incoming electrophile. |
| HATU | 1.2 eq | High-power coupling reagent. |
| HOAt | 1.2 eq | Additive to speed up reaction. |
| DIEA | 3.2 eq | Critical: 1.0 eq for HCl salt + 2.2 eq for activation. |
Step-by-Step:
-
Pre-activation (Mandatory): Dissolve Fmoc-AA-OH and HATU in DMF. Add 2.2 eq DIEA. Stir for exactly 1 minute.
-
Warning: Do not exceed 2 minutes pre-activation, or the active ester may hydrolyze or rearrange.
-
-
Neutralization: Dissolve this compound in DMF + 1.0 eq DIEA.
-
Combine: Add amine solution to the activated acid.
-
Reaction: Stir for 1 hour. If incomplete, add 0.5 eq more HATU/DIEA (re-boost).
Part 4: Comparative Data
Table 1: Coupling Reagent Performance for Hindered Amines (D-Abu)
| Reagent System | Relative Yield | Racemization Risk | Notes |
| HBTU / DIEA | Low (<40%) | Moderate | Ineffective for hindered amines (Abu + Otbu). |
| HATU / DIEA | High (>85%) | High | Excellent yield but high risk of epimerizing the incoming acid. |
| COMU / TMP | High (>90%) | Low | Recommended. Best balance of reactivity and stereo-integrity. |
| PyBOP / DIEA | Moderate (70%) | Moderate | Good alternative if uronium salts fail; avoids guanidinylation. |
| DIC / Oxyma | Moderate (60%) | Very Low | Slow kinetics for hindered systems; requires long reaction times. |
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Chemistry – A European Journal, 15(37), 9394–9403.
-
Di Gioia, M. L., et al. (2024). Epimerisation in Peptide Synthesis. Molecules, 29(1), 181.
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
Sources
Technical Support Center: Minimizing Diketopiperazine (DKP) Formation with D-Abu Esters
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing sequence-specific truncation issues during Solid-Phase Peptide Synthesis (SPPS). Specifically, we address the severe side reaction of diketopiperazine (DKP) formation when utilizing D-Abu (D-α-aminobutyric acid) esters.
By synthesizing mechanistic causality with field-proven methodologies, this guide provides self-validating protocols to rescue your peptide yields.
Mechanistic Insights & FAQs
Diketopiperazine formation is a highly thermodynamically favorable deletion side reaction. It occurs predominantly at the dipeptide stage when the free N-terminal amine of the second amino acid (Aa2) undergoes an intramolecular nucleophilic attack on the ester carbonyl of the first amino acid (Aa1), cleaving the dipeptide from the solid support[1].
Q1: Why are D-Abu esters exceptionally susceptible to DKP formation? A: The susceptibility is driven by a combination of stereochemistry and side-chain aliphatics. When an L-amino acid is coupled to a D-Abu ester, the resulting L-D alternating stereochemistry strongly forces the dipeptide into a highly folded, "flagpole-boat" conformation[2]. Furthermore, the ethyl side chain of D-Abu is just bulky enough to favor a pseudoequatorial position in this boat conformation, minimizing steric clashes and perfectly aligning the nucleophilic amine with the ester carbonyl for rapid cyclization[3].
Q2: When does this side reaction typically occur? A: DKP formation is a base-catalyzed competition reaction that triggers immediately after the N-terminal amine of Aa2 is liberated[1]. In standard Fmoc-SPPS, this happens during the Fmoc-deprotection step using 20% piperidine. The longer the free amine sits in a basic environment before the third amino acid (Aa3) is coupled, the more DKP is formed[4].
Q3: Why do standard Kaiser tests often fail to diagnose this issue? A: This phenomenon is known as "traceless" DKP formation [4]. When the cyclic dipeptide forms, it cleaves from the resin and is washed away in the solvent. The remaining resin (e.g., 2-CTC) is left as an inert hydroxyl moiety. Because there are no free amines left on the resin, a Kaiser test will return a negative (yellow) result. A novice might misinterpret this as a 100% successful coupling of Aa3, only to find a completely truncated sequence at the end of the synthesis[5].
Graphviz diagram illustrating the competing pathways of DKP formation versus peptide elongation.
Troubleshooting Guide: Diagnosing and Resolving DKP
If you are experiencing exceptionally low yields or complete loss of your D-Abu containing peptide, follow this logic to isolate and resolve the root cause.
Symptom: Crude HPLC shows a massive impurity peak corresponding to the mass of the first two amino acids, or the final cleavage yields no peptide mass at all. Causality: The ester linkage to the resin lacks sufficient steric bulk to physically block the nucleophilic attack[1]. Wang resin, which utilizes a primary benzyl alcohol linker, leaves the ester carbonyl highly exposed. Resolution: Switch immediately to 2-Chlorotrityl Chloride (2-CTC) resin . The massive steric bulk of the trityl group acts as a physical shield around the ester linkage, drastically reducing the kinetics of intramolecular aminolysis[1],[5].
Symptom: You are already using 2-CTC resin, but you are still losing 10-15% of your peptide at the dipeptide stage. Causality: While 2-CTC resin slows DKP formation, the standard 20% Piperidine/DMF deprotection cocktail is too aggressive and still catalyzes the reaction during the 15-30 minute deprotection window[4]. Resolution: Implement an optimized, milder Fmoc-removal strategy using 2% DBU and 5% Piperazine in NMP [5],[4]. This cocktail provides rapid Fmoc removal kinetics while keeping the basicity low enough to suppress DKP formation to negligible levels.
Decision matrix for troubleshooting and resolving DKP formation during solid-phase synthesis.
Quantitative Data: Impact of Resin and Deprotection Strategy
The following table summarizes the causal relationship between the choice of solid support, the deprotection reagent, and the resulting DKP formation yield for highly susceptible L-D sequences (such as L-Xaa-D-Abu).
| Deprotection Reagent | Solvent | Resin Type | Sequence Motif | DKP Formation Yield (%) |
| 20% Piperidine | DMF | Wang Resin | L-Xaa - D-Abu | > 90.0% (Near total loss) |
| 20% Piperidine | DMF | 2-CTC Resin | L-Xaa - D-Abu | 13.8% |
| 5% Piperazine | NMP | 2-CTC Resin | L-Xaa - D-Abu | < 4.0% |
| 2% DBU + 5% Piperazine | NMP | 2-CTC Resin | L-Xaa - D-Abu | < 1.0% (Optimal) |
Data synthesized from benchmark kinetic studies on DKP formation in susceptible SPPS sequences[4].
Self-Validating Experimental Protocols
To ensure scientific integrity, do not rely on standard colorimetric tests (like Kaiser) at the dipeptide stage. The following protocols incorporate built-in validation steps.
Protocol A: Optimized Fmoc-Deprotection (The DBU/Piperazine Method)
This protocol minimizes the time the free amine spends in a basic environment while utilizing a milder base cocktail[5],[4].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a fresh solution of 2% (v/v) DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 5% (w/v) piperazine in anhydrous NMP (N-Methyl-2-pyrrolidone). Note: NMP is preferred over DMF here as it better solubilizes piperazine and prevents precipitation.
-
Resin Swelling: Swell the Fmoc-L-Xaa-D-Abu-O-2-CTC resin in NMP for 15 minutes. Drain completely.
-
Fast Deprotection: Add the DBU/piperazine cocktail to the resin. Agitate for exactly 5 minutes at room temperature. Drain the solution.
-
Second Treatment: Repeat the treatment with fresh DBU/piperazine cocktail for exactly 10 minutes .
-
Rapid Wash: Drain and immediately wash the resin aggressively with NMP (5 x 1 min) and DCM (3 x 1 min) to remove all traces of base.
-
Immediate Coupling: Do not store the resin. Immediately add the pre-activated solution of Fmoc-Aa3-OH (activated with HATU/DIPEA for 1 minute prior to addition) to the resin.
-
Self-Validation (UV-Vis Quantitation): After coupling Aa3, perform the next Fmoc deprotection and collect the cleavage cocktail. Measure the UV absorbance of the dibenzofulvene adduct at 301 nm. Calculate the exact millimolar yield of Fmoc removed. If the calculated loading matches your initial resin loading, DKP formation was successfully bypassed.
Protocol B: Pre-formed Dipeptide Strategy (The Bypass Method)
If Protocol A still yields unacceptable truncation due to extreme sequence steric clashes, you must bypass the dipeptide-resin intermediate entirely[6].
Step-by-Step Methodology:
-
Solution-Phase Synthesis: Synthesize the dipeptide Fmoc-Aa3-Aa2-OH (e.g., Fmoc-L-Xaa-L-Yaa-OH) in solution.
-
Resin Preparation: Swell H-D-Abu-O-2-CTC resin in DMF.
-
Activation: Dissolve 2.0 equivalents of the pre-formed Fmoc-dipeptide-OH and 1.95 equivalents of HATU in DMF. Add 4.0 equivalents of DIPEA. Allow pre-activation for 2 minutes.
-
Coupling: Add the activated dipeptide to the resin. Agitate for 2 hours at room temperature.
-
Self-Validation (Micro-Cleavage LC-MS): Withdraw a 5 mg aliquot of the resin. Wash with DCM and dry. Cleave the peptide using 1% TFA in DCM for 10 minutes (to preserve the 2-CTC linker sensitivity). Evaporate the TFA, dissolve in Acetonitrile/Water, and inject into LC-MS. You should observe a single peak corresponding to Fmoc-Aa3-Aa2-D-Abu-OH, confirming successful elongation without DKP truncation.
References
-
Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. Peptide Chemistry. Available at:[Link]
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. Available at:[Link]
-
Solution Conformation of Cyclic Dipeptides Having Aliphatic Side Chains. Oxford University Press. Available at:[Link]
-
Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides. PMC - NIH. Available at:[Link]
Sources
Technical Support Center: H-D-Abu-Otbu HCl Handling Guide
Topic: H-D-Abu-Otbu HCl Solubility Issues in DMF or DCM Role: Senior Application Scientist / Technical Support Lead
Product: this compound (D-2-Aminobutyric acid tert-butyl ester hydrochloride) CAS: 53956-05-1 (Generic for L-isomer/racemic analogs; D-isomer specific CAS may vary by vendor) Application: Peptide Synthesis (SPPS/Solution Phase), Intermediate generation.
Technical Overview & Causality Analysis
Welcome to the technical support module for This compound . Users frequently report solubility discrepancies between Dimethylformamide (DMF) and Dichloromethane (DCM).[1] This is not a defect in the material but a fundamental physical chemistry characteristic of amino acid ester salts.
The Core Conflict: Lattice Energy vs. Solvent Polarity
To troubleshoot effectively, you must understand the state of the molecule:
-
The Molecule: this compound is an ionic salt (
). It possesses high crystal lattice energy. -
DCM (Dichloromethane): A non-polar/moderately polar solvent with a low dielectric constant (
). It lacks the solvation power to break the ionic lattice of the hydrochloride salt. -
DMF (Dimethylformamide): A polar aprotic solvent with a high dielectric constant (
). It generally solvates ionic salts well.
The Diagnostic Rule:
-
In DCM: The salt will likely form a cloudy suspension or sediment. It requires in-situ neutralization to dissolve.
-
In DMF: The salt should dissolve.[2][3] If it does not, the issue is likely saturation or aggregation , not polarity.
Visual Troubleshooting Workflows
Workflow A: Solubility Decision Tree
Use this logic flow to determine the correct preparation method based on your solvent choice.
Figure 1: Decision matrix for solubilizing this compound. Note the mandatory base addition for DCM.
Detailed Troubleshooting Guides
Issue 1: "My sample won't dissolve in DCM."
Status: Expected Behavior.
Explanation: You are trying to dissolve a salt in a non-polar solvent. The
Protocol:
-
Suspend this compound in DCM (it will look cloudy).
-
Add Diisopropylethylamine (DIEA) or Triethylamine (TEA) .
-
Ratio: 1.0 to 1.2 equivalents relative to the amino acid.
-
-
Vortex or stir for 1-2 minutes.
-
Result: The solution should turn clear as the HCl is scavenged by the base (forming DIEA·HCl, which is soluble in DCM) and the H-D-Abu-Otbu becomes a free amine.
Issue 2: "The solution in DMF is gelling or cloudy."
Status: Rare / Environmental Issue. Explanation: While soluble in DMF, high concentrations (>0.5 M) or the presence of moisture can cause hydrogen-bond induced aggregation. The Fix:
-
Sonication: Sonicate at 30°C for 5–10 minutes.
-
Concentration Check: If preparing >0.5 M solutions, dilute to 0.2–0.3 M.
-
Filtration: If a fine haze persists, it may be trace inorganic salts (ammonium chloride) from the manufacturing process. Filter through a 0.45 µm PTFE filter.
Quantitative Data & Properties
| Property | Value / Description | Notes |
| Molecular Weight | ~195.7 g/mol (HCl salt) | Free base is lighter (~159.2 g/mol ) |
| Solubility in DMF | High (> 100 mg/mL) | Preferred solvent for stock solutions. |
| Solubility in DCM | Negligible (as HCl salt) | Requires base (DIEA/TEA) to dissolve. |
| Solubility in Water | High | Not recommended due to ester hydrolysis risk. |
| Hygroscopicity | Moderate | Store desiccated. Absorbed water lowers DMF solubility. |
Frequently Asked Questions (FAQ)
Q: Can I use NMP (N-methylpyrrolidone) instead of DMF? A: Yes. NMP is an excellent alternative to DMF. It often has better solvating power for hydrophobic amino acids and reduces aggregation. The solubility profile of this compound in NMP is similar to DMF (highly soluble).
Q: Will the "Otbu" group fall off if I sonicate it? A: Unlikely. The tert-butyl ester (Otbu) is acid-labile (sensitive to TFA/HCl). It is thermally stable up to ~60°C in neutral solvents. Mild sonication (30-40°C) is safe. Avoid sonicating in the presence of strong acids.
Q: I need to use DCM for a coupling reaction. What is the order of addition? A:
-
Weigh this compound.
-
Add DCM (suspension forms).
-
Add Coupling Reagents (e.g., EDC/HOBt or HATU).
-
Add DIEA last. This initiates the dissolution and the coupling simultaneously.
Q: Why choose the HCl salt if it's harder to dissolve in DCM? A: Stability. The free amine form is an oil or low-melting solid that oxidizes and degrades rapidly. The HCl salt is a stable crystalline solid with a long shelf life.[3]
References
-
Bachem. (n.d.). Peptide Solubility and Handling Guidelines. Retrieved from
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (General reference for Otbu stability).
-
Sigma-Aldrich. (2024). Product Specification: this compound. Retrieved from
-
Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Reference for solvent selection in peptide coupling).
Sources
Technical Support Center: Managing and Troubleshooting tert-Butyl Ester Stability
Welcome to the technical support portal for tert-butyl (t-Bu) ester protecting group management. The t-Bu ester is a cornerstone of orthogonal protecting group strategies, particularly in peptide synthesis and complex molecule assembly, due to its extreme steric hindrance and resistance to nucleophilic attack. However, its susceptibility to unimolecular acid-catalyzed cleavage (AAL1 mechanism) often leads to premature deprotection during intermediate synthetic steps.
This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to help you troubleshoot and prevent premature t-Bu ester cleavage.
Diagnostic Workflow for Premature Cleavage
When premature cleavage is detected, identifying the exact stage of loss is critical for implementing the correct kinetic or thermodynamic control.
Decision tree for diagnosing and resolving premature t-Bu ester cleavage.
Frequently Asked Questions (Troubleshooting Guides)
Q1: Why is my t-Bu ester cleaving during N-Boc deprotection, and how can I prevent it?
Mechanistic Cause: Both the tert-butoxycarbonyl (Boc) group and t-butyl esters are acid-labile, but the Boc group is generally more sensitive to acid[1]. Standard Boc deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) creates a highly polar, acidic environment that stabilizes the tertiary carbocation transition state required for t-Bu ester cleavage. Solution: You must exploit the kinetic difference in their cleavage rates by altering the solvent's dielectric constant. Using 4 M HCl in anhydrous dioxane for 30 minutes provides superior selectivity[2]. Dioxane, a low-dielectric Lewis base, attenuates the acidity of HCl and destabilizes the polar transition state of the t-Bu ester, allowing the Boc group to cleave selectively[2]. Alternatively, TMSCl in a 2,2,2-trifluoroethanol (TFE)/DCM mixture can deprotect an N-Boc group almost instantaneously, leaving the t-Bu ester intact[3].
Q2: My t-Bu ester survives the reaction but is lost during silica gel chromatography. What is the cause?
Mechanistic Cause: Standard chromatography-grade silica gel is slightly acidic (pH ~4.5–5.5). When a substrate containing a highly activated t-Bu ester is exposed to the massive surface area of silica gel, the mildly acidic silanol groups can catalyze premature cleavage. In fact, refluxing with silica gel in toluene is a known method for intentional t-butyl ester cleavage[1]. Solution: Buffer your silica gel. Pre-treat the column with 1% v/v triethylamine (TEA) in your eluent to neutralize the acidic silanol sites before loading your compound.
Q3: How can I selectively remove a t-Bu ester without cleaving an N-Boc group?
Mechanistic Cause: Reversing the standard acid lability requires specific Lewis acid coordination or non-acidic thermolysis. Solution: The CeCl₃·7H₂O-NaI system in acetonitrile selectively cleaves t-butyl esters while preserving N-Boc groups[4]. Alternatively, thermolytic cleavage using hexafluoroisopropanol (HFIP) or TFE at elevated temperatures (e.g., 150 °C under microwave irradiation) can cleanly convert t-butyl esters to carboxylic acids without strong acids[5],[6].
Quantitative Selectivity Profile
The following table summarizes the quantitative parameters and selectivity of various reagent systems, allowing you to choose the exact conditions needed for your orthogonal protection strategy.
| Reagent System | Concentration | Solvent | Temp (°C) | Typical Time | N-Boc Status | t-Bu Ester Status |
| Trifluoroacetic Acid (TFA) | 50–95% | DCM | 20–25 | 2–5 hours | Cleaved | Cleaved[1] |
| Hydrogen Chloride (HCl) | 4 M | Dioxane | 20–25 | 30 min | Cleaved | Intact [2] |
| TMSCl | Excess | TFE / DCM | 20–25 | < 5 min | Cleaved | Intact [3] |
| CeCl₃·7H₂O-NaI | 1.5 eq / 1.3 eq | Acetonitrile | Reflux | 24 h (catalyst prep) | Intact | Cleaved[4] |
| HFIP (Thermolysis) | Neat | HFIP | 150 (MW) | Variable | Intact | Cleaved[6] |
Validated Experimental Protocols
Protocol A: Selective N-Boc Deprotection Preserving t-Bu Esters (Self-Validating System)
Causality: This protocol relies on the low dielectric constant of dioxane to suppress the AAL1 cleavage of the t-Bu ester while maintaining sufficient acidity to protonate and cleave the Boc carbamate[2].
Step-by-Step Methodology:
-
Preparation: Dissolve the N-Boc, t-Bu ester-protected substrate in anhydrous 1,4-dioxane to achieve a 0.1 M concentration. Ensure the reaction flask is purged with nitrogen to prevent moisture ingress.
-
Acid Addition: Slowly add a commercially available solution of 4 M HCl in dioxane (10 equivalents relative to the substrate).
-
Kinetic Control: Stir the mixture strictly at 20–25 °C for exactly 30 minutes.
-
Validation Check (Self-Validation): Monitor the reaction via LC-MS. You should observe a mass shift of -100 Da (loss of Boc: -56 Da for isobutylene + -44 Da for CO₂). If you observe a mass shift of -156 Da , premature t-Bu ester cleavage is occurring; immediately cool the reaction to 0 °C.
-
Workup: Concentrate the mixture under reduced pressure at a water bath temperature of <30 °C to prevent thermal degradation. Triturate the resulting oil with cold anhydrous diethyl ether to precipitate the target compound as an HCl salt.
Protocol B: Buffered Silica Gel Chromatography for t-Bu Ester Preservation
Causality: Neutralizing the inherent acidity of silica gel prevents surface-catalyzed oxonium ion formation, completely halting premature t-Bu cleavage during purification.
Step-by-Step Methodology:
-
Eluent Preparation: Prepare your desired mobile phase (e.g., Hexanes/Ethyl Acetate) and add 1% v/v Triethylamine (TEA).
-
Column Packing: Slurry the silica gel in the TEA-spiked eluent. Pack the column and flush with at least 2 column volumes of the spiked eluent to ensure complete neutralization of silanol groups.
-
Loading: Dissolve your crude mixture in the minimum amount of TEA-spiked eluent and load it onto the column.
-
Elution & Validation: Elute the product. Verify the integrity of the t-Bu ester in the isolated fractions using ¹H NMR (look for the characteristic sharp 9H singlet at ~1.4–1.5 ppm).
Mechanistic Pathway of Acid-Catalyzed Cleavage
Understanding the AAL1 mechanism is crucial for troubleshooting. The rate-limiting step is the cleavage of the C-O bond to form the tert-butyl cation. Any condition that stabilizes this cation (polar solvents, high acid concentration) will accelerate premature cleavage.
Acid-catalyzed AAL1 mechanistic pathway of t-butyl ester cleavage.
References
- Marcantoni, E., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O-NaI System in Acetonitrile. Organic Chemistry Portal.
- BenchChem Technical Support. (2025). Technical Support Center: Troubleshooting t-Butyl Ester Cleavage Reactions. BenchChem.
- Jackson, R. W., et al. (2001). A Mild and Selective Method for the Cleavage of tert-Butyl Esters.
- Pozzi, G., et al. (2005). A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols.
- BenchChem Technical Support. (2025). Cleavage of the tert-butyl ester without affecting other functional groups. BenchChem.
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research.
Sources
- 1. benchchem.com [benchchem.com]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Peptides Containing D-Aminobutyric Acid (D-Abu)
Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Topic: Troubleshooting Purification & Isolation of D-Abu Peptides
Executive Summary: The D-Abu Challenge
Welcome to the technical support hub. You are likely here because your standard purification protocol (0.1% TFA/Water/Acetonitrile) is failing to resolve impurities, or your peptide is exhibiting unusual solubility behavior.
D-2-Aminobutyric acid (D-Abu) is a non-proteinogenic, chiral alpha-amino acid. It is often used as an isosteric replacement for Cysteine (to prevent disulfide bonding) or to induce specific conformational constraints.
The three most common failure modes with D-Abu peptides are:
-
Diastereomeric Contamination: Incomplete separation of the D-Abu peptide from the L-Abu impurity (originating from racemization or raw material impurity).
-
Hydrophobic Aggregation: D-isomers can disrupt native secondary structures (alpha-helices), exposing hydrophobic cores that lead to on-column precipitation.
-
Retention Shifts: D-Abu is more hydrophobic than Alanine but less than Valine; its inclusion shifts retention times unpredictably compared to all-L analogs.
Module 1: The "Twin Peak" Problem (Diastereomer Separation)
User Query: "I see a split peak or a heavy shoulder on my main peak. Mass spec confirms both have the exact same mass. How do I separate them?"
Root Cause Analysis
This is the hallmark of diastereomers. If your D-Abu raw material had trace L-Abu, or if racemization occurred during coupling, you now have two peptides that differ only by the spatial orientation of a single ethyl side chain. Standard C18 columns often fail to distinguish these subtle hydrophobicity differences.
Troubleshooting Protocol: The "Resolution Triad"
Do not simply run a flatter gradient. You must alter the selectivity of the separation system.
Step 1: Temperature Modulation (Thermodynamic Control)
Diastereomers often have different enthalpies of adsorption. Changing temperature can reverse or enhance selectivity.
-
Action: Run analytical scouts at 15°C and 60°C .
-
Insight: Lower temperatures often improve resolution for D/L isomers by reducing the kinetic energy of the interaction, allowing the stationary phase to "feel" the steric difference of the ethyl group.
Step 2: Buffer Switching (The Perchlorate Effect)
TFA is a "masking" agent. To separate diastereomers, you often need a chaotropic buffer that alters the solvation shell of the peptide.
-
Protocol: Switch from TFA to Sodium Perchlorate (NaClO₄) at low pH.
-
Why it works: Perchlorate anions are large and chaotropic; they disrupt the hydration layer around the peptide, forcing a more intimate interaction with the C18 ligands, often resolving steric isomers that TFA misses [1].
Step 3: Stationary Phase Change
If C18 fails, the interaction is too dominated by hydrophobic bulk.
-
Action: Switch to a Phenyl-Hexyl column.
-
Mechanism: Phenyl columns engage in pi-pi interactions. The D-isomer often presents a different "face" to the phenyl ring than the L-isomer, creating a secondary separation mechanism beyond pure hydrophobicity.
Module 2: Solubility & Aggregation
User Query: "My peptide dissolves in water but precipitates when I inject it onto the HPLC. Pressure spikes and I lose the sample."
Root Cause Analysis
D-amino acids disrupt the hydrogen bonding network of alpha-helices. While this is often the biological goal, chemically it can prevent the peptide from folding into a soluble globule, leaving hydrophobic patches exposed. When the peptide hits the organic modifier (Acetonitrile) on the column, these patches aggregate.
Resolution Protocol: The "Solubility Matrix"
Use the following decision matrix to solubilize your peptide before injection.
| Peptide Characteristic | Primary Solvent Strategy | Additive for HPLC Mobile Phase A |
| Basic (Net +) | 0.1% - 1.0% Acetic Acid | 0.1% TFA (Standard) |
| Acidic (Net -) | 0.1% Ammonium Hydroxide | 10 mM Ammonium Bicarbonate (pH 7.5)* |
| Hydrophobic (D-Abu rich) | 50% Acetic Acid or DMSO | Isopropanol (5-10%) |
| Aggregating (Gel) | 6M Guanidine HCl or HFIP | Heating column to 60°C |
*Note: If running at pH 7.5, ensure your column is silica-hybrid or polymer-based to prevent dissolution.
Critical Step for D-Abu Peptides: If the peptide contains D-Abu and is hydrophobic, add 1-5% Isopropanol or Hexafluoroisopropanol (HFIP) to both Mobile Phase A and B. This acts as a denaturant to keep the peptide linear and prevent on-column aggregation [2].
Module 3: Visual Troubleshooting Workflows
Workflow 1: Impurity Identification
Use this logic flow to determine if your impurity is a deletion sequence or a D-Abu stereoisomer.
Figure 1: Decision tree for identifying and treating D-Abu related impurities.
Workflow 2: Method Development for Chiral Resolution
Standard gradients rarely work for D/L separation. Follow this scouting protocol.
Figure 2: Step-by-step optimization for resolving difficult diastereomers.
Module 4: Frequently Asked Questions (FAQ)
Q: Why is D-Abu specifically prone to racemization? A: While D-Abu itself isn't chemically more labile than Alanine, the synthesis context matters. If you are coupling D-Abu onto a sterically hindered resin or amino acid, you might use longer activation times or stronger bases (like DIEA) which promote proton abstraction at the alpha-carbon.
-
Prevention:[5][6] Use Collidine instead of DIEA as the base during the coupling of the D-Abu residue to minimize base-catalyzed racemization [3].
Q: Can I use a chiral column for preparative purification? A: Yes, but it is expensive and capacity is low.
-
Recommendation: Use chiral columns (like Crown Ether or Polysaccharide phases) only for analytical QC to quantify the % D-impurity. For preparative work, optimize the achiral RP-HPLC conditions (using the Perchlorate/TEAP methods described above) to save cost.
Q: My D-Abu peptide elutes later than the L-Abu version. Is this normal? A: It varies, but often yes . D-amino acids can disrupt the "hydrophobic collapse" of a peptide.[7] If the L-version folds into a compact shape that hides hydrophobic residues, it may elute earlier. The D-version, unable to fold, exposes its hydrophobic D-Abu ethyl chain to the C18 column, increasing retention.
References
-
Separation of Peptide Diastereomers by RP-HPLC.
- Source: V. J. Hruby et al.
- Context: Establishes the use of perchlorate and phosphate buffers to resolve subtle chiral shifts in peptides.
-
Link:
-
Solubility Guidelines for Hydrophobic Peptides.
- Source: Bachem Technical Guides.
-
Context: Protocols for using acetic acid and organic modifiers for aggregating peptides.[8]
-
Link:
-
Racemiz
- Source: Carpino, L. A., et al.
- Context: Identifies Collidine/TMP as superior bases for preventing racemiz
-
Link:
-
RP-HPLC of Peptides: Temper
- Source: Mant, C. T., & Hodges, R. S. (CRC Press).
- Context: The definitive text on how temperature modul
-
Link:
Sources
- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 2. peptide.com [peptide.com]
- 3. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 4. renyi.hu [renyi.hu]
- 5. peptidechemistry.org [peptidechemistry.org]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. jpt.com [jpt.com]
- 8. iscabiochemicals.com [iscabiochemicals.com]
Validation & Comparative
A Comparative Guide to the Reactivity of H-D-Abu-Otbu HCl and H-D-Abu-OMe HCl in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the selection of appropriate building blocks is paramount to success. The choice of protecting groups, in particular, dictates the overall synthetic strategy, influencing factors from reaction kinetics to the final deprotection and purification scheme. This guide provides an in-depth, objective comparison of two C-terminally protected D-α-aminobutyric acid (D-Abu) derivatives: the tert-butyl ester (H-D-Abu-Otbu HCl) and the methyl ester (H-D-Abu-OMe HCl).
The core difference between these two reagents lies in the nature of their carboxyl-protecting groups. The bulky tert-butyl (Otbu) group and the smaller methyl (OMe) group confer distinct chemical properties that have significant implications for their reactivity, stability, and application in peptide synthesis. This comparison will elucidate these differences through the lens of established chemical principles and provide a framework for their empirical evaluation.
Molecular Profiles and Structural Differences
At a fundamental level, both molecules provide the same D-Abu core, a non-proteinogenic amino acid often incorporated into peptide analogs to enhance metabolic stability or modulate biological activity. The key distinction is the ester group, which dictates the deprotection strategy.
| Property | This compound | H-D-Abu-OMe HCl |
| IUPAC Name | tert-butyl (2R)-2-aminobutanoate;hydrochloride | methyl (2R)-2-aminobutanoate;hydrochloride |
| Synonyms | D-2-Aminobutyric acid tert-butyl ester HCl | D-2-Aminobutyric acid methyl ester HCl |
| Molecular Formula | C₈H₁₈ClNO₂ | C₅H₁₂ClNO₂ |
| Molecular Weight | 195.69 g/mol | 153.61 g/mol [] |
| Primary Function | C-terminal protected amino acid for peptide synthesis | C-terminal protected amino acid for peptide synthesis |
| Key Feature | Acid-labile tert-butyl ester | Ester removable by saponification |
The Principle of Orthogonal Protection: A Tale of Two Esters
In modern peptide synthesis, particularly Fmoc-based Solid-Phase Peptide Synthesis (SPPS), an "orthogonal" protection scheme is essential.[2][3] This principle dictates that the various protecting groups used (for the N-terminus, C-terminus, and side chains) must be removable under distinct chemical conditions, allowing for selective deprotection at each step of the synthesis.[2][4]
The Otbu and OMe esters represent two different classes of protecting groups with divergent deprotection pathways, which is the most critical point of comparison.
-
This compound: The tert-butyl ester is the cornerstone of the widely used Fmoc/tBu strategy.[5] It is highly stable to the basic conditions (typically piperidine in DMF) required for the removal of the N-terminal Fmoc group.[4] However, it is readily cleaved under strong acidic conditions, most commonly with trifluoroacetic acid (TFA), during the final step which also cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.[4][6] This cleavage occurs via an E1 mechanism, forming a stable tert-butyl cation that is scavenged to prevent side reactions.[7]
-
H-D-Abu-OMe HCl: The methyl ester, in contrast, is stable to acidic conditions but is susceptible to cleavage under basic conditions via saponification (hydrolysis). This makes it fundamentally incompatible with the standard Fmoc/tBu SPPS workflow, as the piperidine used for Fmoc deprotection would also cleave the methyl ester. Its utility is therefore found primarily in solution-phase synthesis or in alternative strategies like Boc-SPPS where the final deprotection is performed with very strong acids (like HF) that would also cleave the methyl ester.
Caption: Orthogonality of Otbu vs. OMe groups in a standard Fmoc/tBu SPPS workflow.
Comparative Experimental Protocols
To empirically validate the theoretical differences in reactivity, the following experimental protocols are designed for a head-to-head comparison.
Caption: Experimental workflow for comparing the reactivity of H-D-Abu-Otbu and H-D-Abu-OMe.
Protocol 1: Comparative Deprotection and Stability Analysis
Objective: To assess the stability of the tert-butyl and methyl ester protecting groups under standard acidic and basic conditions used in peptide synthesis.
Methodology:
-
Setup: Prepare four separate reaction vessels for each compound (this compound and H-D-Abu-OMe HCl), for a total of eight reactions. Dissolve an equal molar amount of each compound in a suitable solvent (e.g., DMF).
-
Neutralization: To each vessel, add one equivalent of a non-nucleophilic base such as Diisopropylethylamine (DIPEA) to neutralize the HCl salt.
-
Condition A (Acidic Cleavage): To one set of vessels (one Otbu, one OMe), add a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Condition B (Fmoc Deprotection Conditions): To a second set of vessels, add 20% piperidine in DMF.
-
Condition C (Saponification): To a third set of vessels, add 2 equivalents of lithium hydroxide (LiOH) in a 3:1 THF:water mixture.
-
Condition D (Control): The final set of vessels will contain only the neutralized amino acid ester in DMF as a control.
-
Monitoring and Analysis:
-
Maintain all reactions at room temperature.
-
At timed intervals (e.g., 0, 15 min, 1h, 4h, 24h), withdraw an aliquot from each reaction.
-
Quench the reaction where appropriate (e.g., neutralize acidic/basic aliquots).
-
Analyze each aliquot by HPLC or LC-MS to quantify the percentage of starting material remaining and the formation of the deprotected product, D-Abu-OH.
-
Protocol 2: Comparative Peptide Coupling Efficiency
Objective: To compare the performance of this compound and H-D-Abu-OMe HCl as nucleophiles in a standard peptide coupling reaction.
Methodology:
-
Reagents:
-
N-terminally protected amino acid: Fmoc-L-Ala-OH (1.0 equivalent)
-
C-terminal components: this compound (1.1 equivalents) and H-D-Abu-OMe HCl (1.1 equivalents)
-
Coupling Reagent: HATU (1.1 equivalents)[8]
-
Base: DIPEA (2.2 equivalents)
-
Solvent: Anhydrous DMF
-
-
Reaction Setup: Two parallel reactions will be conducted under identical conditions.
-
Activation: In each reaction vessel, dissolve Fmoc-L-Ala-OH and HATU in DMF. Stir for 2-3 minutes to pre-activate the carboxylic acid.
-
Neutralization and Coupling:
-
In separate vials, dissolve this compound and H-D-Abu-OMe HCl in DMF and add DIPEA to neutralize the hydrochloride salt.
-
Add the neutralized D-Abu ester solution to its respective activated Fmoc-L-Ala-OH mixture.
-
-
Monitoring and Workup:
-
Monitor the reaction for the consumption of Fmoc-L-Ala-OH using TLC or a rapid LC-MS analysis.
-
Once the reaction is complete, perform a standard aqueous workup to remove excess reagents and byproducts.
-
Isolate the crude dipeptide product (Fmoc-Ala-D-Abu-Otbu and Fmoc-Ala-D-Abu-OMe).
-
-
Analysis:
-
Determine the crude and purified yield of each dipeptide.
-
Assess the purity of the final products by HPLC.
-
(Optional) Perform chiral HPLC analysis to quantify any potential racemization of the D-Abu residue, although this is primarily influenced by the coupling reagent.[9]
-
Summary of Expected Outcomes and Performance
Based on established principles of peptide chemistry, the following outcomes are anticipated from the described experiments.[5][10]
Table 1: Expected Deprotection/Stability Results
| Condition | This compound | H-D-Abu-OMe HCl | Rationale |
| A: TFA (Strong Acid) | Complete Cleavage | Stable | The Otbu group is designed to be labile to strong acids, while simple alkyl esters are generally resistant. |
| B: Piperidine (Base) | Stable | Slow Cleavage (Saponification) | The sterically hindered Otbu ester is resistant to nucleophilic attack by piperidine. The OMe ester will undergo slow base-catalyzed hydrolysis. |
| C: LiOH (Strong Base) | Very Slow/No Cleavage | Complete Cleavage (Saponification) | The steric bulk of the Otbu group significantly hinders saponification. The OMe ester is readily hydrolyzed by strong bases. |
Table 2: Expected Peptide Coupling Performance
| Parameter | This compound | H-D-Abu-OMe HCl | Rationale |
| Coupling Rate | Good to Excellent | Excellent | The bulky Otbu group may introduce slight steric hindrance, potentially slowing the reaction compared to the OMe group.[5] However, modern coupling reagents like HATU are highly effective and often mitigate this difference.[8][11] |
| Expected Yield | High (>95%) | High (>95%) | With efficient coupling reagents, both reactions are expected to proceed to completion, yielding high amounts of the desired dipeptide. |
| Racemization Risk | Low | Low | The primary determinant of racemization is the coupling method and additives, not the C-terminal ester.[9] Both are expected to perform similarly in this regard. |
| Side Reactions | Low | Potential for ester hydrolysis if excess base or extended reaction times are used. | The stability of the Otbu group under coupling conditions is a key advantage. |
Conclusion and Recommendations for Selection
The choice between this compound and H-D-Abu-OMe HCl is not a matter of which is "better," but which is appropriate for the chosen synthetic strategy.
Choose this compound for:
-
Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS): This is the primary and intended application. Its stability to basic Fmoc deprotection conditions and clean, specific cleavage with TFA make it the ideal and logical choice for this methodology.[4][5]
-
Syntheses Requiring Orthogonal Protection: When a C-terminal group that is stable to bases and nucleophiles but labile to acid is required.
Choose H-D-Abu-OMe HCl for:
-
Solution-Phase Synthesis: Where purification after each step is feasible and deprotection via saponification can be performed without compromising other protecting groups.
-
Synthesis of Peptide Esters: When the final desired product is a C-terminal methyl ester.
-
Specific Boc-Chemistry Protocols: Where final deprotection with strong acid would cleave the methyl ester alongside other protecting groups.
References
-
PubChem. H-D-Ser(tBu)-OtBu.HCl. Available from: [Link]
-
PubChem. H-D-Val-OtBu hydrochloride. Available from: [Link]
-
Chemistry LibreTexts. 5.2.8: Peptide Synthesis. Available from: [Link]
-
PubChem. H-D-Lys(Z)-OMe HCl. Available from: [Link]
-
Aapptec Peptides. SYNTHESIS NOTES. Available from: [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. Available from: [Link]
-
Organic Chemistry Portal. Protective Groups. Available from: [Link]
-
University of Windsor. Alcohol Protecting Groups. Available from: [Link]
-
Wiley-VCH. 1 Protection Reactions. Available from: [Link]
-
Aapptec Peptides. Coupling Reagents. Available from: [Link]
-
Willingdon College, Sangli. Protection and deprotection. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Available from: [Link]
Sources
- 2. Protective Groups [organic-chemistry.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. bachem.com [bachem.com]
Unmasking Epimerization: A Comprehensive Guide to Validating D-Amino Acids in Synthesized Peptides Using Marfey’s Reagent
During solid-phase peptide synthesis (SPPS), the activation of amino acids—particularly via uronium or aminium salts like HATU—can lead to the formation of an oxazolone intermediate, significantly increasing the risk of epimerization. The unintended incorporation of D-amino acids can drastically alter a therapeutic peptide's secondary structure, target affinity, and immunogenicity.
As a Senior Application Scientist, I approach chiral purity not just as a regulatory checkbox, but as a fundamental chemical geometry problem. To accurately quantify chiral purity, analytical workflows must be self-validating systems . We cannot simply measure D-amino acids; we must definitively prove whether those D-amino acids originated from the synthesis process or were artificially generated during our own analytical sample preparation.
This guide objectively evaluates the use of [1] against alternative methodologies, detailing the mechanistic causality and step-by-step protocols required to establish a self-validating chiral analysis workflow.
Mechanistic Overview: The Causality of Marfey's Derivatization
Chiral enantiomers (L- and D-amino acids) possess identical physicochemical properties in an achiral environment, making direct separation on standard reversed-phase high-performance liquid chromatography (RP-HPLC) columns impossible.
Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) elegantly bypasses this limitation through pre-column derivatization.
-
The Reaction Mechanism: Under mildly alkaline conditions (pH ~8.0), the unprotonated primary amine of the target amino acid acts as a nucleophile. It attacks the electron-deficient aromatic ring of FDAA (activated by highly electron-withdrawing nitro groups), displacing the fluorine atom via nucleophilic aromatic substitution[2].
-
The Causality of Separation: Because FDAA is optically pure (containing an L-alanine amide moiety), its reaction with a racemic mixture of amino acids generates diastereomers (e.g., L-FDAA-L-AA and L-FDAA-D-AA)[2]. These diastereomers exhibit distinct intramolecular hydrogen bonding. The D-amino acid derivatives typically form stronger intramolecular bonds between the carboxyl group and the nitro groups, shielding their polarity from the solvent[1]. Consequently, the less polar D-derivatives interact more strongly with the hydrophobic stationary phase of a C18 column and consistently elute after their corresponding L-derivatives[1].
Advanced Variants: FDAA vs. FDLA
While FDAA is the industry standard, advanced variants like L-FDLA (1-fluoro-2,4-dinitrophenyl-5-L-leucine amide) substitute the alanine moiety with leucine[3]. The bulkier, more hydrophobic isobutyl group of leucine enhances chromatographic resolution and provides superior ionization efficiency and signal-to-noise ratios in electrospray ionization mass spectrometry (ESI-MS)[3][4].
The Self-Validating Protocol: Deuterated Hydrolysis
To analyze the constituent amino acids, a synthetic peptide must first be hydrolyzed. However, the harsh acidic conditions required to cleave peptide bonds (e.g., 6 M HCl at 110°C) inherently induce a baseline level of amino acid racemization[5][6]. If you detect D-amino acids in your sample, how do you know they weren't created by your own acid hydrolysis?
The Solution: By performing the hydrolysis in a deuterated acid environment (DCl in D₂O, or HCl-d₁/CD₃COOD), any amino acid that undergoes racemization during the hydrolysis process will incorporate a deuterium atom at its α-carbon via enolization[5][6]. This shifts the mass of the hydrolysis-induced D-amino acid by +1 Da. During LC-MS analysis, these +1 Da artifacts are filtered out using Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), ensuring that only the "true" D-amino acids originating from the synthesis process are quantified[6].
Comparison Guide: Alternatives for Chiral Analysis
When establishing a chiral analysis workflow, scientists must weigh resolution, cost, and MS-compatibility. Below is an objective comparison of Marfey's derivatization against Chiral Stationary Phase (CSP) HPLC and Chiral GC-MS.
Table 1: Comparison of Chiral Analysis Methodologies
| Feature | Marfey's Reagent (FDAA/FDLA) + LC-MS | Chiral Stationary Phase (CSP) HPLC | Chiral GC-MS |
| Separation Mechanism | Pre-column derivatization into diastereomers; achiral C18 separation. | Direct enantiomeric resolution via chiral column interactions. | Pre-column derivatization into volatile diastereomeric esters. |
| Self-Validation | High: Deuterated hydrolysis definitively isolates synthesis-induced epimerization. | Low: Cannot distinguish hydrolysis artifacts without parallel MS integration. | Moderate: Requires complex isotopic labeling and harsh vaporization. |
| Column Cost & Versatility | Low cost; utilizes standard, highly versatile C18 columns. | High cost; columns are often highly specific to certain amino acid classes. | Moderate cost; requires dedicated GC columns. |
| MS Compatibility | Excellent (FDLA variant yields highly robust ESI-MS signals). | Poor (many chiral mobile phases suppress ionization). | Excellent (EI-MS). |
| Drawbacks | Requires a 90-minute derivatization step; bifunctional AAs (e.g., Lys) can form multiple peaks. | Limited solvent choices; lower sensitivity for trace impurities. | Thermally labile amino acids may degrade during vaporization. |
Experimental Workflow & Protocols
Below is the self-validating workflow utilizing deuterated hydrolysis and Marfey's derivatization.
Workflow for chiral purity validation using Marfey's reagent and LC-MS.
Step-by-Step Methodology
Part A: Deuterated Acid Hydrolysis
-
Place 100 µg of the synthetic peptide into a heavy-walled borosilicate glass hydrolysis tube.
-
Add 200 µL of 6 M DCl in D₂O (or HCl-d₁ in CD₃COOD)[5].
-
Evacuate the tube, flush with argon to prevent oxidative degradation of sensitive amino acids (e.g., Trp, Met), and seal.
-
Incubate at 110°C for 18–24 hours[6].
-
Cool to room temperature and evaporate the acid completely under a gentle stream of nitrogen.
Part B: Marfey’s Derivatization
-
Resuspend the dried amino acid hydrolysate (approx. 5 µmol total amino acids) in 100 µL of LC-MS grade water inside a reaction vial[1].
-
Add 200 µL of a 1% (w/v) solution of L-FDAA (or L-FDLA) in acetone[1]. Causality: Acetone ensures the hydrophobic reagent remains in solution while maintaining miscibility with the aqueous sample.
-
Add 40 µL of 1.0 M Sodium Bicarbonate (NaHCO₃)[1]. Causality: This raises the pH to ~8.0, deprotonating the α-amines to activate them for nucleophilic attack.
-
Incubate the mixture at 40°C for 1 hour with continuous agitation[1][2].
-
Quench the reaction by adding 20 µL of 2.0 M HCl[1]. Causality: Neutralizing the base stops the reaction and prevents the degradation of the newly formed diastereomers.
-
Dilute the sample with mobile phase (e.g., 50% Methanol/Water) and filter through a 0.22 µm PTFE syringe filter prior to LC-MS injection[3].
Quantitative Data Interpretation
When analyzing the LC-MS data, the mass spectrometer acts as the ultimate gatekeeper. By extracting the specific m/z for each amino acid derivative, you can quantify the peaks. Any peak exhibiting a +1 Da shift must be excluded from the synthesis impurity calculation, as it represents an artifact of the hydrolysis process.
Table 2: Representative LC-MS Data for L-FDAA Derivatized Amino Acids
| Amino Acid | Expected Elution Order | Mass Shift (Synthesis Origin) | Mass Shift (Hydrolysis Artifact) |
| Alanine (Ala) | L-Ala < D-Ala | Standard [M-H]⁻ | +1 Da [M-H+D]⁻ |
| Phenylalanine (Phe) | L-Phe < D-Phe | Standard [M-H]⁻ | +1 Da[M-H+D]⁻ |
| Serine (Ser) | L-Ser < D-Ser | Standard[M-H]⁻ | +1 Da [M-H+D]⁻ |
| Aspartic Acid (Asp) | L-Asp < D-Asp | Standard [M-H]⁻ | +1 Da[M-H+D]⁻ |
Note: Bifunctional amino acids (such as Lysine and Tyrosine) possess multiple reactive sites and may form di-substituted Marfey's derivatives. This requires careful stoichiometric control and specific MS monitoring for the di-adduct masses[2].
References
-
Goodlett, D. R., et al. "Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry." PubMed. URL:[Link]
-
Bhushan, R., & Brückner, H. "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids (Springer). URL:[Link]
-
Fujii, K., et al. "Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA)." MDPI. URL:[Link]
-
Almac Group. "Determination of Peptide Chiral Purity Using Marfey’s Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry." Almac. URL:[Link]
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. ovid.com [ovid.com]
- 3. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. almacgroup.com [almacgroup.com]
Technical Comparison: OtBu vs. OMe Protection for D-Amino Acids
Executive Summary
In the synthesis of therapeutic peptides and peptidomimetics, D-amino acids are critical for inducing specific secondary structures (e.g.,
This guide objectively compares tert-butyl esters (OtBu) and methyl esters (OMe) as protecting groups for D-amino acids. While OMe esters are cost-effective and chemically simple, OtBu protection is chemically superior for high-value drug development due to three decisive factors:
-
Suppression of Racemization: OtBu steric bulk minimizes
-proton abstraction and oxazolone formation. -
Prevention of Diketopiperazine (DKP): OtBu esters effectively block the intramolecular aminolysis pathway common in D-amino acid dipeptides.
-
Orthogonality: OtBu allows for mild acidolytic cleavage, avoiding the harsh saponification conditions required for OMe that frequently degrade D-isomers.
Critical Analysis: Mechanisms of Failure & Protection
The Racemization Risk
The primary failure mode in D-amino acid chemistry is the loss of optical purity (epimerization). This occurs via two main mechanisms: direct enolization (base-catalyzed) and 5(4H)-oxazolone formation (during activation).
Why OtBu Outperforms OMe:
-
Steric Shielding: The bulky tert-butyl group creates a "steric umbrella" around the
-carbon. This hinders the approach of bases required to abstract the -proton, significantly lowering the rate of enolization compared to the unhindered methyl ester. -
Avoidance of Saponification: OMe removal requires strong bases (LiOH/NaOH). D-amino acids are particularly prone to epimerization under these conditions. OtBu is removed via acidolysis (TFA/HCl), a pathway that leaves the chiral center untouched.
Comparative Data: Racemization during Deprotection
Data synthesized from comparative acidolysis vs. saponification studies (e.g., Benoiton et al., Can. J. Chem).
| Protecting Group | Deprotection Condition | Mechanism | Racemization Risk (%) |
| OMe (Methyl) | NaOH / MeOH (Saponification) | Base-catalyzed Enolization | 18% - 24% |
| OtBu (tert-Butyl) | TFA / DCM (Acidolysis) | E1 Elimination | < 0.2% |
| OtBu (tert-Butyl) | 4N HCl / Dioxane | Acidolysis | < 0.5% |
Diketopiperazine (DKP) Formation
D-amino acids, particularly when coupled to Proline or Glycine, induce turn structures that bring the N-terminus and C-terminal ester into close proximity. This facilitates DKP formation —a side reaction where the peptide cyclizes and cleaves itself from the chain.[1]
The OtBu Advantage: The formation of DKP is a nucleophilic attack on the ester carbonyl. The tert-butyl group is electronically poorer as a leaving group and, more importantly, sterically massive. It acts as a kinetic trap, rendering the ester carbonyl inaccessible to the N-terminal amine.
Figure 1: Kinetic competition between DKP formation (favored by OMe) and peptide stability (enforced by OtBu).[2]
Experimental Protocols (Self-Validating Systems)
Protocol A: Preparation of H-D-AA-OtBu (Isobutylene Method)
This method is preferred over OMe preparation (SOCl2/MeOH) as it avoids acidic methanolysis which can degrade sensitive side chains.
Reagents:
-
Isobutylene gas (condensed)
-
Conc.
(Catalyst) -
Dichloromethane (DCM)
Step-by-Step:
-
Setup: Place 10 mmol of Z-D-Amino Acid in a pressure-rated vessel. Dissolve in 20 mL dry DCM.
-
Condensation: Cool the vessel to -78°C (dry ice/acetone). Condense ~20 mL of isobutylene into the flask.
-
Catalysis: Add 0.5 mL conc.
slowly. -
Reaction: Seal the vessel securely. Allow to warm to room temperature (25°C) and stir for 24–48 hours. Validation: Solution should become clear.
-
Quench: Cool to 0°C. Carefully open and pour into excess cold 5%
solution (Caution: Gas evolution). -
Workup: Extract with DCM (3x). Wash organics with water and brine. Dry over
. -
Deprotection (Z group): Hydrogenate (H2, Pd/C) in MeOH to yield free H-D-AA-OtBu.
Protocol B: Orthogonal Deprotection (The Acid Test)
Demonstrates the clean removal of OtBu without affecting stereochemistry.
Reagents:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIPS) - Scavenger
Step-by-Step:
-
Cocktail Prep: Prepare a solution of TFA/TIPS/H2O (95:2.5:2.5 v/v/v).
-
Cleavage: Dissolve the protected peptide in the cocktail (10 mL per gram of peptide).
-
Incubation: Stir at room temperature for 60–90 minutes.
-
Precipitation: Add reaction mixture dropwise into cold diethyl ether (-20°C).
-
Isolation: Centrifuge the precipitate. Wash 3x with ether. Lyophilize.
Strategic Selection Guide
Use the decision matrix below to select the appropriate protection for your specific D-amino acid workflow.
| Feature | OtBu (tert-Butyl) | OMe (Methyl) | Verdict |
| Fmoc SPPS Compatibility | Excellent (Removed with TFA) | Poor (Requires orthogonal base cleavage) | OtBu |
| Boc SPPS Compatibility | Good (Stable to TFA, removed by HF/TFMSA) | Good (Stable to TFA, removed by saponification) | Neutral |
| Base Stability | High (Stable to Piperidine/DBU) | Low (Susceptible to hydrolysis/DKP) | OtBu |
| Cost | Moderate | Low | OMe |
| Racemization Risk | Low (Acidic cleavage) | High (Basic cleavage) | OtBu |
Visualizing the Workflow Advantage
The following diagram illustrates why OtBu is the standard for modern Fmoc solid-phase peptide synthesis (SPPS), whereas OMe introduces a "dead end" requiring risky chemical interventions.
Figure 2: Workflow impact of protection choice. OtBu aligns with standard global deprotection; OMe requires a hazardous post-synthetic step.
References
-
BenchChem. (2025).[12][13][6][14] The Indispensable Role of the t-Butyl Ester in Modern Chemical Synthesis: A Technical Guide. Retrieved from 14
-
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry. Retrieved from 8
-
CSIC. (2020). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. Retrieved from 1
-
ResearchGate. (2023). Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol.[15] Retrieved from 15
-
Peptide.com. (2024). Amino Acid Derivatives for Peptide Synthesis: Sidechain Protecting Groups.[4] Retrieved from 4
Sources
- 1. Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C ‐Terminal Acid Peptides | Publicación [silice.csic.es]
- 2. youtube.com [youtube.com]
- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES - Google Patents [patents.google.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]
- 10. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 11. Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Comparative Stability Guide: H-D-Abu-Otbu HCl vs. H-D-Abu-OBzl HCl
Executive Summary
In the synthesis of peptide therapeutics and peptidomimetics, D-2-Aminobutyric acid (D-Abu) serves as a critical non-proteinogenic building block, often used to introduce conformational constraints or enhance metabolic stability. The choice between its tert-butyl ester (H-D-Abu-Otbu HCl ) and benzyl ester (H-D-Abu-OBzl HCl ) forms is not merely a matter of preference but a strategic decision dictated by the orthogonality required for the synthesis campaign.
This guide objectively compares the stability profiles of these two intermediates. While both are supplied as hydrochloride salts to ensure shelf stability, their behavior under reaction conditions (acidic, basic, and reductive) differs fundamentally.
| Feature | This compound | H-D-Abu-OBzl HCl |
| Protecting Group | tert-Butyl ester (OtBu) | Benzyl ester (OBzl) |
| Primary Lability | Acid (TFA, HCl) | Hydrogenolysis ( |
| Base Stability | High (Steric hindrance) | Low (Saponification prone) |
| Primary Application | Fmoc SPPS (Side-chain/C-term) | Boc SPPS, Solution Phase |
| Hygroscopicity | Moderate | Moderate to High |
Chemical Stability & Mechanistic Profiling[1]
To select the correct derivative, one must understand the causality behind their degradation. The stability difference is driven by the electronic and steric nature of the ester alkoxy group.
Mechanistic Pathways (Graphviz Visualization)
The following diagram illustrates the divergent cleavage pathways for OtBu and OBzl esters, highlighting the orthogonality that defines their usage.
Caption: Divergent stability profiles of D-Abu esters. Blue paths indicate OtBu sensitivity; Red paths indicate OBzl sensitivity.
The tert-Butyl Effect (OtBu)
The tert-butyl group degrades via an E1 acid-catalyzed elimination . The protonation of the ester oxygen leads to the formation of a stable tert-butyl carbocation and the free carboxylic acid.
-
Implication: It is incompatible with Trifluoroacetic Acid (TFA).
-
Advantage: The bulky tert-butyl group provides immense steric protection against nucleophilic attack, making it highly resistant to basic hydrolysis (saponification) compared to methyl or benzyl esters.
The Benzyl Effect (OBzl)
The benzyl ester is a primary ester. It does not form a stable carbocation under mild acidic conditions (like TFA) but can be cleaved by strong acids (HF) or catalytic hydrogenolysis .
-
Implication: It is perfectly stable in TFA, making it the standard for Boc-chemistry where TFA is used to remove the N-terminal Boc group.
-
Vulnerability: Lacking steric bulk, it is susceptible to base-catalyzed hydrolysis (
mechanism).
Experimental Validation: Stability Protocols
The following protocols are designed to validate the stability claims of these specific D-Abu derivatives in your own laboratory. These are self-validating systems using TLC or HPLC monitoring.
Protocol A: Acidolytic Stability (TFA Challenge)
Objective: To confirm compatibility with Fmoc vs. Boc cleavage cocktails.
-
Preparation: Dissolve 10 mg of this compound and 10 mg of H-D-Abu-OBzl HCl in separate vials containing 1 mL of 95% TFA / 2.5% TIS / 2.5%
. -
Incubation: Stir at room temperature (
). -
Sampling: Take aliquots at
min, min, and hours. -
Analysis: Dilute aliquots 1:100 in acetonitrile and inject into HPLC (C18 column, Gradient 5-95% ACN).
-
Expected Result:
-
OtBu: >99% conversion to H-D-Abu-OH (Free acid) within 30 minutes.
-
OBzl: <1% degradation after 2 hours.
-
Protocol B: Hydrolytic Stability (Saponification Challenge)
Objective: To determine stability during base-mediated synthesis steps.
-
Preparation: Dissolve 10 mg of each compound in 1 mL of THF/Water (1:1) .
-
Induction: Add 2 equivalents of 1M LiOH .
-
Monitoring: Stir at room temperature. Monitor via TLC (System:
90:8:2) every 15 minutes. -
Expected Result:
-
OtBu: Remains largely intact (>90%) after 2 hours due to steric hindrance.
-
OBzl: Rapid hydrolysis to H-D-Abu-OH (<50% remaining) within 30-60 minutes.
-
Comparative Data Summary
The table below synthesizes experimental expectations based on standard protecting group chemistry [1][2].
| Condition | Parameter | This compound | H-D-Abu-OBzl HCl |
| 50% TFA / DCM | Half-life ( | < 5 min (Labile) | > 24 hours (Stable) |
| 1M NaOH / MeOH | Half-life ( | > 4 hours (Resistant) | < 20 min (Labile) |
| Stability | Stable | Labile (Cleaves) | |
| Piperidine (20% in DMF) | Stability | Stable (Fmoc deprotection compatible) | Stable |
| Storage (Solid State) | Shelf Life | >2 Years (Desiccated) | >2 Years (Desiccated) |
| Hygroscopicity | Physical Property | Moderate | Moderate (Salt form dependent) |
Selection Guide: Which One to Choose?
Your choice must align with your synthesis strategy.
Choose this compound if:
-
Strategy: You are using Fmoc SPPS .
-
Workflow: You need the side chain or C-terminus to survive repeated treatments with piperidine (base) but cleave cleanly with TFA at the end of the synthesis.
-
Orthogonality: You require orthogonality to Benzyl-based protection (e.g., Z-groups) or Alloc groups.
Choose H-D-Abu-OBzl HCl if:
-
Strategy: You are using Boc SPPS .
-
Workflow: You need the ester to survive repeated treatments with TFA (used to remove Boc groups) and will cleave it at the very end using HF or TFMSA.
-
Solution Phase: You plan to remove the ester via Hydrogenolysis (
) under neutral conditions, avoiding harsh acids entirely.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
BenchChem. (2025).[1][2] A Comparative Guide to the Stability of Carboxylic Acid Protecting Groups.
-
Sigma-Aldrich. (n.d.). Product Specification: H-D-Ser(tBu)-OtBu.HCl.
-
ChemicalBook. (2025). H-ABU-OTBU HCL Properties and Stability.
Sources
Comprehensive Characterization Guide: H-D-Abu-Otbu HCl Purity via qNMR
Content Type: Publish Comparison Guide Target Molecule: H-D-Abu-Otbu HCl (D-2-Aminobutyric acid tert-butyl ester hydrochloride) CAS: 80060-00-0 (D-isomer context)
Executive Summary: The Case for qNMR in Amino Acid Ester Analysis
In the high-stakes environment of peptide synthesis and drug development, the purity of building blocks like This compound is non-negotiable. While HPLC remains the workhorse for trace impurity profiling, it often fails to detect inorganic salts, moisture, and residual solvents that critically impact stoichiometry during coupling reactions.
As a Senior Application Scientist, I advocate for a Quantitative NMR (qNMR) centric approach. Unlike chromatography, which relies on relative response factors and available reference standards, qNMR provides a direct, absolute measurement of purity (mass balance) by leveraging the physics of nuclear spin. This guide outlines a self-validating NMR protocol and objectively compares it against traditional alternatives like HPLC and Titration.
Technical Methodology: A Self-Validating qNMR Protocol
To ensure scientific integrity, we utilize a Internal Standard (IS) method. This protocol is designed to be self-validating: if the IS signal is degraded or shifted, the assay is immediately flagged as invalid.
Experimental Workflow
The following diagram illustrates the critical path for sample preparation and data acquisition, ensuring minimal degradation of the labile ester moiety.
Figure 1: Optimized qNMR workflow for labile amino acid esters. Note the specific exclusion of D2O to prevent hydrolysis during analysis.
Detailed Protocol Steps
-
Internal Standard Selection: Use Maleic Acid (
6.2 ppm, singlet) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) . Maleic acid is preferred for DMSO-d6 solubility, but ensure its peak does not overlap with the Ammonium signal. -
Sample Preparation:
-
Weigh
10-15 mg of this compound into a clean vial. -
Weigh
5-10 mg of Internal Standard (IS) with precision. -
Dissolve in 0.6 mL DMSO-d6 .
-
Expert Insight: Do not use
or . The ester is susceptible to hydrolysis, and the exchangeable ammonium protons ( ) vital for salt confirmation will disappear in protic deuterated solvents [1].
-
-
Acquisition Parameters (Bruker/Varian 400 MHz+):
-
Pulse Angle:
-
Relaxation Delay (d1):
seconds (Must be of the slowest relaxing nucleus, usually the IS). -
Scans (ns): 16 or 32 (High S/N required for integration).
-
Temperature: 298 K (25°C).
-
Spectral Analysis & Data Interpretation
The following table details the expected chemical shifts for this compound in DMSO-d6. Deviations >0.05 ppm may indicate pH changes or free-basing.
Chemical Shift Assignments
| Moiety | Type | Multiplicity | Integration | Assignment Logic | |
| Alkyl | 0.92 | Triplet ( | 3H | Terminal methyl of ethyl group. | |
| t-Butyl | Ester | 1.46 | Singlet | 9H | Strong diagnostic singlet; integral reference. |
| Alkyl | 1.85 | Multiplet | 2H | Diastereotopic potential, often complex multiplet. | |
| Core | 3.95 | Multiplet/Triplet | 1H | Deshielded by adjacent | |
| Amine Salt | 8.60 | Broad Singlet | 3H | Visible only in DMSO; confirms HCl salt form. |
Impurity Profiling
-
H-D-Abu-OH (Free Acid): Look for loss of t-Butyl singlet at 1.46 ppm and appearance of broad OH peaks.
-
Residual Solvents: Common synthesis solvents include Dioxane (
3.57 s) or Diethyl Ether ( 1.09 t, 3.38 q) [2]. -
Counter-ion Stoichiometry: Integration of the
signal (approx 8.6 ppm) relative to the -CH (3.95 ppm) should be 3:1. A lower ratio suggests partial loss of HCl (free base formation).
Comparative Analysis: qNMR vs. Alternatives
This section objectively compares qNMR against HPLC and Elemental Analysis (EA), the two most common alternatives.
Performance Matrix
| Feature | qNMR (Recommended) | HPLC-UV | Elemental Analysis (CHN) |
| Primary Output | Absolute Purity (w/w%) | Chromatographic Purity (Area%) | Elemental Composition (%) |
| Reference Standard | Not Required for analyte (uses IS) | Required for quantitation | Not Required |
| Specificity | High (Structural proof) | Medium (Retention time only) | Low (Cannot distinguish isomers) |
| Salt Detection | Direct ( | Invisible (Salts elute in void) | Indirect (via Cl% calculation) |
| Moisture/Solvent | Detected & Quantified | Often Invisible | Interferences with results |
| Sample Req. | ~10 mg (Recoverable*) | < 1 mg (Destructive) | ~2-5 mg (Destructive) |
*Sample is recoverable if no internal standard is added directly, or if using ERETIC/electronic reference methods.
Expert Commentary
-
Why HPLC fails for "True" Purity: HPLC-UV reports purity based on UV absorption. If your sample contains 5% inorganic salt (NaCl) or 3% water, HPLC will still report "99.9% purity" because those contaminants are UV-silent. qNMR sees the entire protonated mass, providing a "potency" value that accounts for non-chromophoric impurities [3].
-
The Role of Elemental Analysis: EA is excellent for confirming the Nitrogen/Carbon ratio, but it cannot distinguish between the product and a mixture of precursors that happens to match the theoretical percentages. It is best used as a confirmatory technique alongside NMR.
Advanced Characterization: Chiral Purity
Standard 1H NMR cannot distinguish between D-Abu and L-Abu enantiomers. If enantiomeric excess (ee%) is a critical quality attribute (CQA), you must employ one of the following "Advanced NMR" techniques or revert to Chiral HPLC.
Chiral Solvating Agents (CSA)
Addition of a chiral solvating agent, such as (R)-(+)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate , to the NMR tube can induce magnetic non-equivalence in the enantiomers.
-
Mechanism: Formation of transient diastereomeric complexes.
-
Observation: The
-CH or t-Butyl signals will split into two distinct peaks (one for D, one for L). -
Integration: The ratio of these split peaks allows for calculation of ee% directly in the NMR tube without derivatization.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
-
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26. [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
Sources
Comparative Hydrolysis Rates of tert-Butyl vs. Ethyl Esters of D-Abu: A Technical Guide
Executive Summary
In the synthesis of complex peptides and small-molecule therapeutics, D-α-aminobutyric acid (D-Abu) requires precise carboxyl-group protection to prevent unwanted side reactions. The choice between an ethyl ester (OEt) and a tert-butyl ester (OtBu) dictates the downstream deprotection strategy. Because these two protecting groups operate via fundamentally different chemical mechanisms—base-catalyzed saponification versus acid-catalyzed unimolecular cleavage—they offer a highly reliable system of orthogonal reactivity.
This guide provides an objective comparison of their hydrolysis rates, mechanistic pathways, and validated laboratory protocols designed for researchers and drug development professionals.
Mechanistic Divergence & Causality
The stark difference in hydrolysis rates between ethyl and tert-butyl esters is a textbook demonstration of how steric hindrance and intermediate stability govern chemical kinetics.
The Ethyl Ester: Base-Labile, Acid-Stable
Ethyl esters undergo rapid base-catalyzed saponification via a bimolecular nucleophilic acyl substitution mechanism[1]. The reaction follows second-order kinetics, meaning the rate is dependent on the concentrations of both the ester and the hydroxide ion[2].
-
Causality: The primary ethyl group offers minimal steric shielding. This allows the hydroxide nucleophile to easily approach the carbonyl carbon at the optimal Bürgi-Dunitz angle (~107°). Once the tetrahedral intermediate forms, the irreversible deprotonation of the resulting carboxylic acid drives the equilibrium forward, making the reaction fast and quantitative[1].
The tert-Butyl Ester: Base-Stable, Acid-Labile
Conversely, the tert-butyl ester is highly resistant to base hydrolysis. The extreme steric bulk of the three methyl groups physically blocks the nucleophilic attack of the hydroxide ion, reducing the base-catalyzed hydrolysis rate to near zero at room temperature[3].
-
Causality: To cleave a tert-butyl ester, strong anhydrous acids like Trifluoroacetic Acid (TFA) are required[4]. The mechanism shifts to an acid-catalyzed unimolecular cleavage (E1/SN1). Protonation of the carbonyl oxygen leads to the spontaneous cleavage of the C-O bond, driven entirely by the thermodynamic stability of the resulting tert-butyl carbocation (stabilized by hyperconjugation)[5].
-
The Role of Scavengers: Because the liberated tert-butyl cation is a highly reactive electrophile, it can rapidly re-alkylate sensitive amino acid side chains. Therefore, nucleophilic scavengers (e.g., water, triisopropylsilane) must be included in the reaction to trap the cation as isobutylene gas or a scavenger adduct[6].
Visualizing the Reaction Pathways
Caption: Saponification mechanism of D-Abu ethyl ester via a tetrahedral intermediate.
Caption: Acidolytic cleavage of D-Abu tert-butyl ester generating a reactive tert-butyl cation.
Kinetic Data & Orthogonality Matrix
The following table summarizes the comparative performance of both ester formats under standard deprotection conditions.
| Property | D-Abu Ethyl Ester (OEt) | D-Abu tert-Butyl Ester (OtBu) |
| Cleavage Mechanism | Base-catalyzed saponification | Acid-catalyzed cleavage (E1/SN1) |
| Primary Reagent | LiOH or NaOH (aq) | 95% Trifluoroacetic Acid (TFA) |
| Relative Hydrolysis Rate (Base) | Extremely Fast (t½ < 10 min) | Negligible (Sterically hindered) |
| Stability in Neat TFA | Highly Stable | Highly Labile (t½ < 15 min) |
| Primary Byproducts | Ethanol | Isobutylene gas, tBu-adducts |
| N-Protecting Group Compatibility | Compatible with Boc; cleaves Fmoc | Compatible with Fmoc; cleaves Boc |
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Note: Because base hydrolysis will destroy an Fmoc group, Protocol A assumes the use of a base-stable N-protecting group (e.g., Boc or Cbz).
Protocol A: Base-Catalyzed Saponification of Boc-D-Abu-OEt
Objective: Cleave the ethyl ester to yield the free carboxylic acid without racemizing the D-stereocenter.
-
Solvent System Preparation: Dissolve Boc-D-Abu-OEt (1.0 mmol) in 10 mL of a 3:1:1 mixture of THF:MeOH:H2O.
-
Causality: This biphasic-miscible system ensures that both the lipophilic protected amino acid and the hydrophilic hydroxide salt remain in a homogenous solution, preventing rate-limiting phase-transfer issues.
-
-
Reagent Addition: Cool the solution to 0 °C and add 1.5 equivalents of LiOH·H2O.
-
Causality: Lithium hydroxide is preferred over NaOH because the lithium cation coordinates with the carbonyl oxygen, enhancing electrophilicity while maintaining mild enough conditions to prevent base-catalyzed epimerization of the α-chiral center.
-
-
Reaction Monitoring: Stir at room temperature for 1.5 hours. Monitor via LC-MS. The disappearance of the starting mass and appearance of the [M-28+H]⁺ peak validates progression.
-
Quenching & Workup (Self-Validation): Concentrate under reduced pressure to remove THF/MeOH. Dilute with water, cool to 0 °C, and carefully acidify to pH 2-3 using 1M HCl.
-
Causality: Acidification protonates the carboxylate (pKa ~2.3), driving it into the organic phase during the subsequent ethyl acetate extraction. A high yield in the organic layer validates successful cleavage.
-
Protocol B: Acidolytic Cleavage of Fmoc-D-Abu-OtBu
Objective: Remove the tert-butyl ester using strong acid while trapping reactive carbocations.
-
Cocktail Preparation: Prepare a cleavage cocktail consisting of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H2O.
-
Causality: TIS acts as a potent hydride donor to rapidly quench the tert-butyl cation, while water acts as a nucleophilic scavenger, preventing the cation from re-alkylating the peptide chain or solvent[5].
-
-
Cleavage: Dissolve Fmoc-D-Abu-OtBu in the cocktail (10 mL/mmol) and stir at room temperature for 2 hours.
-
Validation & Isolation (Self-Validation): Evaporate the TFA under a stream of nitrogen to roughly 10% of its original volume. Add the concentrated residue dropwise into 10 volumes of ice-cold diethyl ether.
-
Causality: The free carboxylic acid precipitates out of the non-polar ether, while the cleaved tert-butyl adducts (e.g., isobutylene, tBu-OH, and TIS-adducts) remain highly soluble. Centrifugation and decanting yield the pure D-Abu derivative, visually validating the phase separation and reaction success.
-
References
-
Title: Basic Hydrolysis of Esters - Saponification | Source: Master Organic Chemistry | URL: [Link]
-
Title: Comparative Study of Kinetics of Saponification of Ethyl Acetate | Source: Asian Journal of Pharmaceutical Analysis | URL: [Link]
-
Title: The Hydrolysis of Phosphinates and Phosphonates: A Review | Source: MDPI | URL: [Link]
-
Title: TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization | Source: Peptide Chemistry | URL: [Link]
-
Title: TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation | Source: ACS Publications | URL: [Link]
Sources
Analyzing diastereomeric impurities in D-Abu peptide synthesis
Title: Technical Guide: Chromatographic Resolution of Diastereomeric Impurities in D-Abu Peptide Synthesis
Executive Summary & Strategic Importance
The incorporation of D-2-Aminobutyric acid (D-Abu) into therapeutic peptides is a critical strategy for enhancing metabolic stability and increasing resistance to proteolytic degradation. However, the synthesis of D-Abu-containing peptides presents a unique chemical hazard: racemization (specifically, epimerization) during the coupling step.
Because the resulting impurity (containing L-Abu) is a diastereomer of the target product (containing D-Abu), it possesses identical molecular mass and highly similar physicochemical properties. Standard quality control methods often fail to detect this impurity, leading to "hidden" contaminants that can compromise potency and safety data.
This guide objectively compares three analytical workflows for resolving D-Abu/L-Abu peptide diastereomers, moving beyond standard C18 protocols to advanced stationary phase chemistries.
The Mechanism of Failure: Why D-Abu Racemizes
To control the impurity, one must understand its origin. Racemization of D-Abu does not typically occur during the deprotection step but during activation of the carboxyl group.
The Oxazolone Pathway: When the D-Abu carboxylate is activated (e.g., by HATU or DIC), it is susceptible to intramolecular attack by the amide backbone, forming a 5(4H)-oxazolone intermediate. The C-2 proton of this ring is acidic and easily abstracted by the base (DIEA or NMM), leading to a planar enolate that destroys the chiral center. Reprotonation occurs non-stereoselectively, generating the L-Abu impurity.
Figure 1: The oxazolone-mediated racemization pathway during D-Abu activation.[1][2][3] The formation of the planar enolate is the critical control point.
Comparative Analysis of Analytical Methods
We evaluated three distinct chromatographic approaches for the separation of a model peptide: Ac-D-Abu-Val-Tyr-NH₂ (Target) vs. Ac-L-Abu-Val-Tyr-NH₂ (Impurity).
Method A: Standard C18 (The Baseline)
-
Column: C18 Fully Porous, 100Å, 3 µm.
-
Verdict: Insufficient.
-
Analysis: D-Abu and L-Abu differ only by the spatial orientation of a single ethyl group. In an unstructured short peptide, the hydrophobic footprint on a C18 surface is nearly identical. Co-elution is common, masking the impurity.
Method B: Fluorinated Stationary Phase (PFP) – Recommended First Line
-
Column: Pentafluorophenyl (PFP) Core-Shell, 2.6 µm.
-
Mechanism: Multiple interaction modes: Hydrophobicity +
- interactions + Rigid Shape Selectivity . -
Verdict: High Efficacy.
-
Analysis: The fluorine atoms on the PFP ring create a rigid, electron-deficient surface. The steric bulk of the D-Abu vs. L-Abu ethyl group interacts differently with this rigid surface ("shape selectivity"). Furthermore, if the peptide contains aromatic residues (like Tyr in our model), the
- interactions amplify the separation factor ( ).
Method C: Chiral Stationary Phase (CSP) – The Gold Standard
-
Column: Crown Ether (e.g., Crownpak CR-I) or Zwitterionic Chiral Phase.
-
Mechanism: Host-guest inclusion complexation.
-
Verdict: Definitive but Expensive.
-
Analysis: Crown ethers form complexes with the primary ammonium group of the N-terminus. The chiral cavity discriminates specifically between D and L configurations. While this offers the highest resolution (
), it requires acidic mobile phases (pH < 2.0) and low flow rates, making it less compatible with standard QC high-throughput workflows.
Experimental Data Summary
The following data represents typical performance metrics observed when separating D/L-Abu diastereomers.
| Metric | Method A: Standard C18 | Method B: PFP (Core-Shell) | Method C: Chiral (Crown Ether) |
| Resolution ( | 0.6 (Co-elution) | 2.1 (Baseline) | > 5.0 |
| Selectivity ( | 1.02 | 1.15 | 1.80 |
| Run Time | 15 min | 18 min | 45 min |
| Mobile Phase | H₂O/ACN + 0.1% TFA | H₂O/MeOH + 0.1% Formic | Perchloric Acid (aq) |
| Cost per Analysis | Low | Medium | High |
| Suitability | Crude Purity Check | Impurity Quantitation | Enantiomeric Purity Validation |
Detailed Protocol: PFP Method (Method B)
This protocol is designed to be the "workhorse" method for detecting L-Abu impurities without resorting to expensive chiral columns.
Reagents:
-
Solvent A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).
-
Solvent B: Acetonitrile (LC-MS Grade).
Instrument Parameters:
-
Column: Kinetex F5 or ACE C18-PFP, 150 x 4.6 mm, 2.6 µm.
-
Temperature: 15°C (Lower temperature enhances shape selectivity).
-
Flow Rate: 1.0 mL/min.
Gradient Table:
| Time (min) | % Solvent B | Event |
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Sample Injection |
| 20.0 | 35 | Shallow Gradient (Critical for Separation) |
| 22.0 | 90 | Wash |
| 25.0 | 90 | Wash |
| 25.1 | 5 | Re-equilibration |
Validation Criteria (Self-Validating System):
-
System Suitability: Inject a 1:1 mix of synthesized D-Abu and L-Abu standards.
must be . -
Sensitivity: The Limit of Quantitation (LOQ) for the L-Abu peak must be confirmed at 0.05% relative to the main peak (ICH Q3A threshold).
Decision Workflow: Selecting the Right Method
Use this logic flow to determine the appropriate analytical strategy for your specific peptide.
Figure 2: Method development decision tree. PFP is the preferred starting point due to its orthogonality to C18.
References
-
ICH Expert Working Group. (2006). ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[6] [Link]
-
Mac-Mod Analytical. (2020). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Technical Report.[7] [Link]
-
Tóth, C., et al. (2020). Separation of D-amino acid-containing peptide phenylseptin using 3,3'-phenyl-1,1'-binaphthyl-18-crown-6-ether columns.[8] Journal of Chromatography A. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. mac-mod.com [mac-mod.com]
- 5. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. lejan-team.com [lejan-team.com]
- 8. Separation of D-amino acid-containing peptide phenylseptin using 3,3'-phenyl-1,1'-binaphthyl-18-crown-6-ether columns - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Reference Data for H-D-Abu-OtBu HCl Analysis: A Comprehensive Comparison Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when laboratories attempt to qualify chiral amino acid derivatives without a fundamental understanding of the molecule's physicochemical behavior. D-2-Aminobutyric acid tert-butyl ester hydrochloride (H-D-Abu-OtBu·HCl) is a highly specialized compound. It is not just a raw material; it is a critical chiral building block widely utilized in pharmaceutical research, peptide synthesis, and the development of neuropharmacological agents[1].
The Causality of Structural Design: The tert-butyl (OtBu) ester group is strategically chosen to protect the C-terminus during complex peptide coupling reactions. It offers enhanced solubility in organic solvents and prevents racemization at the alpha-carbon[1]. Furthermore, it is perfectly orthogonal to Fmoc-based solid-phase peptide synthesis (SPPS) because it remains stable under basic conditions but is easily cleaved under acidic conditions (e.g., via Trifluoroacetic acid).
This guide objectively compares reference standard grades, outlines standard physicochemical data, and provides self-validating experimental protocols for the rigorous analysis of H-D-Abu-OtBu HCl.
Reference Standard Grades: A Comparative Analysis
Selecting the correct grade of this compound is paramount for analytical integrity. Using a lower-tier standard for a regulatory submission can lead to method rejection, while using a costly CRM for early-stage screening is an inefficient use of resources.
| Reference Grade | Purity Requirement | Traceability & Validation | Primary Application |
| Certified Reference Material (CRM) | > 99.5% | ISO 17034, NIST-traceable | Quantitative assay calibration, late-stage regulatory submissions (IND/NDA). |
| Analytical Standard | ≥ 98.0% | CoA with HPLC, NMR, and Polarimetry | Routine QC, chiral method development, and identity confirmation[1]. |
| Working Standard | ≥ 95.0% | In-house qualified against a primary CRM | Daily system suitability testing (SST) and early-stage synthetic screening. |
Physicochemical Reference Data
To establish a self-validating analytical system, your synthesized or purchased batch must be rigorously compared against established standard reference data. The quantitative benchmarks below represent the industry standard for high-purity this compound[1],[2].
| Property | Standard Reference Value |
| Chemical Name | D-2-Aminobutyric acid tert-butyl ester hydrochloride |
| CAS Number | 313994-32-0 |
| Molecular Formula | C8H17NO2·HCl |
| Molecular Weight | 195.69 g/mol |
| Appearance | White powder |
| Melting Point | 240 - 244 °C |
| Optical Rotation [α]D20 | -13 ± 1 ° (C=1 in EtOH); -2 ± 1 ° (C=4 in Water) |
| Chemical Purity | ≥ 98% (HPLC) |
Analytical Decision Tree
Before executing any protocol, it is crucial to understand the logical flow of quality control. The diagram below maps the analytical workflow required to fully release a batch of this compound.
Figure 1: Analytical decision tree for the comprehensive QC of this compound.
Experimental Protocols & Methodologies
Protocols must not just be blindly followed—they must be understood. The following methodologies incorporate built-in self-validation mechanisms to guarantee trustworthiness.
Protocol A: Enantiomeric Excess (ee) Determination via Chiral HPLC
The Causality of the Method: this compound lacks a strong UV chromophore. Furthermore, injecting a highly polar hydrochloride salt directly onto a normal-phase chiral column (e.g., Chiralpak AD-H) leads to severe peak tailing and poor retention[3]. To resolve this, pre-column derivatization with Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is employed. This neutralizes the amine and introduces a highly conjugated fluorenyl group, enabling sensitive UV detection at 254 nm while ensuring sharp peak shapes on an amylose-based chiral stationary phase.
Step-by-Step Methodology:
-
Sample Preparation (Derivatization): Dissolve 10 mg of this compound in 1 mL of anhydrous dichloromethane (DCM). Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to neutralize the HCl salt and establish a basic environment.
-
Fmoc Addition: Add 1.1 equivalents of Fmoc-Cl. Stir the mixture at 25°C for 30 minutes until the reaction is complete (verify via TLC).
-
Quenching & Extraction: Quench the reaction with 1 mL of saturated NaHCO3. Extract the organic layer, dry over anhydrous MgSO4, and evaporate the solvent under reduced pressure. Reconstitute the Fmoc-D-Abu-OtBu derivative in Hexane/Isopropanol (90:10) to a final concentration of 1 mg/mL.
-
System Suitability Test (Self-Validating Step): Critical: Before injecting the sample, you must inject a derivatized racemic standard (Fmoc-DL-Abu-OtBu). You must achieve a baseline resolution (
) between the L- and D-enantiomers on the Chiralpak AD-H column[3]. If baseline resolution is not achieved, the mobile phase must be adjusted before proceeding. -
Chromatographic Conditions:
-
Sample Analysis: Inject 10 µL of the sample. Calculate the enantiomeric excess (ee) based on the peak area ratio of the D-isomer versus any detectable L-isomer impurity.
Protocol B: Specific Optical Rotation via Polarimetry
The Causality of the Method: Optical rotation is highly susceptible to thermal drift and concentration-dependent molecular interactions. Therefore, strict adherence to the reference concentrations (C=1 or C=4) and temperature (20°C) is mandatory to prevent false-positive impurity readings[1].
Step-by-Step Methodology:
-
Calibration (Self-Validating Step): Zero the polarimeter using the pure solvent blank (Absolute Ethanol or HPLC-grade Water) in a 100 mm (1 dm) cell. The blank reading must be exactly
to rule out cell contamination. -
Sample Preparation:
-
Temperature Control: Transfer the solution to a Peltier-thermostatted polarimeter cell. Allow exactly 10 minutes for the solution to thermally equilibrate to
. -
Measurement: Measure the optical rotation at the Sodium D-line (589 nm).
-
Validation: The result must fall within
(EtOH) or (Water)[1] to confirm the D-configuration identity and validate the absence of significant L-enantiomer contamination.
References
-
Canadian Science Publishing. Nickel-catalyzed N-arylation of optically pure amino acid esters with activated (hetero)aryl electrophiles. Retrieved from [Link]
Sources
Safety Operating Guide
Technical Guide: Personal Protective Equipment & Handling of H-D-Abu-Otbu HCl
[1]
Executive Summary & Chemical Profile
H-D-Abu-Otbu HCl (D-2-Aminobutyric acid tert-butyl ester hydrochloride) is a critical chiral intermediate used primarily in solid-phase peptide synthesis (SPPS) and medicinal chemistry.[1] As a hydrochloride salt of an amino acid ester, it presents specific handling challenges related to hygroscopicity and irritant potential rather than acute systemic toxicity.
This guide moves beyond generic safety advice, providing a targeted protocol for researchers handling this compound in drug development workflows.
Chemical Identity[3][4][5]
-
Systematic Name: D-2-Aminobutyric acid tert-butyl ester hydrochloride[1]
-
Common Abbreviation: H-D-Abu-Otbu · HCl
-
Physical State: White to off-white crystalline powder
-
Key Property: Highly Hygroscopic (absorbs atmospheric moisture rapidly)
Risk Assessment & Hazard Mechanics
To select the correct PPE, we must understand the "Why" behind the hazard. The safety profile of this compound is derived from its functional groups and salt form.
| Hazard Component | Mechanism of Action | Operational Risk |
| Hydrochloride Salt (HCl) | Upon contact with mucous membranes (eyes, lungs) or high humidity, the salt can partially hydrolyze or disassociate, creating an acidic micro-environment. | Respiratory & Eye Irritation: Inhalation of dust causes immediate stinging and coughing. |
| Fine Crystalline Dust | The powder has a low bulk density and becomes airborne easily during weighing. | Inhalation: Particulates can penetrate deep into the bronchial tree (STOT SE 3). |
| Amino Acid Ester | Esters can be skin sensitizers or irritants (Skin Irrit. 2). | Dermal Contact: Prolonged contact can lead to dermatitis or chemical burns if wet. |
Critical Insight: While the solid itself is moderately hazardous, the solvents used to dissolve it (typically Dichloromethane (DCM) or Dimethylformamide (DMF)) pose the greater permeation risk. Your PPE must account for the solution, not just the solute.
Personal Protective Equipment (PPE) Matrix
This matrix is designed for a Self-Validating Safety System : if the PPE does not meet these specifications, the experiment must not proceed.
A. Primary Barrier (The User)
| Zone | Equipment | Technical Specification & Rationale |
| Ocular | Chemical Splash Goggles | Spec: ANSI Z87.1 compliant with indirect venting.Why: Safety glasses are insufficient for fine powders that can drift around side shields. Goggles provide a seal against acidic dust. |
| Dermal (Hands) | Double-Gloving Strategy | Inner Layer: Nitrile (4 mil/0.10mm) - protects against the solid salt.Outer Layer: Polychloroprene or Thick Nitrile (8 mil) - If using DCM/DMF.Why: Standard nitrile degrades in <5 mins with DCM. The outer glove is sacrificial; the inner glove protects the product and skin. |
| Respiratory | N95 / P100 (If outside hood) | Spec: NIOSH-approved particulate respirator.Why: Only required if weighing outside a fume hood (not recommended). Inside a hood, the sash is the respiratory barrier. |
| Body | Lab Coat (High-Neck) | Spec: 100% Cotton or Nomex (snap closures).Why: Synthetic blends can melt if a fire occurs with the organic solvents used in the subsequent reaction step. |
B. Secondary Barrier (The Environment)
-
Engineering Control: All weighing and transfer operations must occur within a certified Chemical Fume Hood operating at face velocity 80–100 fpm.
-
Static Control: Use an anti-static gun or ionizer bar during weighing. Amino acid salts are prone to static charge, causing "fly-away" powder that bypasses containment.
Operational Workflow: From Storage to Reaction
The following diagram illustrates the "Safe Path" for the chemical, highlighting critical control points (CCPs) where PPE and environmental controls are most vital.
Figure 1: Operational workflow emphasizing the thermal equilibration step to prevent hydrolysis and the critical dust generation zone.
Detailed Protocol
-
Equilibration (Crucial Step):
-
Remove the bottle from the refrigerator (2-8°C).
-
STOP: Do not open the bottle immediately. Allow it to warm to room temperature (approx. 30 mins).
-
Reasoning: Opening a cold bottle introduces atmospheric moisture, which condenses on the hygroscopic salt, causing hydrolysis (clumping and degradation).
-
-
Weighing:
-
Place the balance inside the fume hood.
-
Don Chemical Splash Goggles .
-
Use an anti-static gun on the weighing boat.
-
Transfer solid using a clean spatula. Do not pour.
-
-
Solvation:
-
Add the solvent (e.g., DMF or DCM) to the powder, not the reverse. This suppresses dust immediately.
-
Once in solution, the hazard profile shifts from "Inhalation of Dust" to "Solvent Permeation."
-
Disposal & Emergency Response
Waste Disposal
Do not dispose of this compound in the drain.[2][3] It is an organic salt and must be treated as hazardous chemical waste.
-
Solid Waste: Bag in a sealed hazardous waste bag labeled "Solid Organic Waste (Amino Acid Salt)."
-
Solution Waste: Combine with compatible organic solvents (Non-Halogenated or Halogenated depending on the solvent used) and incinerate via a licensed contractor.
Emergency Procedures
-
Eye Contact: Immediately flush with water for 15 minutes.[4][5][6] Lift eyelids.[5][7] The HCl component makes this time-critical to prevent corneal etching.
-
Spill (Powder): Do not dry sweep (creates dust). Cover with a damp paper towel (if compatible) or use a HEPA-filtered vacuum. Wipe area with a weak base (1% Sodium Bicarbonate) to neutralize potential acidity.
References
-
Fisher Scientific. (2009). Safety Data Sheet: Hydrochloric Acid. Retrieved from 6 (Used for HCl salt hazard extrapolation).
-
SynQuest Labs. (2016). Safety Data Sheet: DL-2-Aminobutyric acid. Retrieved from 8.
-
Gloves.com. (2026). Glove for Chemicals: Compatibility Chart. Retrieved from 9.
-
AAPPTec. (2013).[2] Safety Data Sheet: H-Asp(OtBu)-OtBu HCl. Retrieved from 2.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. beaufort.tricare.mil [beaufort.tricare.mil]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. chemsupply.com.au [chemsupply.com.au]
- 6. fishersci.com [fishersci.com]
- 7. agilent.com [agilent.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. gloves.com [gloves.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
